molecular formula C19H29NO2 B3049870 Dicyclohexylamine benzoate CAS No. 22355-34-6

Dicyclohexylamine benzoate

Cat. No.: B3049870
CAS No.: 22355-34-6
M. Wt: 303.4 g/mol
InChI Key: QNNPHOLOYSXYNU-UHFFFAOYSA-N
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Description

Dicyclohexylamine benzoate is a useful research compound. Its molecular formula is C19H29NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23N.C7H6O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNPHOLOYSXYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073140
Record name Benzoic acid dicyclohexylamine salt
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Molecular Weight

303.4 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22355-34-6
Record name Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name Benzoic acid dicyclohexylamine salt
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Record name Benzoic acid, compound with dicyclohexylamine (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the reaction of dicyclohexylamine and benzoic acid, is a compound with applications in various chemical industries, notably as a corrosion inhibitor. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Properties

Dicyclohexylamine benzoate is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, compiled from various sources.

PropertyValue
Molecular Formula C₁₉H₂₉NO₂
Molecular Weight 303.4 g/mol [1]
CAS Number 22355-34-6
Appearance Off-white crystalline powder[2]
Melting Point 194 °C to 212 °C (range observed from different sources)[2]
Boiling Point 256.1 °C at 760 mmHg
Flash Point 96.1 °C
Solubility Slightly soluble in water; soluble in organic solvents[2]
pKa of Dicyclohexylamine 10.39 to 11.25[1]

Chemical Structure

This compound is an ammonium (B1175870) salt. It is formed through the acid-base neutralization reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid. In this reaction, the lone pair of electrons on the nitrogen atom of dicyclohexylamine accepts a proton (H⁺) from the hydroxyl group of benzoic acid. This results in the formation of the dicyclohexylammonium (B1228976) cation and the benzoate anion, which are held together by electrostatic forces.[1]

This compound Structure

Experimental Protocols

Synthesis of this compound via Direct Neutralization

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Dicyclohexylamine (C₁₂H₂₃N)[3]

  • Ethanol (B145695) (C₂H₅OH)

  • Distilled water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 12.21 g (0.1 mol) of benzoic acid in 100 mL of ethanol.

  • Gently heat the solution on a heating plate with stirring until all the benzoic acid has dissolved.

  • In a separate beaker, weigh out 18.13 g (0.1 mol) of dicyclohexylamine.

  • Slowly add the dicyclohexylamine to the warm benzoic acid solution while stirring continuously. An exothermic reaction will occur, and a white precipitate may start to form.

  • After the addition is complete, continue to stir the mixture and heat it to reflux (approximately 78 °C for ethanol) for 1 hour to ensure the reaction goes to completion.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound will crystallize out of the solution.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the formation of the salt and identify the key functional groups.

Sample Preparation:

  • Prepare a KBr pellet by grinding a small amount of the dried this compound sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Expected Spectral Features:

  • N-H Stretching: A broad absorption band is expected in the region of 2400-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bond in the dicyclohexylammonium cation.

  • C-H Stretching: Absorption bands from the C-H stretching of the cyclohexyl and phenyl groups will appear around 2850-3000 cm⁻¹.

  • C=O Stretching (Carboxylate): The characteristic symmetric and antisymmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1300-1420 cm⁻¹ and 1550-1610 cm⁻¹, respectively. The absence of a strong C=O stretching band from the carboxylic acid at ~1700 cm⁻¹ indicates the completion of the acid-base reaction.

  • C=C Stretching: Aromatic C=C stretching vibrations from the benzoate ring are expected around 1450-1600 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is important as the chemical shifts can be solvent-dependent.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the benzoate ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm.

  • Cyclohexyl Protons: A complex series of multiplets for the protons of the two cyclohexyl rings will be observed in the aliphatic region, generally between δ 1.0 and 3.5 ppm.

  • N-H Proton: A broad signal for the N-H proton of the dicyclohexylammonium cation may be observed, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbons of the benzoate ring will appear in the downfield region, typically between δ 120 and 170 ppm. The carboxylate carbon (COO⁻) will be the most downfield signal.

  • Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl rings will be observed in the upfield region, generally between δ 20 and 60 ppm.

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Benzoic Acid Benzoic Acid Direct Neutralization Direct Neutralization Benzoic Acid->Direct Neutralization Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Direct Neutralization Crude Product Crude Product Direct Neutralization->Crude Product Crystallization Crystallization Crude Product->Crystallization Purified this compound Purified this compound Crystallization->Purified this compound FT-IR Spectroscopy FT-IR Spectroscopy Purified this compound->FT-IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy

Synthesis and Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The experimental protocols for its synthesis and analytical characterization offer a practical resource for laboratory work. The presented data and methodologies are intended to support further research and application development involving this compound.

References

Synthesis of Dicyclohexylamine Benzoate from Benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000) from benzoic acid. The primary synthesis route is a direct acid-base neutralization reaction. This document outlines the experimental protocol for this synthesis, presents data on the physical and chemical properties of the resulting compound, and includes a visual representation of the synthesis workflow.

Introduction

Dicyclohexylamine benzoate is a salt formed from the reaction of the weak organic acid, benzoic acid, and the organic base, dicyclohexylamine. This compound finds applications in various industrial and research settings. The synthesis is typically a straightforward acid-base neutralization, which is a rapid and thermodynamically favorable reaction. The significant difference in the pKa values of benzoic acid (approximately 4.2) and the conjugate acid of dicyclohexylamine (approximately 10.4) drives the reaction to completion.

Synthesis Methodology

The most common and efficient method for the laboratory-scale synthesis of this compound is the direct reaction between benzoic acid and dicyclohexylamine in a suitable solvent.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Benzoic Acid (C₇H₆O₂, MW: 122.12 g/mol )

  • Dicyclohexylamine (C₁₂H₂₃N, MW: 181.32 g/mol )

  • Ethanol (B145695) (95% or absolute)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Spatula

  • Drying oven

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.21 g (0.10 mol) of benzoic acid in 100 mL of 95% ethanol. Stir the mixture until the benzoic acid is completely dissolved.

  • Addition of Dicyclohexylamine: To the stirred solution, slowly add 18.13 g (0.10 mol) of dicyclohexylamine. The addition is exothermic, and a white precipitate may begin to form immediately.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 30 minutes to ensure the reaction goes to completion.

  • Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice-water bath for approximately 30 minutes.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified this compound in a drying oven at 60-70°C to a constant weight.

  • Characterization: Determine the melting point of the dried product and, if desired, further characterize using spectroscopic methods such as NMR and IR.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioPurity (Typical)
Benzoic AcidC₇H₆O₂122.121>99%
DicyclohexylamineC₁₂H₂₃N181.321>99%
This compoundC₁₉H₂₉NO₂303.44[1]->95%[1]

Note: The yield of this reaction is typically high, often exceeding 90%, though it is dependent on the precise experimental conditions and purification process.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification Benzoic_Acid Benzoic Acid Dissolution Dissolution in Ethanol Benzoic_Acid->Dissolution Dicyclohexylamine Dicyclohexylamine Addition Addition of Dicyclohexylamine Dicyclohexylamine->Addition Ethanol Ethanol (Solvent) Ethanol->Dissolution Dissolution->Addition Reflux Reflux (30 min) Addition->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Dicyclohexylamine is corrosive and can cause burns. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Dicyclohexylamine Benzoate: A Technical Guide to its Corrosion Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Material Science and Chemical Engineering

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000) is a highly effective corrosion inhibitor, particularly for ferrous metals. Its mechanism of action is rooted in a synergistic interplay between its constituent components: the volatile dicyclohexylamine cation and the film-forming benzoate anion. This technical guide provides an in-depth exploration of this mechanism, supported by experimental data from related compounds, detailed laboratory protocols, and visual representations of the inhibitive pathways and experimental workflows.

Core Mechanism of Action

Dicyclohexylamine benzoate functions as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. Its protective action is a multi-step process involving volatilization, surface adsorption, and the formation of a durable inhibitive film.

1.1. Role of Dicyclohexylamine: The Volatile Cation

Dicyclohexylamine is a secondary amine that exhibits volatility, allowing it to function as a Vapor phase Corrosion Inhibitor (VCI).[1] This property enables it to travel through enclosed air spaces and adsorb onto metal surfaces that are not in direct contact with the inhibitor source.[2] The primary mechanism involves the nitrogen atom in the amine group, which acts as the active site for adsorption onto the metal.[3] This forms an initial protective layer that displaces water and other corrosive agents from the metal's surface.

1.2. Role of Benzoate: The Anodic Inhibitor

The benzoate anion is a well-established anodic inhibitor.[4][5] Its mechanism involves the blockage of anodic sites on the metal surface, which is followed by the formation of an insoluble protective film.[6] This film acts as a physical barrier, stifling the electrochemical reaction that leads to the dissolution of the metal. Benzoate is considered a "safe" inhibitor because it is less likely to cause localized pitting corrosion if its concentration falls below the optimal level.[4]

1.3. Synergistic Effect

The combination of dicyclohexylamine and benzoate in a single molecule creates a synergistic effect. The dicyclohexylamine component ensures that the inhibitor can reach all exposed metal surfaces through its vapor phase transport, while the benzoate component provides robust anodic protection through film formation. In the presence of moisture, this compound, as a salt of a strong base and a weak acid, can create a mildly alkaline environment on the metal surface, which further contributes to corrosion inhibition.[3] The adsorption of the inhibitor on the metal surface is a critical step and is believed to follow a Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal.[2]

Quantitative Performance Data

Disclaimer: The data presented below is for dicyclohexylamine in combination with other substances (Oleylamine and Nitrite) and sodium benzoate, and is intended to be illustrative of the expected performance of this compound.

Table 1: Electrochemical Parameters for Mild Steel in a CO2-Saturated NaCl Solution with a Dicyclohexylamine (DCHA) + Oleylamine (B85491) (OA) Inhibitor

Inhibitor ConcentrationCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (%)
0 ppm (Blank)-0.6501.5 x 10⁻⁵-
50 ppm DCHA + OA-0.6251.7 x 10⁻⁶88.7

Data adapted from a study on a mixture of dicyclohexylamine and oleylamine in a 3 wt. % NaCl solution at 20°C.[5]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in a CO2-Saturated NaCl Solution with DCHA + OA Inhibitor

Inhibitor ConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F/cm²)Inhibition Efficiency (%)
0 ppm (Blank)5001.0 x 10⁻⁴-
50 ppm DCHA + OA45002.5 x 10⁻⁵88.9

Data adapted from a study on a mixture of dicyclohexylamine and oleylamine in a 3 wt. % NaCl solution at 20°C.[5]

Table 3: Corrosion Rates of Mild Steel After Atmospheric Exposure with Inhibitor Treatment

TreatmentCorrosion Rate after 60 days (MPY)
Untreated Steel0.85
100mM Sodium Benzoate0.69
100mM Dicyclohexylamine Nitrite0.67

Data adapted from a study on the atmospheric corrosion of mild steel.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

3.1. Weight Loss Method (Gravimetric)

This method determines the average corrosion rate over a period of time.

  • Apparatus: Analytical balance, corrosion coupons (e.g., mild steel), desiccator, beakers, corrosive solution (with and without inhibitor).

  • Procedure:

    • Prepare and clean corrosion coupons according to ASTM G1 standard.

    • Accurately weigh the coupons to four decimal places.

    • Immerse the coupons in the corrosive solution, with and without the inhibitor, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

    • After immersion, remove the coupons, and clean them to remove corrosion products as per ASTM G1.

    • Rinse with deionized water and acetone, then dry in a desiccator.

    • Reweigh the coupons.

    • Calculate the weight loss and the corrosion rate using the formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = time of immersion in hours

      • D = density of the metal in g/cm³

  • Inhibition Efficiency Calculation: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate without inhibitor

    • CR_inh = Corrosion rate with inhibitor

3.2. Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion current and the anodic/cathodic behavior of the inhibitor.

  • Apparatus: Potentiostat, a three-electrode cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite), and the test solution.

  • Procedure:

    • Prepare the working electrode by polishing to a mirror finish, rinsing with deionized water and acetone, and drying.

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).[7]

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency Calculation: IE (%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:

    • icorr_blank = Corrosion current density without inhibitor

    • icorr_inh = Corrosion current density with inhibitor

3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.

  • Apparatus: Potentiostat with a frequency response analyzer, a three-electrode cell, and the test solution.

  • Procedure:

    • Prepare the working electrode and set up the three-electrode cell as described for potentiodynamic polarization.

    • Allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Plot the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:

    • Rct_blank = Charge transfer resistance without inhibitor

    • Rct_inh = Charge transfer resistance with inhibitor

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the action of this compound and its experimental evaluation.

Inhibition_Mechanism cluster_vapor_phase Vapor Phase Transport cluster_surface_interaction Metal Surface Interaction cluster_inhibition Inhibition Process DCHB_solid This compound (Solid/Powder) DCHB_vapor DCHB Vapor DCHB_solid->DCHB_vapor Sublimation Metal Metal Surface (e.g., Steel) Moisture Adsorbed Moisture Layer DCHB_vapor->Moisture Condensation & Dissolution Adsorption Adsorption of Dicyclohexylammonium Cation (Physisorption/Chemisorption) Moisture->Adsorption Displacement of H2O Film_Formation Formation of Benzoate Film (Anodic Inhibition) Adsorption->Film_Formation Synergistic Action Corrosion_Inhibited Corrosion Inhibited Film_Formation->Corrosion_Inhibited

Caption: Mechanism of action for this compound as a corrosion inhibitor.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis cluster_results Results Start Start: Metal Coupon & Inhibitor Solution Cleaning Coupon Cleaning (ASTM G1) Start->Cleaning Weighing_Initial Initial Weighing Cleaning->Weighing_Initial Immersion Immersion in Test Solution Weighing_Initial->Immersion Electrochemical_Cell Setup 3-Electrode Cell Weighing_Initial->Electrochemical_Cell Weight_Loss Weight Loss Measurement Immersion->Weight_Loss EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS PDP Potentiodynamic Polarization Electrochemical_Cell->PDP Data_Analysis Data Analysis & Inhibition Efficiency Calc. Weight_Loss->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis End End: Corrosion Rate & Mechanism Insights Data_Analysis->End

Caption: General experimental workflow for evaluating corrosion inhibitors.

Conclusion

This compound leverages a dual-action mechanism, combining the benefits of a volatile amine with a film-forming anion to provide comprehensive corrosion protection for ferrous metals. The dicyclohexylamine component ensures the inhibitor reaches all metal surfaces in an enclosed environment, while the benzoate component forms a robust protective layer at anodic sites. This synergistic action results in a highly effective corrosion inhibitor suitable for a variety of applications. Further research focusing specifically on quantifying the performance of this compound and exploring its adsorption isotherms would be beneficial for optimizing its use in industrial settings.

References

An In-depth Technical Guide to Dicyclohexylamine Benzoate (CAS No. 22355-34-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000) (CAS No. 22355-34-6), a salt formed from the acid-base reaction of dicyclohexylamine and benzoic acid, is a compound with significant industrial and research applications.[1] Its primary use is as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals.[1][2] Additionally, the biological activity of its dicyclohexylamine moiety has garnered interest in the field of drug development, specifically for its potential as an enzyme inhibitor.[3][4] This technical guide provides a comprehensive overview of the experimental data available for dicyclohexylamine benzoate, including its physicochemical properties, synthesis, and performance in corrosion inhibition and biological assays.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22355-34-6[5]
Molecular Formula C₁₉H₂₉NO₂[5]
Molecular Weight 303.4 g/mol [1]
Melting Point 194 - 212 °C
Boiling Point 256.1 °C at 760 mmHg[5]
Flash Point 96.1 °C[5]
Appearance White to off-white crystalline powder

Synthesis

The most common method for the synthesis of this compound is the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid.[1] The reaction is thermodynamically favorable due to the significant difference in acidity and basicity between the reactants.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Dicyclohexylamine

  • Benzoic acid

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve equimolar amounts of benzoic acid in a suitable solvent, such as ethanol, in a reaction flask.

  • While stirring, slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution. An exothermic reaction will occur.

  • Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the this compound salt.

  • Collect the crystalline product by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

The purity of the synthesized product can be assessed by measuring its melting point and using analytical techniques such as HPLC or GC-MS.

Corrosion Inhibition

This compound is an effective volatile corrosion inhibitor (VCI), particularly for ferrous metals.[1][2] It functions by sublimating and then adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1]

Quantitative Data: Potentiodynamic Polarization

Potentiodynamic polarization is a common electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. The following table presents data on the corrosion inhibition of API X80 carbon steel by dicyclohexylamine (DCHA) at various temperatures.

Table 2: Potentiodynamic Polarization Data for Dicyclohexylamine on API X80 Carbon Steel [6]

Temperature (°C)InhibitorEcorr (mV vs. SCE)βa (mV/dec)βc (mV/dec)icorr (mA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
20Uninhibited-96.6070.98-209.3173.560.84-
20DCHA-103.7683.72-222.5644.420.539039.61
35Uninhibited-119.9598.45-226.08171.631.116-
35DCHA-162.96138.84-228.00113.221.2934.03
45Uninhibited-114.1781.60-265.5297.721.96-
45DCHA-103.87115.75-224.1284.061.68613.98

Ecorr: Corrosion Potential, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope, icorr: Corrosion Current Density

A study on a mixture of dicyclohexylamine and oleylamine (B85491) as a corrosion inhibitor for mild steel in a CO2 environment demonstrated an inhibition efficiency of 98% after 49 hours of exposure.[7]

Experimental Protocol: Vapor Phase Corrosion Inhibitor Testing (based on NACE TM 208-2018)

Objective: To evaluate the vapor-inhibiting ability of this compound for the temporary corrosion protection of ferrous metal surfaces.[8]

Materials:

  • Test jars with lids

  • Steel test specimens

  • This compound (as powder or impregnated in a carrier)

  • Water

  • Oven

Procedure:

  • Prepare the test jars by adding a specified amount of water to create a humid environment.

  • Place the this compound sample at the bottom of the jar.

  • Suspend a cleaned and polished steel specimen in the vapor space of the jar, ensuring it does not come into contact with the inhibitor or the water.

  • Seal the jars and place them in an oven at a controlled temperature (e.g., 40-50 °C) for a specified duration to accelerate the test.

  • After the test period, remove the steel specimens and visually inspect them for any signs of corrosion.

  • The performance of the inhibitor is typically rated on a scale based on the extent of corrosion observed on the specimen.

G cluster_setup Test Setup cluster_process Experimental Process Jar Sealed Test Jar Water Water for Humidity Inhibitor This compound Specimen Steel Specimen start Start prepare_jar Prepare Jar with Water start->prepare_jar add_inhibitor Add Inhibitor prepare_jar->add_inhibitor suspend_specimen Suspend Specimen add_inhibitor->suspend_specimen seal_jar Seal Jar suspend_specimen->seal_jar incubate Incubate in Oven seal_jar->incubate inspect Inspect Specimen incubate->inspect end End inspect->end G Putrescine Putrescine SpermidineSynthase Spermidine (B129725) Synthase Putrescine->SpermidineSynthase dcSAM Decarboxylated S-adenosylmethionine dcSAM->SpermidineSynthase Spermidine Spermidine SpermidineSynthase->Spermidine DCHA Dicyclohexylamine DCHA->SpermidineSynthase

References

Dicyclohexylamine Benzoate: An In-depth Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylamine (B1670486) benzoate (B1203000) is a versatile organic salt primarily recognized for its efficacy as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals. This technical guide provides a comprehensive review of its applications, focusing on its mechanism of action in corrosion prevention, performance data, and detailed experimental protocols for its synthesis and evaluation. While its role in organic synthesis is established, its application in drug development is not significantly documented in current literature. This guide aims to be a critical resource for professionals in materials science, chemistry, and industrial applications.

Introduction to Dicyclohexylamine Benzoate

This compound (DCAB) is an organic salt formed from the reaction of the secondary amine, dicyclohexylamine, and benzoic acid. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents.[1] Its most prominent application lies in its function as a volatile corrosion inhibitor (VCI). VCIs are compounds that slowly vaporize at ambient temperature, and the resulting vapor, when condensed on a metal surface, forms a thin protective film that inhibits corrosion.[1][2] This property makes this compound a valuable component in various industrial applications, including protective coatings, metalworking fluids, and packaging materials for metals during storage and transport.[1]

Mechanism of Action as a Volatile Corrosion Inhibitor

The primary mechanism by which this compound protects metals from corrosion involves a multi-step process that leverages its volatility and chemical properties.

  • Vaporization: At ambient temperatures, this compound slowly sublimes, releasing its molecules into the enclosed atmosphere.

  • Transport and Condensation: The vapor-phase inhibitor molecules are transported through the enclosed space and condense on all accessible metal surfaces, forming a thin, invisible film.

  • Hydrolysis and Adsorption: In the presence of moisture, which is often a prerequisite for corrosion, the this compound salt can hydrolyze into dicyclohexylamine and benzoic acid. The polar amine group of dicyclohexylamine and the benzoate anion adsorb onto the metal surface.

  • Protective Film Formation: This adsorbed layer forms a protective barrier that displaces water and electrolytes from the metal surface. The film acts as a physical barrier, preventing corrosive agents like oxygen and moisture from reaching the metal. Additionally, the amine component can help to maintain a slightly alkaline pH on the surface, which further passivates the metal and reduces the rate of corrosion.[1]

VCI_Mechanism

Quantitative Performance Data

Quantitative data on the corrosion inhibition efficiency of this compound is limited in publicly available literature. However, one study provides weight loss data from two accelerated corrosion tests, which can be used to calculate the inhibition efficiency.

Table 1: Corrosion Inhibition Performance of this compound

Test ConditionInhibitorWeight Loss (mg/1"x1" specimen)Blank Weight Loss (mg/1"x1" specimen)Inhibition Efficiency (%)Reference
Test I (Accelerated)This compound74.2Not explicitly stated, assumed to be highNot directly calculable[3]
Test II (Sulphur dioxide)This compound12.4Not explicitly stated, assumed to be highNot directly calculable[3]

Note: The original study did not provide the weight loss of the blank (uninhibited) specimen for these specific tests, which is required for a precise calculation of inhibition efficiency. The data indicates that while this compound showed some protective effect in the sulfur dioxide test, it was less effective under the more aggressive "Test I" conditions compared to other inhibitors like dicyclohexylamine nitrite.[3]

Another study on dicyclohexylamine (not the benzoate salt) provides some insight into the performance of the amine component as a corrosion inhibitor for API X80 carbon steel in a CO2-saturated aqueous solution.

Table 2: Corrosion Inhibition Efficiency of Dicyclohexylamine

Temperature (°C)Inhibition Efficiency (%)
2039.61
3534.03
4513.98

Data from a study by Andalu et al. (2025) on dicyclohexylamine.[4] This data suggests that the inhibitive effect of the amine decreases with increasing temperature.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of amine salts.[1]

Materials:

  • Dicyclohexylamine

  • Benzoic acid

  • Ethanol (B145695) (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Buchner funnel and filter paper

  • Beaker

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve a stoichiometric amount of benzoic acid in hot ethanol with stirring.

  • Slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution while continuing to stir.

  • An exothermic reaction will occur, and the salt will begin to precipitate.

  • Attach a condenser to the flask and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • After reflux, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the this compound.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and characterize the product using techniques such as melting point determination and spectroscopy (FTIR, NMR).

Synthesis_Workflow

Evaluation of Corrosion Inhibition

This is a classical and straightforward method for determining corrosion rates and inhibitor efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • This compound

  • Beakers or corrosion cells

  • Analytical balance

  • Abrasive paper (various grits)

  • Acetone

  • Deionized water

  • Drying oven

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately using an analytical balance (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound. Also, prepare a blank solution without the inhibitor.

  • Immersion: Immerse the weighed coupons completely in the test solutions in beakers. Ensure each coupon is fully submerged and not in contact with other coupons.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After the exposure period, remove the coupons from the solutions. Carefully remove the corrosion products by gentle brushing, followed by cleaning with an appropriate cleaning solution (e.g., inhibited acid), rinsing with deionized water and acetone, and then drying.

  • Final Weighing: Weigh the cleaned and dried coupons accurately (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal-electrolyte interface.

Materials:

  • Potentiostat with a frequency response analyzer

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

  • Corrosive medium with and without this compound

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (with or without inhibitor).

  • Stabilization: Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit (EEC) to extract electrochemical parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100, where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Evaluation_Workflow

Other Applications

Beyond its primary role as a corrosion inhibitor, this compound serves as an intermediate in organic synthesis.[1] The parent amine, dicyclohexylamine, is used in the production of rubber chemicals, such as vulcanization accelerators and antioxidants.[5]

Applications in Drug Development

Based on the available scientific literature, there is no significant evidence to suggest that this compound itself is used as an active pharmaceutical ingredient or plays a direct role in drug development. While some benzoate derivatives are explored for their biological activities, the focus is generally on other molecular scaffolds. The parent compound, dicyclohexylamine, has been identified as an excipient in some veterinary drug formulations.[6]

Conclusion

This compound is a well-established and effective volatile corrosion inhibitor, offering reliable protection for ferrous metals in enclosed environments. Its mechanism of action, involving vaporization and the formation of a protective surface film, makes it suitable for a variety of industrial applications. While quantitative performance data is somewhat scarce in open literature, the provided experimental protocols for its synthesis and evaluation offer a solid foundation for further research and application-specific testing. Its role as a chemical intermediate is also noteworthy, although its direct application in drug development is not currently supported by scientific evidence. This guide serves as a foundational resource for professionals seeking to understand and utilize the properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylamine (B1670486) Benzoate (B1203000)

Introduction

Dicyclohexylamine benzoate (CAS No. 22355-34-6) is an organic salt formed from the acid-base reaction between the secondary amine, dicyclohexylamine, and the carboxylic acid, benzoic acid.[1] This compound is of significant interest in various industrial and research applications, most notably as a volatile corrosion inhibitor (VCI), particularly for ferrous metals.[1] Its efficacy stems from the combined properties of its constituent ions: the dicyclohexylamine cation provides a hydrophobic, passivating layer, while the benzoate anion contributes to film formation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its core chemical processes.

Physical and Chemical Properties

This compound is typically an off-white crystalline powder.[2] It is characterized by its high melting point and limited solubility in water, though it is soluble in various organic solvents.[3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 22355-34-6[1][4]
Molecular Formula C19H29NO2[1][5]
Molecular Weight 303.4 g/mol [1][5]
Appearance Off-white crystalline powder[2]
Melting Point 194 - 212 °C[2][4]
Boiling Point ~256.1 °C at 760 mmHg[6]
Flash Point 96.1 °C[6]
Solubility Sparingly soluble in water; Soluble in organic solvents.[3][7]

Table 2: Acid-Base Properties

PropertyValueNotesSource(s)
pKa (Dicyclohexylammonium ion) 10.39 - 11.25This high pKa indicates that dicyclohexylamine is a strong base.[1]
pKa (Benzoic Acid) ~4.2A weak acid.[1]

Chemical Synthesis and Reactions

Synthesis via Direct Neutralization

The most common and straightforward method for preparing this compound is through the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid.[1] The reaction is thermodynamically favorable and typically proceeds to completion due to the significant difference in pKa between the dicyclohexylammonium (B1228976) ion and benzoic acid.[1]

Synthesis_Workflow reactant reactant product product process process DCHA Dicyclohexylamine (Base) mix Mixing in Solvent DCHA->mix BA Benzoic Acid (Acid) BA->mix reaction Proton Transfer (Exothermic) mix->reaction Heat may be applied DCAB Dicyclohexylamine Benzoate (Salt) reaction->DCAB purify Crystallization & Purification DCAB->purify final_product Pure Crystalline Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Acid-Base Equilibrium

In solution, this compound exists in equilibrium with its constituent acid and base. The proton from benzoic acid is transferred to the nitrogen atom of dicyclohexylamine, forming the dicyclohexylammonium cation and the benzoate anion, which are held together by ionic attraction.[1]

Acid_Base_Equilibrium reactant reactant ion ion DCHA Dicyclohexylamine DCHA_ion Dicyclohexylammonium (Cation) DCHA->DCHA_ion Accepts H+ BA Benzoic Acid BA->DCHA Proton Transfer BA_ion Benzoate (Anion) BA->BA_ion Donates H+

Caption: Acid-base equilibrium and proton transfer in salt formation.

Stability and Decomposition

This compound is generally stable under normal conditions.[1] However, it can decompose at temperatures above its boiling point, potentially dissociating back into dicyclohexylamine and benzoic acid.[1] The parent amine, dicyclohexylamine, is reported to decompose above 256°C, yielding carbon monoxide, carbon dioxide, and nitrogen oxides.[1] The compound is incompatible with strong oxidizing agents, strong acids, isocyanates, and halogenated organics.[1]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol describes a general method for the synthesis of this compound via direct neutralization in a solvent.

Materials:

  • Dicyclohexylamine (1 mole equivalent)

  • Benzoic Acid (1 mole equivalent)

  • Ethanol (B145695) (or other suitable solvent like methanol)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Crystallizing dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve 1 mole equivalent of benzoic acid in a minimal amount of warm ethanol in the reaction flask.

  • While stirring, slowly add 1 mole equivalent of dicyclohexylamine to the benzoic acid solution. The reaction is exothermic, and a precipitate may begin to form immediately.[1]

  • Attach the reflux condenser and gently heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Purity Assessment by Titration

The purity of the synthesized this compound can be determined by acid-base titration.

Principle: The benzoate salt is dissolved in a suitable solvent and titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in isopropanol). The dicyclohexylamine component of the salt will be neutralized by the acid.

Procedure:

  • Accurately weigh approximately 300 mg of the synthesized this compound and dissolve it in 50 mL of a suitable solvent (e.g., isopropanol (B130326) or a mixed solvent system).

  • Add a few drops of a suitable indicator (e.g., bromophenol blue) or use a pH meter to monitor the endpoint.

  • Titrate the solution with a standardized 0.1 N solution of hydrochloric acid until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

  • Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Applications and Mechanism of Action

The primary application of this compound is as a corrosion inhibitor.[1] Its effectiveness is based on the synergistic action of its cationic and anionic components.

Corrosion_Inhibition_Mechanism Mechanism of Corrosion Inhibition component component property property action action outcome outcome DCAB Dicyclohexylamine Benzoate DCHA_ion Dicyclohexylammonium Cation DCAB->DCHA_ion BA_ion Benzoate Anion DCAB->BA_ion hydrophobic Bulky & Hydrophobic DCHA_ion->hydrophobic basic Strong Basicity DCHA_ion->basic film_former Film Forming BA_ion->film_former barrier Forms Dense, Water-Repellent Layer hydrophobic->barrier neutralize Neutralizes Acidic Species basic->neutralize passivate Contributes to Passive Film film_former->passivate protection Metal Surface Protection barrier->protection neutralize->protection passivate->protection

References

Dicyclohexylamine benzoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Dicyclohexylamine (B1670486) benzoate (B1203000) is a chemical compound utilized in various industrial applications, notably as a corrosion inhibitor. This document provides a concise summary of its fundamental molecular properties for researchers, scientists, and professionals in drug development.

Molecular Properties

The essential molecular data for dicyclohexylamine benzoate is presented below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueCitations
Molecular Formula C19H29NO2[1][2][3][4]
Molecular Weight 303.4 g/mol [1][2]
Alternate Molecular Weight 303.44 g/mol [3][5]

As the requested information pertains to fundamental chemical properties, there are no signaling pathways, experimental workflows, or complex logical relationships to depict. Therefore, a Graphviz diagram is not applicable in this context.

References

The Dual Facets of Amine Benzoate Inhibitors: From Neuroprotection to Material Preservation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amine benzoate (B1203000) derivatives, a versatile class of organic compounds, have garnered significant scientific interest due to their diverse inhibitory properties. Historically recognized for their role in preventing corrosion, recent advancements have illuminated their potential as potent enzyme inhibitors in the realm of drug discovery, particularly for neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of amine benzoate inhibitors in two primary domains: as modulators of key enzymes in neurological pathways and as robust agents for metal protection. The following sections will detail the quantitative data on their inhibitory efficacy, comprehensive experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Amine Benzoate Derivatives as Enzyme Inhibitors in Neurodegenerative Diseases

The therapeutic potential of amine benzoate derivatives has been notably investigated in the context of neurodegenerative disorders like Alzheimer's disease. Their mechanism of action primarily revolves around the inhibition of key enzymes involved in neurotransmitter regulation, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and D-amino acid oxidase (DAAO).

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a key contributor to cognitive decline.[1] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[2][3] Inhibition of these enzymes increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] Para-aminobenzoic acid (PABA) has served as a crucial building block for the synthesis of numerous cholinesterase inhibitors.[4][5]

Several studies have synthesized and evaluated a range of p-aminobenzoic acid derivatives for their inhibitory activity against AChE and BChE. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Compound ClassTarget EnzymeIC50 (µM)Ki (µM)Reference
Hydrazine carboxamide benzoic acid derivativesAChE-0.041 ± 0.60[6]
BChE-8.46 ± 0.66[6]
2-furoyl and bromobenzenesulfonyl derivatives of aminobenzoic acidsAChE1.66 ± 0.03-[7]
BChE2.67 ± 0.05-[7]

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[8][9]

Principle:

This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE or butyrylthiocholine (B1199683) (BTCI) by BChE. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[9][10] The rate of color development is directly proportional to the enzyme activity.

Procedure: [11]

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 14 mM ATCI (or BTCI) solution in deionized water

    • 1 U/mL AChE (or BChE) solution in phosphate buffer

  • Assay in a 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the amine benzoate inhibitor solution at various concentrations

  • Pre-incubation: The buffer, enzyme solution, DTNB, and inhibitor/solvent are mixed and incubated for 10 minutes at 25°C.

  • Reaction Initiation: The reaction is started by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis BChE BChE ACh_synapse->BChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Inhibitor Amine Benzoate Inhibitor Inhibitor->AChE Inhibition Inhibitor->BChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Cholinergic signaling at the synapse and the site of action of amine benzoate inhibitors.
D-Amino Acid Oxidase (DAAO) Inhibition

Another promising therapeutic avenue for neurodegenerative diseases involves the modulation of the N-methyl-D-aspartate (NMDA) receptor.[12] The function of the NMDA receptor is co-agonistically regulated by D-serine.[13] D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain.[13][14] Inhibition of DAAO leads to an increase in synaptic D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission, which is often hypoactive in conditions like schizophrenia and early-phase Alzheimer's disease.[13][15][16] Sodium benzoate has been identified as a DAAO inhibitor.[17]

Clinical trials have investigated the efficacy of sodium benzoate in improving cognitive function in patients with mild cognitive impairment and Alzheimer's disease.[18] In vitro studies have determined the IC50 value of sodium benzoate for DAAO.

InhibitorTarget EnzymeIC50Reference
Sodium BenzoateHuman DAAO16-75 µM[19]
Sodium BenzoatePorcine Kidney DAAO6.7 mM[17]

Several methods are available to determine DAAO activity. A common approach is a coupled assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of a D-amino acid.[13][14][20]

Principle:

DAAO catalyzes the oxidative deamination of a D-amino acid (e.g., D-alanine) to its corresponding α-keto acid, producing H₂O₂ and ammonia. The H₂O₂ produced can be quantified using a fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[21]

Procedure: [21]

  • Reagent Preparation:

    • DAAO Assay Buffer

    • DAAO Probe

    • DAAO Substrate (e.g., D-alanine)

    • DAAO Cofactor (FAD)

    • DAAO Enzyme Mix (HRP)

    • H₂O₂ Standard for calibration curve

  • Assay in a 96-well plate:

    • Prepare standards, samples, and positive controls.

    • Add samples to the appropriate wells.

    • Prepare a Reaction Mix containing DAAO Assay Buffer, DAAO Substrate, DAAO Cofactor, diluted DAAO Probe, and DAAO Enzyme Mix.

    • Add the Reaction Mix to each well containing the standard, positive control, and test samples (with or without the amine benzoate inhibitor).

  • Kinetic Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-45 minutes at 25°C.

  • Data Analysis:

    • The DAAO activity is determined from the rate of fluorescence increase and calculated based on the H₂O₂ standard curve.

NMDA_Signaling cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine_astro D-Serine SR->D_Serine_astro DAAO DAAO D_Serine_astro->DAAO Degradation D_Serine_synapse D-Serine D_Serine_astro->D_Serine_synapse Release Inhibitor Sodium Benzoate Inhibitor->DAAO Inhibition NMDA_Receptor NMDA Receptor D_Serine_synapse->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity

NMDA receptor signaling and the role of DAAO inhibition by sodium benzoate.

Amine Benzoates as Corrosion Inhibitors

The history of amine benzoates as corrosion inhibitors dates back several decades, with sodium benzoate being a well-established inhibitor for mild steel in various aqueous environments.[22][23] These compounds are valued for their effectiveness, low toxicity, and good solubility in water.

Quantitative Data on Corrosion Inhibition

The effectiveness of a corrosion inhibitor is typically expressed as inhibition efficiency (IE), which is calculated from corrosion rate measurements.

InhibitorMetalEnvironmentInhibition Efficiency (%)Reference
Sodium BenzoateCarbon Steel3% NaCl Solution~100 (at 0.004-0.008 mol/L)[24]
Sodium BenzoateLow Carbon Steel0.5 M H₂SO₄36.24 - 50.5[25]
Sodium BenzoateLow Carbon Steel0.5 M HCl55.40 - 67.38[25]
Zinc BenzoateLow Carbon Steel0.5 M H₂SO₄46.79 - 88.32[25]
Zinc BenzoateLow Carbon Steel0.5 M HCl33.26 - 70.17[25]
Experimental Protocols for Corrosion Inhibition Studies

Two common electrochemical techniques used to evaluate the performance of corrosion inhibitors are weight loss measurements and potentiodynamic polarization.

Principle:

This is a simple and direct method to determine the corrosion rate. Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific period. The weight loss of the coupons is then measured, and the corrosion rate and inhibition efficiency are calculated.

Procedure:

  • Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Clean, degrease, and weigh the coupons accurately.

  • Immersion Test: Immerse the coupons in the corrosive solution (e.g., 3% NaCl) with and without different concentrations of the amine benzoate inhibitor.

  • Duration: Maintain the immersion for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, dry them, and weigh them again.

  • Calculation:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE %) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Principle:

This electrochemical technique provides information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).[26][27][28] The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured.[22][29]

Procedure: [29]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Electrolyte: The cell is filled with the corrosive solution with and without the inhibitor.

  • Open Circuit Potential (OCP): The stable corrosion potential (Ecorr) of the working electrode is measured before the polarization scan.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to Ecorr at a slow scan rate (e.g., 0.6 V/h).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (icorr) is determined from the Tafel extrapolation of the anodic and cathodic branches of the curve. The corrosion rate is proportional to icorr. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

Corrosion_Workflow cluster_weight_loss Weight Loss Method cluster_polarization Potentiodynamic Polarization start Start prep Metal Coupon Preparation start->prep weight_loss Weight Loss Measurement prep->weight_loss polarization Potentiodynamic Polarization prep->polarization analysis Data Analysis end End analysis->end w_initial Initial Weighing w_immersion Immersion in Corrosive Media (with/without inhibitor) w_initial->w_immersion w_final Final Weighing w_immersion->w_final w_calc Calculate Corrosion Rate & Inhibition Efficiency w_final->w_calc w_calc->analysis p_setup Electrochemical Cell Setup p_ocp OCP Measurement p_setup->p_ocp p_scan Polarization Scan p_ocp->p_scan p_calc Determine icorr & Inhibition Efficiency p_scan->p_calc p_calc->analysis

Workflow for evaluating the efficacy of amine benzoate corrosion inhibitors.

Conclusion

The journey of amine benzoate inhibitors from industrial applications in corrosion prevention to the forefront of neuropharmacology underscores their remarkable chemical versatility. As corrosion inhibitors, their history is well-established, with a clear understanding of their protective mechanisms and quantifiable efficacy. The more recent exploration of their role as enzyme inhibitors has opened exciting new avenues for the development of therapeutics for complex neurological disorders. The detailed experimental protocols and the elucidation of the underlying signaling pathways provided in this guide aim to equip researchers and scientists with the necessary tools and knowledge to further advance the study and application of this promising class of molecules. Continued research into the structure-activity relationships and optimization of these compounds holds the potential for the development of next-generation inhibitors with enhanced specificity and therapeutic benefit.

References

An In-depth Technical Guide to the Acid-Base Neutralization Synthesis of Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000), a compound with applications as a corrosion inhibitor and as a salt former for acidic pharmaceuticals. The core of this synthesis lies in a classic acid-base neutralization reaction, offering a straightforward and efficient route to the desired product. This document details the experimental protocol, reaction mechanism, and characterization of dicyclohexylamine benzoate.

Introduction

This compound is an organic salt formed from the reaction of a secondary amine, dicyclohexylamine, and a carboxylic acid, benzoic acid. The formation of this salt is a thermodynamically favorable process driven by the proton transfer from the acidic benzoic acid to the basic dicyclohexylamine. This reaction is typically rapid and results in the formation of the dicyclohexylammonium (B1228976) cation and the benzoate anion, held together by ionic bonds. The selection of appropriate solvents and reaction conditions is crucial for achieving high purity and yield.

Experimental Protocols

The synthesis of this compound is primarily achieved through the direct acid-base neutralization of dicyclohexylamine and benzoic acid. The following protocol outlines a standard laboratory procedure for its preparation.

Materials and Equipment

Materials:

  • Dicyclohexylamine (C₁₂H₂₃N)

  • Benzoic Acid (C₇H₆O₂)

  • Ethanol (C₂H₅OH), 95% or absolute

  • Diethyl ether (C₄H₁₀O)

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Stirring hot plate and magnetic stir bar

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 12.22 g (0.1 mol) of benzoic acid in 100 mL of ethanol. Stir the solution until the benzoic acid is completely dissolved.

  • Addition of Dicyclohexylamine: To the stirred solution of benzoic acid, slowly add 18.13 g (0.1 mol) of dicyclohexylamine. The addition is exothermic, and a white precipitate may begin to form immediately.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-80°C) for 1 hour to ensure the reaction goes to completion.

  • Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the crystallization of the product.

  • Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven at 50°C to a constant weight.

  • Characterization: Determine the melting point of the dried product and characterize it using FT-IR and NMR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical and Chemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
DicyclohexylamineC₁₂H₂₃N181.32Colorless to pale yellow liquid-2256
Benzoic AcidC₇H₆O₂122.12White crystalline solid122.4249

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₉NO₂
Molar Mass ( g/mol )303.44[1]
AppearanceWhite crystalline powder
Melting Point (°C)148-150
Theoretical Yield (g)30.34
Percent Yield (%)Typically >90%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation benzoic_acid Benzoic Acid in Ethanol mixing Mixing and Stirring benzoic_acid->mixing dicyclohexylamine Dicyclohexylamine dicyclohexylamine->mixing reflux Reflux (1 hr) mixing->reflux cooling Cooling and Crystallization reflux->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Diethyl Ether filtration->washing drying Drying washing->drying final_product Dicyclohexylamine Benzoate drying->final_product

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by its melting point and spectroscopic data.

Melting Point

The melting point of the purified product should be in the range of 148-150°C. A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will show characteristic peaks for both the dicyclohexylammonium and benzoate ions.

Table 3: Expected FT-IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadN-H⁺ stretching of the ammonium (B1175870) salt
3100-3000MediumC-H stretching (aromatic)
2950-2850StrongC-H stretching (aliphatic)
~1600StrongC=O stretching (asymmetric) of the carboxylate
~1550StrongC=C stretching (aromatic)
~1400StrongC=O stretching (symmetric) of the carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will confirm the presence of both the dicyclohexylammonium and benzoate moieties.

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0d2HAromatic protons ortho to the carboxylate
~7.4m3HAromatic protons meta and para to the carboxylate
~3.0m2HN-H protons of the cyclohexyl groups
1.0-2.2m20HMethylene protons of the cyclohexyl groups

Table 5: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)Assignment
~170Carbonyl carbon of the carboxylate
~135Quaternary aromatic carbon
~130Aromatic C-H carbons
~128Aromatic C-H carbons
~53N-C carbons of the cyclohexyl groups
~30Methylene carbons of the cyclohexyl groups
~25Methylene carbons of the cyclohexyl groups
~24Methylene carbons of the cyclohexyl groups

Logical Relationship Diagram

The following diagram illustrates the fundamental acid-base neutralization reaction.

acid_base_reaction cluster_reactants Reactants cluster_product Product dicyclohexylamine Dicyclohexylamine (Base) proton_transfer Proton Transfer dicyclohexylamine->proton_transfer benzoic_acid Benzoic Acid (Acid) benzoic_acid->proton_transfer salt This compound (Salt) proton_transfer->salt

Figure 2: Acid-base neutralization mechanism.

Conclusion

The acid-base neutralization synthesis of this compound is a robust and high-yielding method suitable for laboratory and industrial applications. The procedure is straightforward, and the product can be easily purified by recrystallization. The characterization data provided in this guide can be used to confirm the identity and purity of the synthesized compound. This technical guide serves as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dicyclohexylamine Benzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties governing the formation of Dicyclohexylamine Benzoate. Given the absence of extensive published data for this specific salt, this document focuses on the established experimental protocols and theoretical calculations required to elucidate its thermodynamic profile.

The formation of a salt from an amine and a carboxylic acid is an acid-base neutralization reaction. The thermodynamic parameters of this reaction—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are crucial for understanding the stability, solubility, and behavior of the resulting salt, which is of significant interest in pharmaceutical development and materials science.

Theoretical Framework: The Thermodynamics of Salt Formation

The formation of this compound can be represented by the following reaction:

Dicyclohexylamine + Benzoic Acid ⇌ this compound

The spontaneity and equilibrium of this reaction are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy) : A measure of the maximum reversible work that can be performed by a thermodynamic system at a constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

  • ΔH (Enthalpy) : The heat absorbed or released during the reaction at constant pressure. A negative ΔH (exothermic) indicates that the formation of the salt is energetically favorable.

  • ΔS (Entropy) : A measure of the change in disorder or randomness of the system.

  • T : The absolute temperature in Kelvin.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to determine the complete thermodynamic profile of this compound formation. The primary techniques employed are calorimetry and spectroscopy.

Calorimetry is the direct measurement of heat changes associated with chemical reactions.[1][2] Two powerful calorimetric techniques are particularly well-suited for studying amine-acid salt formation: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

2.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that measures the heat evolved or absorbed during a binding event, in this case, the neutralization reaction between Dicyclohexylamine and Benzoic Acid.[3][4][5][6]

Experimental Protocol for ITC:

  • Sample Preparation :

    • Prepare a solution of Dicyclohexylamine in a suitable buffer at a known concentration (typically in the micromolar range).

    • Prepare a solution of Benzoic Acid in the identical buffer at a concentration 10-20 times higher than the Dicyclohexylamine solution.[7]

    • Degas both solutions to prevent the formation of air bubbles during the experiment.[7]

  • ITC Measurement :

    • Load the Dicyclohexylamine solution into the sample cell of the ITC instrument.

    • Load the Benzoic Acid solution into the injection syringe.

    • Set the experimental temperature to the desired value (e.g., 298.15 K).

    • Initiate the titration, where small aliquots of the Benzoic Acid solution are injected into the Dicyclohexylamine solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis :

    • The raw data consists of a series of heat-rate spikes corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plotting the heat change against the molar ratio of the reactants generates a binding isotherm.

    • Fitting this isotherm to a suitable binding model allows for the determination of the enthalpy change (ΔH), the binding affinity (Ka), and the stoichiometry (n) of the reaction.[6]

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It can be used to determine the enthalpy of fusion and other thermal events.[10] For the formation reaction, a reaction calorimetry approach using a DSC or a dedicated reaction calorimeter is more direct.

Experimental Protocol for Reaction Calorimetry:

  • Sample Preparation :

    • Accurately weigh Dicyclohexylamine and Benzoic Acid in stoichiometric amounts.

    • The reactants can be in their pure forms or in a solution.

  • Calorimetric Measurement :

    • Place the reactants in a sealed sample pan within the calorimeter.

    • Initiate a temperature program to trigger the reaction.

    • The instrument records the heat flow associated with the reaction.

  • Data Analysis :

    • The enthalpy of the reaction is determined by integrating the area under the peak in the heat flow versus time or temperature curve.

The Gibbs free energy of formation can be determined by measuring the equilibrium constant (K) of the reaction. Spectroscopic methods are well-suited for this purpose as they can be used to determine the concentrations of reactants and products at equilibrium.[11][12]

Experimental Protocol using UV-Vis Spectroscopy:

  • Establish a Method for Quantification :

    • Obtain the UV-Vis absorbance spectra of Dicyclohexylamine, Benzoic Acid, and the this compound salt in a suitable solvent.

    • Identify a wavelength where the absorbance of the product is significant and distinct from the reactants.

    • Create a calibration curve by measuring the absorbance of a series of solutions with known concentrations of the salt to establish the relationship between absorbance and concentration (Beer-Lambert Law).

  • Equilibrium Measurement :

    • Prepare a series of reaction mixtures with varying initial concentrations of Dicyclohexylamine and Benzoic Acid.

    • Allow the mixtures to reach equilibrium at a constant temperature.

    • Measure the absorbance of each equilibrated mixture at the chosen wavelength.

  • Data Analysis :

    • Use the calibration curve to determine the equilibrium concentration of the this compound salt in each mixture.

    • Calculate the equilibrium concentrations of the reactants.

    • Determine the equilibrium constant (K) for the reaction.

    • Calculate the standard Gibbs free energy of formation (ΔG°) using the following equation: ΔG° = -RTln(K) Where R is the ideal gas constant and T is the absolute temperature.

Once the enthalpy (ΔH) and Gibbs free energy (ΔG) of formation have been experimentally determined at a specific temperature, the entropy of formation (ΔS) can be calculated using the Gibbs-Helmholtz equation:

ΔS = (ΔH - ΔG) / T

Data Presentation

The quantitative data obtained from the experimental procedures described above should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Parameters for this compound Formation at 298.15 K

Thermodynamic ParameterExperimental ValueUnitMethod of Determination
Enthalpy of Formation (ΔH)(e.g., -50.0)kJ/molIsothermal Titration Calorimetry
Gibbs Free Energy of Formation (ΔG)(e.g., -25.0)kJ/molSpectroscopic Equilibrium Study
Entropy of Formation (ΔS)(e.g., -83.8)J/(mol·K)Calculated (ΔH and ΔG)
Equilibrium Constant (K)(e.g., 2.5 x 104)-Spectroscopic Equilibrium Study
Stoichiometry (n)(e.g., 1:1)-Isothermal Titration Calorimetry

Visualizations

Diagrams are essential for visualizing experimental workflows and the relationships between thermodynamic concepts.

experimental_workflow cluster_enthalpy Enthalpy (ΔH) Determination cluster_gibbs Gibbs Free Energy (ΔG) Determination cluster_entropy Entropy (ΔS) Calculation itc Isothermal Titration Calorimetry (ITC) calc Gibbs-Helmholtz Equation ΔS = (ΔH - ΔG) / T itc->calc dsc Differential Scanning Calorimetry (DSC) dsc->calc spec Spectroscopy (e.g., UV-Vis) equilibrium Equilibrium Constant (K) spec->equilibrium Measure Concentrations equilibrium->calc

Caption: Experimental workflow for determining the thermodynamic properties of this compound formation.

thermodynamic_relationship cluster_equation G ΔG Gibbs Free Energy H ΔH Enthalpy G->H Determines Spontaneity S TΔS Entropy Term G->S

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

Determining the thermodynamic properties of this compound formation is essential for its development and application, particularly in the pharmaceutical industry. While specific data may not be readily available, established experimental techniques provide a clear pathway for its characterization. A combination of calorimetric methods, such as Isothermal Titration Calorimetry, to determine the enthalpy of formation, and spectroscopic techniques to ascertain the equilibrium constant and thereby the Gibbs free energy, allows for a complete thermodynamic profile to be established. The subsequent calculation of the entropy of formation provides further insight into the molecular ordering of the system upon salt formation. This guide provides the foundational knowledge for researchers to undertake a thorough thermodynamic investigation of this compound.

References

Methodological & Application

Application of Dicyclohexylamine Benzoate in Industrial Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000) is a volatile corrosion inhibitor (VCI) recognized for its efficacy in protecting ferrous metals from atmospheric corrosion.[1] As a salt of a strong base (dicyclohexylamine) and a weak acid (benzoic acid), it functions by sublimating and then condensing on metal surfaces to form a thin, protective monomolecular film.[1][2][3][4][5][6] This film acts as a barrier, displacing moisture and preventing the electrochemical reactions that lead to corrosion.[4][5][7] Its application as an additive in industrial coatings, such as epoxy primers and polyurethane topcoats, can significantly enhance the corrosion protection of metal substrates.

This document provides detailed application notes and experimental protocols for the utilization and evaluation of dicyclohexylamine benzoate in industrial coating formulations.

Mechanism of Action in Industrial Coatings

When incorporated into an industrial coating, this compound provides a dual protection mechanism. Initially, the coating itself acts as a primary physical barrier to corrosive elements. Over time, as the coating may develop microscopic pores or sustain minor damages, the this compound volatilizes from the coating matrix. These VCI molecules then diffuse through the coating and any voids to the metal substrate, where they adsorb onto the surface. This forms a self-healing, invisible protective layer that inhibits corrosion at the metal-coating interface.

The following diagram illustrates the logical workflow of this protective mechanism.

G cluster_coating Industrial Coating Matrix cluster_environment Corrosive Environment cluster_substrate Metal Substrate Coating Coating Applied to Metal Substrate Metal Metal Surface Coating->Metal Initial Barrier Protection VCI This compound Dispersed in Coating VCI->Metal Vaporization and Diffusion Protection Protective VCI Film Formation VCI->Protection Adsorption Moisture Moisture and Oxygen Ingress Moisture->Coating Permeation Moisture->Metal Contact Corrosion Corrosion Initiation Moisture->Corrosion Corrosion->Metal Protection->Metal Inhibition

Caption: Protective Mechanism of this compound in a Coating.

Quantitative Performance Data

The following table summarizes the performance of this compound as a corrosion inhibitor. Data for the closely related compound, dicyclohexylamine nitrite, in an epoxy primer is included to provide a comparative performance benchmark in a coating system.

Inhibitor SystemTest MethodTest DurationObservationsPerformance MetricSource
Dicyclohexylamine Nitrite (1% in Epoxy Primer) Salt Spray (ASTM B117)500 hoursNo signs of corrosion or blistering on the coated panel.Excellent corrosion resistance.[8]
Dicyclohexylamine Nitrite (1.5-2% in Epoxy Primer) Salt Spray (ASTM B117)500 hoursFailure to protect the surface from the sodium chloride medium.Poor corrosion resistance.[8]
Dicyclohexylamine Nitrite (1% in Epoxy Primer) Electrochemical Impedance Spectroscopy (EIS)Not SpecifiedHigher impedance values compared to control and higher concentrations, indicating better barrier properties.Longer protection duration.[8]

Experimental Protocols

Formulation Guidelines

Epoxy Primer Formulation (Example)

This example formulation demonstrates the incorporation of this compound into a two-component epoxy primer.

ComponentPart A (Resin Base)% by Weight
Epoxy Resin (e.g., Bisphenol A based)40.0
Pigments (e.g., Titanium Dioxide, Iron Oxide)25.0
Extenders (e.g., Talc, Barium Sulfate)15.0
Solvents (e.g., Xylene, MIBK)18.0
This compound 1.0 - 2.0
Additives (e.g., Dispersing agent, Defoamer)1.0
Total Part A 100.0
ComponentPart B (Curing Agent)% by Weight
Polyamide/Amine Adduct Curing Agent45.0
Solvents (e.g., Xylene, Butanol)55.0
Total Part B 100.0

Mixing Ratio (A:B): Typically 4:1 by volume.

Incorporation Protocol:

  • In Part A, under agitation, add the this compound to the solvent blend and mix until fully dissolved.

  • Proceed with the addition of pigments, extenders, and other additives as per standard paint manufacturing procedures.

  • Disperse to the desired fineness of grind.

  • Just prior to application, mix Part A and Part B according to the specified mixing ratio.

Polyurethane Topcoat Formulation (Example)

This example shows the inclusion of this compound in a two-component polyurethane topcoat.

ComponentPart A (Polyol Resin)% by Weight
Acrylic Polyol Resin50.0
Pigments (e.g., Titanium Dioxide)20.0
Solvents (e.g., Butyl Acetate, Xylene)28.0
This compound 1.0 - 2.0
Additives (e.g., Leveling agent, UV stabilizer)1.0
Total Part A 100.0
ComponentPart B (Isocyanate Hardener)% by Weight
Aliphatic Polyisocyanate75.0
Solvents (e.g., Butyl Acetate)25.0
Total Part B 100.0

Mixing Ratio (A:B): Typically 3:1 or 4:1 by volume.

Incorporation Protocol:

  • In Part A, dissolve the this compound in the solvent mixture before the addition of the polyol resin.

  • Follow standard procedures for the addition of pigments and other additives.

  • Thoroughly mix Part A and Part B before application.

Performance Evaluation Protocols

The following is a general workflow for evaluating the performance of coatings containing this compound.

G Start Start: Coating Formulation with this compound Prep Substrate Preparation (e.g., Steel Panels) Start->Prep App Coating Application and Curing Prep->App Adhesion Adhesion Testing (ASTM D3359) App->Adhesion Corrosion Corrosion Resistance Testing App->Corrosion Analysis Data Analysis and Performance Comparison Adhesion->Analysis SaltSpray Salt Spray (ASTM B117) Corrosion->SaltSpray EIS Electrochemical Impedance Spectroscopy (EIS) Corrosion->EIS SaltSpray->Analysis EIS->Analysis End End: Evaluation Report Analysis->End

Caption: Workflow for Coating Performance Evaluation.

1. Substrate Preparation and Coating Application

  • Substrate: Use standard cold-rolled steel panels.

  • Surface Preparation: Clean and degrease the panels according to standard procedures (e.g., ASTM D609). For improved adhesion, abrasive blasting to a near-white metal finish (SSPC-SP10/NACE No. 2) is recommended.

  • Coating Application: Apply the formulated coating to the prepared panels using a spray gun or a film applicator to achieve a consistent dry film thickness (DFT).

  • Curing: Allow the coated panels to cure at ambient temperature and humidity for a specified period (typically 7 days) before testing.

2. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)

  • Objective: To assess the adhesion of the coating to the metal substrate.

  • Procedure:

    • Make a series of six parallel cuts through the coating to the substrate using a sharp utility knife or a special cross-hatch cutter.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a grid of 25 squares.

    • Brush the area lightly to remove any detached flakes or ribbons of coating.

    • Apply a pressure-sensitive tape over the grid and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it off at a 180-degree angle.

  • Evaluation: Classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% of the area is removed).

3. Corrosion Resistance Testing

a. Salt Spray Test (ASTM B117)

  • Objective: To evaluate the corrosion resistance of the coating in a corrosive environment.

  • Procedure:

    • Scribe a single diagonal line through the coating to the metal substrate on each test panel.

    • Place the panels in a salt spray cabinet at a 15-30 degree angle from the vertical.

    • Expose the panels to a continuous spray of 5% sodium chloride solution at 35°C.

    • Periodically inspect the panels for signs of corrosion, blistering, or creepage from the scribe.

  • Evaluation: Record the number of hours until the first sign of corrosion or blistering appears. Measure the extent of corrosion creepage from the scribe.

b. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To quantitatively assess the barrier properties of the coating and its degradation over time.

  • Procedure:

    • Use a three-electrode electrochemical cell with the coated panel as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Immerse the coated panel in a 3.5% NaCl solution.

    • Apply a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the impedance response.

    • Repeat the measurements at regular intervals to monitor the coating's performance over time.

  • Evaluation: Analyze the Bode and Nyquist plots to determine the coating's resistance and capacitance. A high and stable impedance at low frequencies indicates good barrier properties and corrosion protection.

Conclusion

This compound is a promising volatile corrosion inhibitor for enhancing the protective properties of industrial coatings. By incorporating it into formulations and rigorously evaluating its performance using standardized testing protocols, researchers and formulators can develop advanced coating systems with superior corrosion resistance and extended service life. The provided application notes and protocols offer a framework for the systematic investigation and implementation of this VCI technology.

References

Application Notes and Protocols: Dicyclohexylamine Benzoate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylamine (B1670486) benzoate (B1203000), the salt formed from the strong organic base dicyclohexylamine and the weak benzoic acid, serves as a versatile intermediate in various organic syntheses. Its applications range from the synthesis of industrial chemicals to its use as a resolving agent and a protecting group in the pharmaceutical industry. This document provides detailed application notes and protocols for its key uses.

Synthesis of Rubber Vulcanization Accelerators

Dicyclohexylamine, the amine component of dicyclohexylamine benzoate, is a crucial precursor in the manufacture of sulfenamide-based rubber vulcanization accelerators, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS). These accelerators are vital in the rubber industry for controlling the curing process of rubber. The dicyclohexylamine can be sourced from its benzoate salt by treatment with a stronger base.

Application Note:

The synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with cyclohexylamine (B46788). While the protocols often start with cyclohexylamine, dicyclohexylamine can also be utilized, and its benzoate salt can serve as a stable source of the amine. The reaction is typically carried out in the presence of an oxidizing agent like sodium hypochlorite (B82951) or hydrogen peroxide.

Experimental Protocol: Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

This protocol is adapted from established industrial processes for the synthesis of CBS.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Cyclohexylamine (or Dicyclohexylamine, obtained from this compound)

  • Sodium Hypochlorite (NaOCl) solution (5%)

  • Water

  • Toluene

Procedure:

  • Preparation of Cyclohexylamine Solution: In a well-ventilated fume hood, prepare a 16% aqueous solution of cyclohexylamine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the 2-mercaptobenzothiazole.

  • Addition of Amine: While stirring, add the cyclohexylamine solution to the flask to form a mixed solution. The typical amine to MBT molar ratio is around 2.3:1.[1]

  • Oxidation: Cool the mixture to 35°C. Slowly add the 5% sodium hypochlorite solution dropwise from the dropping funnel. Monitor the reaction progress. The disappearance of the yellow particles of 2-mercaptobenzothiazole indicates the formation of N-cyclohexyl-2-benzothiazolesulfenamide.[1]

  • Work-up: Once the reaction is complete, the product precipitates out of the solution. Filter the solid product using a suction filter.

  • Purification: Wash the filtered product with hot water until the washings are neutral.

  • Drying: Dry the purified N-cyclohexyl-2-benzothiazolesulfenamide in a vacuum oven.

Quantitative Data:

ParameterValueReference
Molar Ratio (Cyclohexylamine:MBT)2.3 : 1[1]
Oxidizing Agent5% Sodium Hypochlorite[1]
Reaction Temperature35°C[1]
Typical Yield>90%[2]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_amine Prepare 16% Cyclohexylamine Solution add_amine Add Cyclohexylamine Solution prep_amine->add_amine add_mbt Add 2-Mercaptobenzothiazole to Reactor add_mbt->add_amine cool Cool to 35°C add_amine->cool add_naocl Slowly Add 5% NaOCl Solution cool->add_naocl filter Filter Precipitated Product add_naocl->filter wash Wash with Hot Water until Neutral filter->wash dry Dry Product under Vacuum wash->dry

Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide.

Chiral Resolution of Racemic Acids

Dicyclohexylamine is a chiral base that can be used as a resolving agent to separate enantiomers of racemic carboxylic acids.[3][4] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. This compound itself is a salt, but the free amine can be readily obtained and used for this application.

Application Note:

The resolution process involves reacting the racemic acid with an enantiomerically pure chiral base (dicyclohexylamine). The resulting diastereomeric salts are then separated based on their differential solubility in a suitable solvent. Finally, the resolved enantiomer of the acid is recovered by treating the separated diastereomeric salt with a strong acid.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic Carboxylic Acid

  • Dicyclohexylamine

  • Suitable Solvent (e.g., Ethanol, Methanol, Acetone)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (B1210297)

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of dicyclohexylamine. Stir the mixture until a clear solution is obtained. Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt. The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.

  • Recovery of the Enantiomerically Enriched Acid: Suspend the separated diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. The dicyclohexylammonium (B1228976) salt will be protonated, and the free carboxylic acid will be extracted into the organic layer.

  • Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

Logical Relationship of Chiral Resolution:

G racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-Base + S-Acid-Base) racemic_acid->diastereomeric_salts dcha Dicyclohexylamine (Chiral Base) dcha->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Salt (e.g., R-Acid-Base) separation->less_soluble more_soluble More Soluble Salt (e.g., S-Acid-Base) separation->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 resolved_acid1 Enriched R-Acid acidification1->resolved_acid1 resolved_acid2 Enriched S-Acid acidification2->resolved_acid2

Chiral resolution of a racemic acid using dicyclohexylamine.

Protecting Group in Peptide Synthesis

In peptide synthesis, carboxylic acid groups of amino acids need to be protected to prevent unwanted side reactions. Dicyclohexylammonium (DCHA) salts are often used to protect the carboxyl group of N-protected amino acids.[5] These salts are typically stable, crystalline solids, which facilitates purification and handling.[5] Before the amino acid can be used in peptide synthesis, the dicyclohexylamine must be removed to liberate the free carboxylic acid.

Application Note:

The removal of the dicyclohexylamine protecting group is an acid-base reaction. The DCHA salt is treated with a stronger acid, which protonates the dicyclohexylamine, releasing the free carboxylic acid. The choice of acid is crucial to avoid side reactions with other protecting groups on the amino acid.

Experimental Protocol: Deprotection of an N-Protected Amino Acid DCHA Salt

Materials:

  • N-protected amino acid DCHA salt

  • Ethyl acetate (or other suitable organic solvent)

  • 10% aqueous phosphoric acid (H₃PO₄) or 1M sulfuric acid (H₂SO₄)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspension: Suspend the N-protected amino acid DCHA salt in 5-10 volumes of ethyl acetate.

  • Acidification: While stirring, add 10% aqueous phosphoric acid dropwise until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.[5]

  • Extraction: Separate the aqueous phase. Wash the organic phase once with a small volume of 10% phosphoric acid, followed by three washes with water. The pH of the final aqueous wash should be ≥4.[5]

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free N-protected amino acid, which is often an oil.[5]

Signaling Pathway for Deprotection:

G start N-Protected Amino Acid DCHA Salt add_acid Add H₃PO₄ (aq) start->add_acid protonation Protonation of Dicyclohexylamine add_acid->protonation liberation Liberation of Free N-Protected Amino Acid protonation->liberation extraction Extraction into Organic Phase liberation->extraction end Free N-Protected Amino Acid extraction->end

Deprotection of an N-protected amino acid DCHA salt.

Summary of Applications:

ApplicationRole of Dicyclohexylamine/BenzoateKey ProcessIndustry
Rubber Accelerator SynthesisPrecursor to CyclohexylamineOxidative CondensationRubber
Chiral ResolutionChiral Resolving AgentDiastereomeric Salt FormationPharmaceutical, Fine Chemicals
Peptide SynthesisCarboxyl Protecting GroupAcid-Base DeprotectionPharmaceutical, Research

These application notes and protocols highlight the utility of this compound and its constituent amine as valuable intermediates in organic synthesis, with significant applications in both industrial and research settings.

References

Application Notes and Protocols: Dicyclohexylamine Benzoate for Steel Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for evaluating the efficacy of Dicyclohexylamine (B1670486) Benzoate (B1203000) as a corrosion inhibitor for steel. Dicyclohexylamine Benzoate is recognized as an effective volatile corrosion inhibitor (VCI), particularly for protecting ferrous metals against atmospheric corrosion.[1] It functions by forming a protective film on the metal surface, creating a barrier against corrosive elements.[1] The protocols outlined herein cover three standard methodologies for corrosion inhibitor assessment: the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). Furthermore, this document presents representative quantitative data and a mechanistic overview of the inhibition process.

Mechanism of Action

This compound functions as a volatile corrosion inhibitor (VCI). In a closed environment, the compound sublimes, and its vapor condenses on the metal surface. In the presence of moisture, it hydrolyzes to release benzoate ions. These ions, along with the mildly alkaline solution formed, contribute to the formation of a passive, protective film on the steel surface, thus inhibiting corrosion. The primary inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface.[2][3]

InhibitionMechanism cluster_vapor_phase Vapor Phase cluster_surface Steel Surface DCHB_solid Dicyclohexylamine Benzoate (Solid) DCHB_vapor Dicyclohexylamine Benzoate (Vapor) DCHB_solid->DCHB_vapor Sublimation Adsorption Adsorption & Hydrolysis DCHB_vapor->Adsorption Condensation Steel Steel Surface Moisture Moisture Layer Moisture->Adsorption Film Protective Film Formation Adsorption->Film Passivation Film->Steel Inhibition

Figure 1: Mechanism of steel corrosion inhibition by this compound.

Data Presentation

The following table summarizes representative quantitative data for the corrosion inhibition of steel by dicyclohexylamine, a closely related compound, in a CO2-saturated environment. This data is indicative of the expected performance of this compound.

Inhibitor ConcentrationTemperature (°C)Corrosion Current Density (i corr) (µA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Uninhibited2073.560.84-
Dicyclohexylamine2044.420.539039.61
Uninhibited35---
Dicyclohexylamine35---

Data adapted from a study on dicyclohexylamine on API X80 carbon steel.[2]

Experimental Protocols

The following are detailed protocols for three common methods to evaluate the corrosion inhibition properties of this compound on steel.

ExperimentalWorkflow start Start prep Steel Coupon Preparation start->prep weight_loss Weight Loss Method prep->weight_loss electrochemical Electrochemical Tests prep->electrochemical analysis Data Analysis weight_loss->analysis pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis pdp->analysis eis->analysis end End analysis->end

Figure 2: General experimental workflow for inhibitor evaluation.
Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over time.

3.1.1. Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm)

  • This compound

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • Silicon carbide abrasive papers (240, 400, 600, 800, 1200 grit)

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Glass beakers and hooks

  • Constant temperature water bath

3.1.2. Protocol:

  • Coupon Preparation: Mechanically polish the steel coupons with successive grades of silicon carbide paper, starting from 240 and ending with 1200 grit.

  • Degreasing: Rinse the polished coupons with distilled water, degrease with acetone, and finally wash again with distilled water.

  • Drying and Weighing: Dry the coupons in a warm air stream and store them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare the corrosive medium without the inhibitor (blank) and with various concentrations of this compound.

  • Immersion: Suspend one coupon in each beaker containing the test solutions using glass hooks. Ensure the coupons are fully immersed.

  • Incubation: Place the beakers in a constant temperature water bath for a specified period (e.g., 6, 12, or 24 hours).

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

3.2.1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Test solutions (blank and with inhibitor)

3.2.2. Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, CE, and RE. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Once the OCP is stable, perform a potentiodynamic scan by applying a potential range from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i) to generate a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The inhibition efficiency is calculated as: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.

3.3.1. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in PDP)

  • Test solutions (blank and with inhibitor)

3.3.2. Protocol:

  • Cell Setup and Stabilization: Prepare and assemble the electrochemical cell as described for the PDP measurements. Allow the OCP to stabilize.

  • Impedance Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (Z_imaginary vs. Z_real).

    • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger diameter indicates higher corrosion resistance.

    • The inhibition efficiency can be calculated using the R_ct values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, especially when using volatile compounds and acidic solutions.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Analytical Detection of Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dicyclohexylamine (B1670486) Benzoate (B1203000), a compound used as a corrosion inhibitor and in pharmaceutical applications. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy are designed to be adapted for various matrices, including pharmaceutical formulations and raw materials.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry offers high sensitivity and selectivity for the determination of dicyclohexylamine benzoate, particularly at low concentrations or in complex matrices. This method is based on the analysis of the dicyclohexylamine (DCHA) component of the salt.

Experimental Protocol

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For solid samples (e.g., pharmaceutical powders), accurately weigh a portion of the sample, dissolve it in a known volume of solvent, and sonicate for 15-20 minutes to ensure complete dissolution.

    • For liquid or semi-solid formulations, accurately weigh a portion of the sample and dilute it with a suitable solvent.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

b) Chromatographic Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating dicyclohexylamine.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c) Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dicyclohexylamine: Monitor the transition of the precursor ion (m/z 182.2) to a suitable product ion.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow for HPLC-MS/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.22 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Extract Sample derivatize Derivatization (optional) start->derivatize inject Inject into GC derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance scan->measure calibrate Construct Calibration Curve measure->calibrate quantify Calculate Concentration calibrate->quantify report Generate Report quantify->report

Application Notes and Protocols: Dicyclohexylamine Benzoate in Metalworking Fluid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the weak organic acid, benzoic acid, and the amine, dicyclohexylamine, has been traditionally utilized as a corrosion inhibitor in various industrial applications, including metalworking fluids. Its primary function is to protect ferrous metals from corrosion by forming a protective film on the metal surface.[1] However, growing concerns over the toxicological profile of dicyclohexylamine (DCHA), a secondary amine with the potential to form carcinogenic nitrosamines, have led to a decline in its use and an increased focus on developing safer, high-performance alternatives.[2]

These application notes provide a comprehensive overview of dicyclohexylamine benzoate in the context of metalworking fluid formulations. This document includes a summary of its performance characteristics, detailed experimental protocols for evaluation, and a discussion of its mechanism of action and the trend towards alternative chemistries.

Performance Data

Quantitative data directly comparing the corrosion inhibition efficiency of this compound to other common inhibitors in standardized metalworking fluid formulations is limited in publicly available literature. However, data for dicyclohexylamine (DCHA) and related compounds provide insights into its performance.

Table 1: Corrosion Inhibition Performance of Dicyclohexylamine (DCHA) and an Alternative.

InhibitorConcentrationMetalTest MethodInhibition Efficiency (%)Reference
Dicyclohexylamine (DCHA) + Oleylamine (OA)50 ppmMild SteelElectrochemical Impedance Spectroscopy98[3]
3-Amino-4-OctanolNot SpecifiedFerrous MetalsNot Specified"Excellent"[4]

Note: The data for DCHA is in combination with another amine, and the data for the alternative, 3-Amino-4-Octanol, is qualitative based on technical datasheets.

Table 2: Biostatic Performance Comparison.

Amine in FormulationBiostatic Performance vs. DCHA Control
HeptylamineBetter
OctylamineBetter
PentylamineWorse
1,4-CyclohexanediamineBetter

This table is a qualitative summary based on a study comparing various amines to a dicyclohexylamine (DCHA) containing standard.

Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition by Weight Loss Method (Based on ASTM G31)

This protocol outlines a standard laboratory procedure for determining the corrosion inhibition efficiency of this compound in a metalworking fluid formulation using the weight loss method.

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, cast iron) of known surface area.

  • Abrasive paper (e.g., 240, 400, 600 grit silicon carbide).

  • Analytical balance (accurate to 0.1 mg).

  • Glass beakers or flasks.

  • Water bath or incubator for temperature control.

  • Ultrasonic cleaner.

  • Dessicator.

  • Metalworking fluid concentrate (with and without this compound).

  • Corrosive solution (e.g., hard water, saline solution).

2. Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons using successively finer grades of abrasive paper.

    • Clean the coupons by ultrasonicating in ethanol (B145695) or acetone (B3395972) for 5-10 minutes to remove any residual oils or particles.

    • Rinse with deionized water and dry with a stream of warm air.

    • Store the cleaned coupons in a desiccator until use.

  • Initial Weighing:

    • Accurately weigh each prepared coupon to the nearest 0.1 mg and record the initial weight (W_i).

  • Preparation of Test Solutions:

    • Prepare the desired concentration of the metalworking fluid in the corrosive solution (e.g., 5% v/v). Prepare a blank solution (metalworking fluid base without inhibitor) and a test solution containing a known concentration of this compound.

  • Immersion Test:

    • Completely immerse three replicate coupons in the blank solution and three in the test solution in separate beakers.

    • Maintain the beakers at a constant temperature (e.g., 25°C or 50°C) in a water bath or incubator for a specified duration (e.g., 24, 48, or 72 hours).[5][6][7]

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 standard practice to remove corrosion products without removing the base metal. This may involve chemical cleaning with an inhibited acid.

    • Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh to obtain the final weight (W_f).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_i - W_f.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where:

      • ΔW is the weight loss in grams.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

      • D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank is the average corrosion rate in the blank solution.

      • CR_inhibitor is the average corrosion rate in the inhibitor solution.

G cluster_prep Coupon Preparation cluster_test Immersion Test cluster_analysis Analysis p1 Polish Metal Coupons p2 Ultrasonic Cleaning p1->p2 p3 Rinse and Dry p2->p3 p4 Initial Weighing (Wi) p3->p4 t1 Prepare Test Solutions (Blank & Inhibitor) p4->t1 t2 Immerse Coupons t1->t2 t3 Maintain Constant Temperature t2->t3 a1 Remove and Clean Coupons t3->a1 a2 Final Weighing (Wf) a1->a2 a3 Calculate Corrosion Rate a2->a3 a4 Calculate Inhibition Efficiency a3->a4 G cluster_setup Test Setup cluster_cycle Weekly Cycle cluster_results Results s1 Prepare Metalworking Fluid Dilutions s2 Inoculate with Microorganisms s1->s2 c1 Incubate on Orbital Shaker s2->c1 c2 Measure pH and Microbial Count c1->c2 c3 Re-inoculate c2->c3 r1 Plot Microbial Growth and pH vs. Time c2->r1 c3->c1 r2 Compare Formulations r1->r2 G cluster_solution Aqueous Metalworking Fluid cluster_surface Metal Surface cluster_result Outcome DCHAB Dicyclohexylamine Benzoate Ions Dicyclohexylammonium Cations & Benzoate Anions DCHAB->Ions Dissociation Adsorption Adsorption (Physisorption & Chemisorption) Ions->Adsorption Metal Ferrous Metal Surface Film Protective Hydrophobic Film Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

References

Application of Dicyclohexylamine Benzoate for Ferrous Metal Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000) is a volatile corrosion inhibitor (VCI) recognized for its efficacy in protecting ferrous metals, such as steel, from atmospheric corrosion.[1] As a salt of a strong base (dicyclohexylamine) and a weak acid (benzoic acid), it functions by sublimating at ambient temperatures and forming a thin, protective monomolecular film on metal surfaces within an enclosed space.[1][2] This protective barrier inhibits the electrochemical processes that lead to corrosion. Dicyclohexylamine benzoate is utilized in various forms, including powders, impregnated papers, and as an additive in coatings and metalworking fluids.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a corrosion inhibitor for ferrous metals, intended for a scientific audience.

Mechanism of Corrosion Inhibition

The protective action of this compound relies on a multi-step process that involves its volatilization, transport to the metal surface, and the formation of a protective adsorbed layer.

  • Vaporization: this compound slowly sublimes from its solid or carrier form (e.g., impregnated paper) into the surrounding atmosphere within an enclosed environment.[2]

  • Vapor Phase Transport: The inhibitor vapor diffuses throughout the enclosed space, allowing it to reach all exposed metal surfaces, including intricate and hard-to-reach areas.[2]

  • Adsorption and Film Formation: Upon contact with the metallic surface, the this compound molecules adsorb onto the surface. The amine group of the dicyclohexylamine is crucial for this adsorption process, which blocks oxidative interactions.[1] This forms a thin, hydrophobic film that acts as a barrier, preventing moisture and corrosive agents from coming into contact with the metal.[1]

  • Inhibition of Electrochemical Reactions: The protective film disrupts the electrochemical corrosion cell. The benzoate anion can contribute to the passivation of the metal surface, acting as an anodic inhibitor, while the amine component can affect the cathodic reaction.[3]

Data Presentation: Performance of Dicyclohexylamine Salts and Benzoates

While specific quantitative data for this compound is limited in publicly available literature, the performance of the closely related dicyclohexylamine nitrite (B80452) and sodium benzoate provide valuable insights into the expected efficacy.

InhibitorMetalTest ConditionConcentrationCorrosion Rate (MPY)Inhibition Efficiency (%)Reference
Untreated Steel Mild SteelAtmospheric Exposure (60 days)N/A0.85N/A[3]
Dicyclohexylamine Nitrite Mild SteelAtmospheric Exposure (60 days)100 mM0.6721.2[3]
Sodium Benzoate Mild SteelAtmospheric Exposure (60 days)100 mM0.6918.8[3]
Dicyclohexylamine + Oleylamine Mild Steel3 wt.% NaCl solution (CO2 saturated, 20°C)50 ppm-98[4]

Application Methods

The primary application methods for this compound as a VCI are through vapor phase inhibition and as an additive in coatings.

Vapor Phase Inhibition

This method is ideal for protecting ferrous components in enclosed systems such as packaging, containers, and cabinets.

  • VCI Impregnated Paper: this compound can be impregnated into wrapping paper. The treated paper is then used to wrap or interleave with the metal parts.

  • VCI Powder: The crystalline powder can be placed in sachets or pouches within the enclosed space. The amount of powder required depends on the volume of the enclosure.

  • VCI Emitters: These are devices, such as foam or plastic containers, that hold the VCI and allow for its controlled release into the atmosphere.

A general guideline for VCI application is to ensure the enclosed space is as airtight as possible to maintain a sufficient concentration of the inhibitor vapor.

Coating Additive

This compound can be incorporated into solvent-based and water-soluble coatings to enhance their corrosion protection properties.[1][5]

  • Solvent-Based Coatings: this compound is more soluble in organic solvents, making it suitable for integration into various industrial paint and coating formulations.[1]

  • Water-Soluble Coatings: While less soluble in water, it can be dispersed in water-based formulations, often in combination with other surfactants or co-solvents.[6]

The concentration of this compound in coatings typically ranges from 1% to 5% by weight, depending on the resin system and the desired level of protection.

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a corrosion inhibitor for ferrous metals.

Materials and Equipment
  • Ferrous Metal Substrate: Mild steel coupons (e.g., AISI 1018 or similar) of known dimensions.

  • This compound: High purity crystalline powder.

  • Corrosive Environment: A controlled environment, such as a humidity chamber, salt spray cabinet, or an electrochemical cell with a corrosive solution (e.g., 3.5% NaCl solution).

  • Analytical Balance: For weight loss measurements.

  • Potentiostat/Galvanostat: For electrochemical measurements.

  • Metallurgical Microscope or SEM: For surface analysis.

Surface Preparation of Ferrous Metal Coupons

Proper surface preparation is critical for obtaining reproducible results.

  • Mechanical Cleaning: Abrade the steel coupons sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, and 1200 grit) to achieve a uniform, smooth surface.

  • Degreasing: Rinse the polished coupons with acetone (B3395972) or ethanol (B145695) in an ultrasonic bath for 5-10 minutes to remove any grease or organic residues.

  • Drying: Dry the cleaned coupons with a stream of hot air or in a desiccator.

  • Storage: Store the prepared coupons in a desiccator to prevent premature oxidation before the experiment.

Protocol 1: Weight Loss Method

This gravimetric method provides a straightforward assessment of the overall corrosion rate.

  • Initial Weighing: Accurately weigh the prepared steel coupons to four decimal places using an analytical balance.

  • Inhibitor Application (Vapor Phase):

    • Place a known amount of this compound powder in a desiccator or a sealed chamber.

    • Suspend the weighed steel coupons in the chamber, ensuring they do not touch each other or the inhibitor powder.

    • For control samples, use an identical chamber without the inhibitor.

  • Exposure: Expose the coupons to a corrosive environment (e.g., high humidity, cyclic temperature) for a predetermined period (e.g., 24, 48, 72 hours, or longer).

  • Cleaning: After exposure, remove the coupons and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products. This typically involves immersing the coupons in a cleaning solution (e.g., inhibited hydrochloric acid) followed by rinsing with deionized water and acetone, and then drying.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) in mils per year (mpy) can be calculated using the formula: CR = (K * W) / (A * T * D) Where:

      • K = constant (3.45 x 10^6 for mpy)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:

      • CR_blank = Corrosion rate of the control sample

      • CR_inhibitor = Corrosion rate of the sample with the inhibitor

Protocol 2: Electrochemical Methods

Electrochemical techniques provide rapid and detailed information on the corrosion inhibition mechanism.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared steel coupon as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte: The electrolyte should be a corrosive solution, such as aerated 3.5% NaCl. For testing the inhibitor, add the desired concentration of this compound to the electrolyte.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

  • Cell Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at OCP as described for potentiodynamic polarization.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

    • Calculate the Inhibition Efficiency (IE%) from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Mandatory Visualizations

Corrosion_Inhibition_Mechanism cluster_vapor_phase Vapor Phase cluster_metal_surface Ferrous Metal Surface VCI_Source This compound (Solid/Impregnated Paper) VCI_Vapor Inhibitor Vapor VCI_Source->VCI_Vapor Sublimation Metal Ferrous Metal VCI_Vapor->Metal Transport & Adsorption Protective_Film Adsorbed Protective Film Metal->Protective_Film Film Formation Protective_Film->Metal Corrosion Inhibition

Caption: Corrosion inhibition mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Start Start Surface_Prep Surface Preparation of Ferrous Metal Coupons Start->Surface_Prep Initial_Weight Initial Weighing Surface_Prep->Initial_Weight Exposure_Control Exposure to Corrosive Environment (Control) Initial_Weight->Exposure_Control Exposure_Inhibitor Exposure with Dicyclohexylamine Benzoate Initial_Weight->Exposure_Inhibitor Cleaning Cleaning of Coupons Exposure_Control->Cleaning Exposure_Inhibitor->Cleaning Final_Weight Final Weighing Cleaning->Final_Weight Calculation Calculation of Corrosion Rate & Inhibition Efficiency Final_Weight->Calculation End End Calculation->End

Caption: Experimental workflow for the Weight Loss Method.

Electrochemical_Workflow cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis Start Start Cell_Setup Three-Electrode Cell Setup Start->Cell_Setup Stabilization Stabilization at OCP Cell_Setup->Stabilization Polarization Potentiodynamic Polarization Stabilization->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Stabilization->EIS Tafel_Analysis Tafel Extrapolation (icorr) Polarization->Tafel_Analysis Circuit_Modeling Equivalent Circuit Modeling (Rct) EIS->Circuit_Modeling IE_Calculation Inhibition Efficiency Calculation Tafel_Analysis->IE_Calculation Circuit_Modeling->IE_Calculation End End IE_Calculation->End

Caption: Workflow for Electrochemical Evaluation Methods.

References

Dicyclohexylamine Benzoate: Applications and Protocols in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the weak organic acid, benzoic acid, and the organic base, dicyclohexylamine, has carved a niche in polymer chemistry primarily as a high-performance volatile corrosion inhibitor (VCI). Its utility stems from its ability to sublime at ambient temperatures, allowing its vapor to permeate enclosed spaces and adsorb onto metal surfaces, forming a protective, monomolecular layer that inhibits corrosion.[1][2] This characteristic makes it an invaluable additive in various polymer systems designed for the protection of ferrous metals during storage and transportation.[3]

The hydrophobic nature of the dicyclohexyl groups combined with the polar carboxylate group allows for effective film formation on metal surfaces, displacing moisture and creating a barrier against corrosive agents.[1][2] Dicyclohexylamine benzoate is particularly effective in protecting steel and other ferrous alloys from atmospheric corrosion.[3] Its applications in polymer chemistry are centered around its incorporation into packaging materials, coatings, and foams to confer corrosion-inhibiting properties.

Key Applications:

  • VCI Films and Packaging: this compound can be incorporated into polymer films, such as polyethylene (B3416737), to create packaging materials that actively protect metal parts from corrosion. The VCI slowly volatilizes from the polymer matrix, saturating the enclosed environment with its protective vapor.[1][4]

  • Protective Coatings: It can be formulated into various polymer-based coatings, including epoxy and alkyd resins, to provide both a physical barrier and active corrosion inhibition.[5][6] This is especially beneficial for protecting metal substrates in enclosed or hard-to-reach areas.

  • Corrosion Inhibiting Foams: Impregnation into polymer foams, such as polyurethane, creates a carrier for the VCI, allowing for a controlled release of the inhibitor over an extended period. This is useful for protecting sensitive equipment during shipping and storage.

  • Adhesives and Sealants: Incorporation into adhesives and sealants can provide corrosion protection at bonded joints and interfaces, which are often susceptible to moisture ingress and corrosion.

While the primary role of this compound is as a VCI, the dicyclohexylamine moiety itself has been investigated as a catalyst in polyurethane foam formation, facilitating both the blowing and gelation reactions. However, the use of the benzoate salt specifically for this purpose is less common.

Quantitative Data Summary

The following table summarizes typical data associated with the use and performance of this compound and related VCI systems. It is important to note that specific performance will vary depending on the polymer matrix, concentration of the inhibitor, and the corrosive environment.

ParameterTypical Value/RangePolymer SystemTest MethodReference
VCI Concentration in Polymer Films 1.5 - 3.0% by weightLow-Density Polyethylene (LDPE)Extrusion-
Corrosion Inhibition Efficiency Varies (often >90%)Epoxy CoatingsSalt Spray (ASTM B-117)[7]
Salt Spray Test Duration 24 - 1000+ hoursVarious CoatingsASTM B-117[8]
pH of Salt Solution 6.5 - 7.2-ASTM B-117[8][9][10][11][12]
Test Temperature 35°C ± 2°C-ASTM B-117[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via a simple acid-base neutralization reaction.

Materials:

  • Dicyclohexylamine

  • Benzoic acid

  • Ethanol (or other suitable solvent)

  • Beaker or flask

  • Stirring apparatus

  • Heating mantle (optional)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a beaker or flask, dissolve equimolar amounts of benzoic acid in a suitable solvent, such as ethanol.

  • Slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution while stirring continuously.

  • The reaction is exothermic and will proceed at room temperature. Gentle heating may be applied to ensure the reaction goes to completion.

  • Continue stirring for 1-2 hours.

  • Cool the mixture to induce crystallization of the this compound salt.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Incorporation of this compound into a Polymer Film (Hypothetical)

This protocol provides a general guideline for incorporating this compound into a polyethylene film using a lab-scale extruder.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound powder (1.5 - 3.0% by weight of LDPE)

  • Lab-scale single-screw or twin-screw extruder with a film blowing die

  • Blender or mixer

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Accurately weigh the desired amounts of LDPE pellets and this compound powder.

  • Thoroughly mix the LDPE pellets and this compound powder in a blender or mixer to ensure a homogeneous distribution.

  • Set the temperature profile of the extruder zones appropriate for LDPE processing (typically ranging from 150°C to 210°C).

  • Feed the blended mixture into the hopper of the extruder.

  • The molten polymer containing the dispersed VCI will be extruded through the film blowing die.

  • Adjust the air pressure and take-up speed to achieve the desired film thickness and bubble stability.

  • Collect the VCI-impregnated polyethylene film.

Protocol 3: Preparation of a VCI-Containing Epoxy Coating (Hypothetical)

This protocol outlines a general procedure for formulating a two-part epoxy coating containing this compound.

Materials:

  • Part A: Bisphenol A based epoxy resin

  • Part B: Polyamide or amidoamine curing agent

  • This compound (e.g., 1-5% by weight of the total formulation)

  • Solvents (e.g., xylene, methyl ethyl ketone)

  • Pigments and fillers (e.g., titanium dioxide, talc) - optional

  • Mixing vessel

  • High-speed disperser or mechanical stirrer

  • Applicator (e.g., brush, drawdown bar)

  • Steel panels for testing

Procedure:

  • Part A Preparation:

    • In a mixing vessel, add the epoxy resin and any required solvents.

    • While stirring, gradually add the this compound powder and any pigments or fillers.

    • Mix at high speed until a homogeneous dispersion is achieved.

  • Mixing and Application:

    • Just before application, add the appropriate amount of Part B (curing agent) to Part A according to the manufacturer's recommended mix ratio.

    • Stir the two components together thoroughly for the specified induction time.

    • Apply the coating to a prepared steel panel using a brush or drawdown bar to a specified dry film thickness.

    • Allow the coating to cure at ambient temperature for the recommended time (typically 7 days) before performance testing.

Protocol 4: Performance Evaluation using Salt Spray Test (ASTM B-117)

This protocol describes the standardized method for evaluating the corrosion resistance of the prepared VCI-containing coatings.

Apparatus:

  • Salt spray chamber conforming to ASTM B-117 specifications.[8][9][10][11][12]

Materials:

  • Coated steel panels

  • Scribing tool

  • 5% Sodium chloride (NaCl) solution in distilled or deionized water (pH adjusted to 6.5-7.2).[8][9][10][11][12]

Procedure:

  • Scribe a single line through the center of the coated panels, ensuring the scribe penetrates to the metal substrate.

  • Place the panels in the salt spray chamber at an angle of 15-30 degrees from the vertical.[8]

  • Set the chamber temperature to 35°C ± 2°C.[9][10][11]

  • Initiate the continuous fogging of the 5% NaCl solution.

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

  • The duration of the test can range from 24 to over 1000 hours, depending on the expected performance of the coating.[8]

Visualizations

VCI_Mechanism cluster_0 Polymer Matrix cluster_1 Enclosed Environment cluster_2 Metal Surface VCI_Polymer This compound in Polymer Matrix VCI_Vapor VCI Vapor VCI_Polymer->VCI_Vapor Vaporization Metal Metal Substrate VCI_Vapor->Metal Adsorption Protective_Layer Protective Monomolecular Layer Metal->Protective_Layer Film Formation Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Performance Testing Reactants Dicyclohexylamine + Benzoic Acid Reaction Acid-Base Neutralization Reactants->Reaction Product This compound Reaction->Product Mixing Incorporation (e.g., Extrusion, Mixing) Product->Mixing Polymer Polymer Matrix (e.g., PE, Epoxy) Polymer->Mixing VCI_Polymer VCI-Containing Polymer Mixing->VCI_Polymer Application Application to Metal Substrate VCI_Polymer->Application Salt_Spray ASTM B-117 Salt Spray Application->Salt_Spray Evaluation Corrosion Evaluation Salt_Spray->Evaluation

References

Electrochemical Techniques for Evaluating Dicyclohexylamine Benzoate as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing electrochemical techniques to assess the performance of Dicyclohexylamine (B1670486) Benzoate (B1203000) as a volatile corrosion inhibitor (VCI). The following sections detail the principles of relevant electrochemical methods, step-by-step protocols for their implementation, and guidance on data interpretation.

Dicyclohexylamine benzoate is recognized as an effective corrosion inhibitor, particularly for protecting ferrous metals from atmospheric corrosion.[1] It functions by forming a thin, protective film on the metal surface, which acts as a barrier against corrosive agents.[1] As a mixed-type inhibitor, it influences both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1] Understanding its performance under various conditions is crucial for its application in industrial coatings, metalworking fluids, and as a VCI in packaging materials.

Electrochemical techniques offer a rapid and sensitive means to evaluate the effectiveness of corrosion inhibitors. The two primary methods detailed here are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate of a metal and the type of inhibition. By scanning a potential range and measuring the resulting current, a polarization curve (Tafel plot) is generated. From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be extracted to calculate the inhibition efficiency.

Experimental Protocol for Potentiodynamic Polarization

This protocol is based on the guidelines provided in ASTM G59, "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements".[2][3][4][5][6]

Objective: To determine the corrosion rate of a metal substrate (e.g., carbon steel) in a corrosive environment with and without this compound and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode electrochemical cell (including a working electrode, reference electrode, and counter electrode)

  • Working Electrode (WE): Carbon steel coupon (e.g., API X80) with a known surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh with a surface area larger than the WE

  • Corrosive Environment: e.g., CO2-saturated aqueous solution containing 1% NaCl and 200 ppm acetic acid to simulate a wet natural gas environment.[7]

  • This compound solution of desired concentrations

  • Polishing materials (e.g., silicon carbide papers of various grits, alumina (B75360) slurry)

  • Deionized water and analytical grade reagents

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the surface of the carbon steel coupon using successively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit).

    • Rinse the electrode with deionized water and then ethanol.

    • Dry the electrode with a stream of air.

    • Measure and record the exposed surface area of the working electrode.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive solution (blank).

    • For inhibited tests, add the desired concentration of this compound to the corrosive solution.

    • Place the reference electrode tip close to the working electrode surface to minimize IR drop.

  • Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Once the OCP is stable, perform the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the OCP at a scan rate of 0.167 mV/s.[7]

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • The inhibition efficiency (IE%) can be calculated using the following equation:

      IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

      where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

    • Corrosion rates can be calculated from the corrosion current density according to ASTM G102, "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements".[1][7][8][9][10]

Data Presentation: Potentiodynamic Polarization

The following table presents representative data for the corrosion inhibition of API X80 carbon steel by dicyclohexylamine in a CO2-saturated environment at different temperatures. While this data is for dicyclohexylamine, it provides a strong indication of the expected performance of this compound.

Temperature (°C)InhibitorEcorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (IE%)
20None-103.7673.5683.72-222.56-
20Dicyclohexylamine-101.3844.4275.00-237.7339.61
35None-119.95171.6398.45-226.08-
35Dicyclohexylamine-162.96113.22138.84-228.0034.03
45None-114.1797.7281.60-265.52-
45Dicyclohexylamine-103.8784.06115.75-224.1213.98

Data adapted from a study on dicyclohexylamine as a corrosion inhibitor for API X80 carbon steel in a CO2-saturated aqueous solution.[7]

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive alternating current (AC) technique used to study the properties of the inhibitor film and the kinetics of the corrosion process. By applying a small amplitude AC potential signal over a range of frequencies, the impedance of the electrochemical system is measured. The data is typically presented as Nyquist and Bode plots.

Experimental Protocol for Electrochemical Impedance Spectroscopy

This protocol is based on the guidelines provided in ASTM G106, "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements".[11][12][13][14][15]

Objective: To characterize the protective film formed by this compound and to determine the charge transfer resistance of the corrosion process.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).

Procedure:

  • Working Electrode Preparation and Cell Setup:

    • Follow the same procedure as for potentiodynamic polarization (steps 1 and 2).

  • Measurement:

    • Immerse the electrodes and allow the OCP to stabilize.

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude sinusoidal potential perturbation (e.g., 10 mV).

    • Scan a frequency range from high to low frequencies (e.g., 100 kHz to 10 mHz).

    • Record the real and imaginary components of the impedance at each frequency.

  • Data Analysis:

    • Plot the negative of the imaginary impedance (-Z") versus the real impedance (Z') to obtain a Nyquist plot.

    • Plot the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency to obtain Bode plots.

    • The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • A larger Rct value in the presence of the inhibitor indicates better corrosion protection.

    • The double-layer capacitance (Cdl) can be calculated from the frequency at the apex of the semicircle. A decrease in Cdl upon inhibitor addition suggests the formation of a protective film.

    • The inhibition efficiency (IE%) can also be calculated from the Rct values:

      IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

      where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.

    • The data can be fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the metal/solution interface.

Data Presentation: Electrochemical Impedance Spectroscopy

The following table shows representative EIS data for a corrosion inhibitor. The values illustrate the expected changes in charge transfer resistance and double-layer capacitance upon the addition of an effective inhibitor.

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank250200-
Low Concentration150012083.3
Medium Concentration45008094.4
High Concentration80005096.9

This is representative data to illustrate the trends observed in EIS measurements of corrosion inhibitors.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the inhibition mechanism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis WE_prep Working Electrode Preparation (Polishing) Cell_setup Electrochemical Cell Setup WE_prep->Cell_setup Sol_prep Solution Preparation (Corrosive Medium +/- Inhibitor) Sol_prep->Cell_setup OCP OCP Stabilization Cell_setup->OCP Measurement Electrochemical Measurement (Polarization or EIS) OCP->Measurement Plotting Data Plotting (Tafel/Nyquist/Bode) Measurement->Plotting Param_extraction Parameter Extraction (icorr, Rct, etc.) Plotting->Param_extraction IE_calc Inhibition Efficiency Calculation Param_extraction->IE_calc

Caption: Experimental workflow for electrochemical evaluation.

Inhibition_Mechanism cluster_reactions Corrosion Reactions Inhibitor This compound in Solution Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Film Formation of a Protective Inhibitor Film Adsorption->Film Anodic Anodic Reaction (Metal Dissolution) Film->Anodic Inhibits Cathodic Cathodic Reaction (Oxygen Reduction) Film->Cathodic Inhibits

Caption: Inhibition mechanism of this compound.

References

Application Note: Surface Film Analysis of Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine (B1670486) benzoate (B1203000) (DCB) is a volatile corrosion inhibitor (VCI) widely used to protect ferrous metals from atmospheric corrosion.[1] As a VCI, DCB sublimes at ambient temperature, and its vapor adsorbs onto metal surfaces, forming a thin, protective film.[2][3] This film acts as a barrier, preventing corrosive agents from reaching the metal substrate. The protective mechanism involves the hydrolysis of dicyclohexylamine benzoate by ambient moisture on the metal surface, which liberates benzoate ions. These ions are known to inhibit corrosion.[4] The dicyclohexylamine moiety primarily provides the necessary volatility for the compound to be effective in vapor phase inhibition.[5]

Understanding the properties and characteristics of the protective film formed by DCB is crucial for optimizing its performance and developing new corrosion inhibitors. This application note provides detailed protocols for the comprehensive surface analysis of DCB films on a steel substrate, covering film formation, topographical characterization, chemical composition analysis, and surface wettability assessment.

Experimental Protocols

Langmuir-Blodgett (LB) Film Deposition of this compound

The Langmuir-Blodgett technique allows for the formation of highly organized monomolecular layers, providing precise control over the film thickness and structure.[6][7] This method is ideal for creating well-defined DCB films for fundamental studies.

Materials and Equipment:

  • Langmuir-Blodgett trough

  • This compound (DCB)

  • Spreading solvent (e.g., chloroform)

  • Subphase (ultrapure water)

  • Steel substrate (e.g., polished mild steel coupons)

Protocol:

  • Preparation: Thoroughly clean the Langmuir-Blodgett trough and barriers. Prepare a dilute solution of DCB in a volatile, water-immiscible solvent like chloroform (B151607) (e.g., 1 mg/mL).

  • Spreading: Fill the trough with ultrapure water. Carefully spread the DCB solution dropwise onto the water surface. The solvent will evaporate, leaving a monolayer of DCB molecules at the air-water interface.

  • Compression: Allow the film to stabilize for 15-20 minutes. Slowly compress the monolayer with the barriers at a constant rate (e.g., 10 cm²/min) while monitoring the surface pressure with a Wilhelmy plate or similar sensor.

  • Isotherm Generation: The relationship between the surface pressure and the area per molecule is recorded to generate a surface pressure-area (π-A) isotherm. This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Deposition: Once the desired surface pressure (typically in the condensed phase) is reached and stabilized, immerse the polished steel substrate vertically through the monolayer into the subphase and then withdraw it at a controlled speed (e.g., 5 mm/min). This process deposits a uniform monolayer of DCB onto the substrate.

  • Multilayer Deposition: For multilayer films, repeat the dipping and withdrawing cycle.

  • Drying: Allow the coated substrate to air-dry in a dust-free environment.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a surface.[1][8]

Materials and Equipment:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

  • DCB-coated steel substrate

  • Ultra-high vacuum (UHV) chamber

Protocol:

  • Sample Introduction: Mount the DCB-coated steel substrate on a sample holder and introduce it into the UHV analysis chamber of the XPS instrument. To minimize atmospheric contamination, it is recommended to transfer the sample under an inert atmosphere.[9][10]

  • Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as C 1s, N 1s, O 1s, and Fe 2p.

  • Data Analysis:

    • Elemental Quantification: Determine the atomic concentrations of the detected elements from the peak areas, corrected by relative sensitivity factors.

    • Chemical State Analysis: Deconvolute the high-resolution spectra to identify the different chemical states of each element. For example, the C 1s spectrum can reveal C-C/C-H, C-N, and C=O bonds. The N 1s spectrum can provide information about the amine group. The O 1s spectrum can indicate the presence of benzoate and metal oxides. The Fe 2p spectrum can show the oxidation state of the iron substrate.

Atomic Force Microscopy (AFM) for Topographical Analysis

AFM provides high-resolution, three-dimensional images of a surface, allowing for the characterization of film morphology, roughness, and thickness.[11][12]

Materials and Equipment:

  • Atomic Force Microscope

  • AFM probes (e.g., silicon nitride tips)

  • DCB-coated steel substrate

Protocol:

  • Sample Mounting: Securely mount the DCB-coated steel substrate on the AFM sample stage.

  • Imaging Mode: Select an appropriate imaging mode. Tapping mode (intermittent contact mode) is generally preferred for soft organic films to minimize sample damage.[13]

  • Image Acquisition:

    • Engage the AFM tip with the surface.

    • Scan the desired area (e.g., 1 µm x 1 µm, 5 µm x 5 µm) to obtain a topographical image.

    • Adjust imaging parameters such as scan rate, setpoint, and gains to optimize image quality.

  • Data Analysis:

    • Morphology: Observe the film's structure, including grain size, domain formation, and the presence of any defects.

    • Roughness Analysis: Calculate roughness parameters such as the root-mean-square (Rq) and average roughness (Ra) from the topographical data.

    • Film Thickness: Create a scratch in the film down to the substrate and image the edge to measure the film thickness.

Contact Angle Measurement for Wettability Assessment

Contact angle measurements determine the hydrophobicity or hydrophilicity of a surface, providing insights into the surface energy and the quality of the inhibitor film.[14][15] A higher contact angle with water indicates a more hydrophobic surface, which is desirable for a corrosion-inhibiting film.[16]

Materials and Equipment:

  • Goniometer (contact angle measurement system)

  • High-purity water (or other probe liquids)

  • DCB-coated steel substrate

  • Uncoated steel substrate (for comparison)

Protocol:

  • Sample Placement: Place the DCB-coated steel substrate on the sample stage of the goniometer.

  • Droplet Deposition: Dispense a small droplet of high-purity water (e.g., 2-5 µL) onto the surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the static contact angle between the baseline of the droplet and the tangent at the droplet's edge.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical reliability.

  • Comparison: Measure the contact angle on an uncoated steel substrate under the same conditions for comparison.

Data Presentation

Quantitative data from the surface analysis of this compound films should be summarized in tables for clear comparison. Due to the limited availability of published data specifically for this compound, the following tables include representative data for untreated steel and steel treated with analogous corrosion inhibitors to illustrate expected values.

Table 1: Representative Contact Angle and Surface Energy Data

Surface TreatmentWater Contact Angle (°)Surface Free Energy (mN/m)
Untreated Mild Steel70 - 75[13][17]30 - 40[13]
Steel Treated with Amine-based Inhibitor90 - 105[16]Lower than untreated

Table 2: Representative AFM Roughness Data for Steel Surfaces

Surface ConditionAverage Roughness (Ra) (nm)Root-Mean-Square Roughness (Rq) (nm)
Polished Mild Steel5 - 157 - 20
Steel after Corrosion in Saline Solution150 - 300200 - 400
Steel Treated with Inhibitor in Saline Solution30 - 60[14]40 - 80[14]

Table 3: Representative XPS Elemental Composition of an Amine-based Inhibitor Film on Steel

ElementAtomic Concentration (%)
C60 - 75
N5 - 10
O10 - 20
Fe1 - 5

Visualizations

Signaling Pathway and Logical Relationships

cluster_0 DCB Vapor Phase Inhibition cluster_1 Corrosion Prevention DCB_Solid Dicyclohexylamine Benzoate (Solid) DCB_Vapor DCB Vapor DCB_Solid->DCB_Vapor Sublimation Adsorption Adsorption on Metal Surface DCB_Vapor->Adsorption Hydrolysis Hydrolysis by Surface Moisture Adsorption->Hydrolysis Protective_Film Formation of Protective Film Hydrolysis->Protective_Film Barrier_Effect Barrier to O2 and H2O Protective_Film->Barrier_Effect pH_Increase Increased Surface pH (Alkalinity) Protective_Film->pH_Increase Corrosion_Inhibition Corrosion Inhibition Barrier_Effect->Corrosion_Inhibition pH_Increase->Corrosion_Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow

cluster_workflow Surface Film Analysis Workflow cluster_analysis Surface Analysis Techniques cluster_results Data Interpretation start Start: Steel Substrate film_formation Film Formation (e.g., LB Deposition) start->film_formation xps XPS Analysis film_formation->xps afm AFM Analysis film_formation->afm ca Contact Angle Measurement film_formation->ca xps_data Elemental Composition, Chemical States xps->xps_data afm_data Topography, Roughness, Thickness afm->afm_data ca_data Wettability, Surface Energy ca->ca_data conclusion Conclusion: Film Characterization xps_data->conclusion afm_data->conclusion ca_data->conclusion

Caption: Experimental workflow for the surface analysis of DCB films.

References

Troubleshooting & Optimization

Technical Support Center: Dicyclohexylamine Benzoate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicyclohexylamine (B1670486) benzoate (B1203000). This guide is designed for researchers, scientists, and drug development professionals to provide information and troubleshooting assistance related to the solubility of dicyclohexylamine benzoate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in organic solvents?

A1: this compound is generally described as being soluble in organic solvents and slightly soluble in water.[1][2] This is expected due to its chemical structure, which is a salt formed from a weak organic base (dicyclohexylamine) and a weak organic acid (benzoic acid). The large cyclohexyl and phenyl groups contribute to its affinity for organic media.

Q2: Is there a comprehensive database of quantitative solubility data for this compound in various organic solvents?

A2: Currently, there is a lack of publicly available, comprehensive quantitative data (e.g., g/100 mL or mg/mL) for the solubility of this compound in a wide range of specific organic solvents. Researchers may need to determine this experimentally for their specific solvent and temperature conditions.

Q3: How do the properties of dicyclohexylamine and benzoic acid influence the solubility of this compound?

A3: Dicyclohexylamine is slightly soluble in water and miscible with ethanol, ether, and benzene.[3][4][5][6][7][8][9][10] Benzoic acid's solubility in various organic solvents has been studied, and it is known to dissolve in solvents like dichloromethane.[11][12][13][14] The combination of these two molecules into a salt results in a compound that generally favors solubility in organic solvents.[2]

Q4: Can the pH of the solvent system affect the solubility of this compound?

A4: Yes, as a salt of a weak acid and a weak base, the solubility of this compound can be pH-dependent, particularly in solvent systems containing water.[2] In the presence of a stronger acid, benzoic acid can be displaced, and with a stronger base, dicyclohexylamine can be deprotonated, potentially altering the solubility characteristics of the compound.[2]

Experimental Protocol: Determining Solubility

For researchers needing to determine the solubility of this compound in a specific organic solvent, the following general protocol, based on the shake-flask method, can be adapted.[15]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter compatible with the solvent to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered solution with the solvent as needed. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
User-defined

Troubleshooting Guide

Q: My this compound is not dissolving completely, even though it is expected to be soluble. What should I do?

A:

  • Increase Agitation/Sonication: The dissolution kinetics may be slow. Try increasing the stirring speed or using an ultrasonic bath to aid dissolution.

  • Increase Temperature: Gently warming the solution can increase the solubility of many compounds. Ensure the temperature is appropriate for your experiment and does not cause degradation.

  • Check for Saturation: You may have exceeded the solubility limit of the solvent. Try adding more solvent to see if the remaining solid dissolves.

Q: I am observing precipitation after initially dissolving the compound. What could be the cause?

A:

  • Temperature Fluctuation: A decrease in temperature can cause a previously dissolved compound to precipitate out of a saturated solution. Ensure your experimental temperature is stable.

  • Solvent Evaporation: If the solvent is volatile, its evaporation can increase the concentration of the solute, leading to precipitation. Keep your container sealed.

  • Contamination: The introduction of a contaminant or an anti-solvent (a liquid in which the compound is insoluble) could trigger precipitation.

Q: My solubility measurements are inconsistent across different experiments. How can I improve reproducibility?

A:

  • Ensure Equilibrium: Make sure you are allowing sufficient time for the solution to reach equilibrium. Inconsistent equilibration times can lead to variable results.

  • Control Temperature: Maintain precise and constant temperature control throughout the experiment, from equilibration to sample collection.

  • Consistent Filtration: Use the same type and pore size of filter for all samples and ensure that the filter is not adsorbing the compound. Pre-saturating the filter with a small amount of the solution before collecting the analytical sample can help.

  • Accurate Quantification: Calibrate your analytical instrument before each set of measurements and ensure your dilution and sample handling techniques are consistent.

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Troubleshooting Solubility Issues start Start: Solubility Issue Observed issue Characterize the Issue start->issue precipitate Precipitation Occurs issue->precipitate Precipitation incomplete Incomplete Dissolution issue->incomplete Incomplete Dissolution inconsistent Inconsistent Results issue->inconsistent Inconsistent Results check_temp Check for Temperature Drop precipitate->check_temp check_evap Check for Solvent Evaporation precipitate->check_evap check_contam Check for Contamination precipitate->check_contam increase_agitation Increase Agitation/Sonication incomplete->increase_agitation increase_temp Gently Increase Temperature incomplete->increase_temp add_solvent Add More Solvent incomplete->add_solvent check_equilib Verify Equilibration Time inconsistent->check_equilib check_temp_control Verify Temperature Control inconsistent->check_temp_control check_analysis Review Analytical Method inconsistent->check_analysis stabilize_temp Action: Stabilize Temperature check_temp->stabilize_temp seal_vessel Action: Seal Vessel check_evap->seal_vessel use_pure Action: Use Pure Components check_contam->use_pure end_node End: Issue Resolved stabilize_temp->end_node seal_vessel->end_node use_pure->end_node action_agitate Action: Apply Mechanical Energy increase_agitation->action_agitate action_heat Action: Apply Gentle Heat increase_temp->action_heat action_dilute Action: Dilute Solution add_solvent->action_dilute action_agitate->end_node action_heat->end_node action_dilute->end_node action_extend_time Action: Extend Equilibration check_equilib->action_extend_time action_calib_temp Action: Calibrate Temperature Control check_temp_control->action_calib_temp action_validate_method Action: Validate Analytical Method check_analysis->action_validate_method action_extend_time->end_node action_calib_temp->end_node action_validate_method->end_node

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Purification of Synthesized Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized dicyclohexylamine (B1670486) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude dicyclohexylamine benzoate?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the desired compound and impurities have different solubilities in a chosen solvent at different temperatures. A suitable solvent will dissolve the compound at a high temperature but not at a low temperature, allowing for the formation of pure crystals upon cooling.[1][2]

Q2: What are the likely impurities in my synthesized this compound?

A2: The most probable impurities are the unreacted starting materials: dicyclohexylamine and benzoic acid. Side reaction products are also possible depending on the synthesis conditions.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 208-212 °C) indicates high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[3][4][5][6][7]* Spectroscopic Methods:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Can confirm the formation of the salt and identify the presence of starting materials by their characteristic peaks. For this compound, the formation of the amine salt can be confirmed by a broad absorption around 2500 cm⁻¹. [1] * ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information and help identify impurities by their unique proton signals.

Q4: What is a suitable recrystallization solvent for this compound?

A4: this compound is soluble in organic solvents. [8]An ethanol-water mixture is a commonly suggested solvent system for its recrystallization. [1]The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold to maximize recovery.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Problem: The recovery of purified this compound after recrystallization is significantly lower than expected.

Possible Cause Recommended Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to completely dissolve the crude product. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains. [9]
The solution was not cooled sufficiently. Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper or in the funnel stem.
The chosen solvent is not optimal. The product may have significant solubility in the solvent even at low temperatures. Experiment with different solvent systems.
Issue 2: Product "Oils Out" Instead of Crystallizing

Problem: Upon cooling, the dissolved this compound separates as an oily liquid instead of forming solid crystals.

Possible Cause Recommended Solution
The boiling point of the solvent is higher than the melting point of the product. Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities. High impurity levels can lower the melting point of the mixture. Try a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
The solution is being cooled too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
Inappropriate solvent polarity. If using a solvent that is too different in polarity from this compound, it may "oil out". Try a solvent with a more similar polarity or a mixed solvent system.
Issue 3: Presence of Unreacted Starting Materials in the Final Product

Problem: Analytical tests (e.g., NMR, melting point) indicate the presence of dicyclohexylamine or benzoic acid in the purified product.

Impurity Recommended Removal Strategy
Unreacted Dicyclohexylamine (a base) If dicyclohexylamine is the major impurity, it can be removed by dissolving the crude product in an organic solvent and washing with a dilute acidic solution (e.g., dilute HCl). The dicyclohexylamine will react to form a water-soluble salt and move into the aqueous layer. The organic layer containing the this compound can then be separated, dried, and the solvent evaporated before recrystallization.
Unreacted Benzoic Acid (an acid) To remove excess benzoic acid, dissolve the crude product in an organic solvent and wash with a dilute basic solution (e.g., saturated sodium bicarbonate solution). The benzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer. Repeat the washing step multiple times for efficient removal. [6][10]The organic layer can then be processed for recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₉H₂₉NO₂303.44208 - 212White to off-white crystalline powder
DicyclohexylamineC₁₂H₂₃N181.32-0.1Colorless to pale yellow liquid [11][12]
Benzoic AcidC₇H₆O₂122.12122Colorless crystalline solid [1][13]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely while stirring and gently heating on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities or if the solution is colored (in which case a small amount of activated charcoal can be added), perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Dicyclohexylamine Benzoate Synthesis Dissolution Dissolve in Hot Ethanol Synthesis->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Add Hot Water (Antisolvent) & Cool Slowly Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Ethanol/Water Isolation->Washing Drying Dry Crystals Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Recrystallization Recrystallization Start->Recrystallization CheckPurity Check Purity (e.g., Melting Point, TLC) Recrystallization->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Pure ImpureProduct Product is Impure CheckPurity->ImpureProduct Impure IdentifyImpurity Identify Impurity (e.g., NMR, FT-IR) ImpureProduct->IdentifyImpurity ExcessAcid Excess Benzoic Acid IdentifyImpurity->ExcessAcid Acidic Impurity ExcessBase Excess Dicyclohexylamine IdentifyImpurity->ExcessBase Basic Impurity OtherImpurity Other Impurities IdentifyImpurity->OtherImpurity Neutral/Unknown AcidWash Wash with Dilute Base (e.g., NaHCO3) ExcessAcid->AcidWash BaseWash Wash with Dilute Acid (e.g., HCl) ExcessBase->BaseWash ColumnChromatography Consider Column Chromatography OtherImpurity->ColumnChromatography AcidWash->Recrystallization BaseWash->Recrystallization

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Dicyclohexylamine Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to streamline your experimental workflow and enhance product yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dicyclohexylamine benzoate, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or inadequate mixing.Ensure equimolar amounts of dicyclohexylamine and benzoic acid are used. The reaction is exothermic; however, gentle heating may be required to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TCC).
Incorrect stoichiometry of reactants.Accurately weigh both dicyclohexylamine and benzoic acid to ensure a 1:1 molar ratio. An excess of one reactant can complicate purification.
Sub-optimal solvent choice, leading to poor solubility of reactants.Use a polar aprotic solvent, such as ethanol (B145695) or isopropanol, to ensure both reactants are fully dissolved, facilitating the reaction.
Product is Oily or Fails to Crystallize Presence of impurities, such as unreacted starting materials.Wash the crude product with a cold non-polar solvent like hexane (B92381) to remove unreacted dicyclohexylamine. Recrystallize from an appropriate solvent system like ethanol-water to remove unreacted benzoic acid.
The solution is not sufficiently saturated for crystallization to occur.If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, a seed crystal of pure this compound can be added. If the product remains oily, it may be necessary to evaporate some of the solvent to increase the concentration.
Discolored Product (Yellow or Brown) Thermal degradation of the product if the reaction temperature was too high.The neutralization reaction is exothermic and requires cooling to prevent the formation of side products and discoloration.[1]
Impurities present in the starting materials, particularly the dicyclohexylamine.Ensure the purity of the starting materials. Dicyclohexylamine can darken upon standing and may need to be distilled before use if it is significantly discolored.
Difficulty in Filtering the Product The product has formed a very fine precipitate.Allow the product to fully crystallize by cooling the solution slowly to room temperature and then in an ice bath to encourage the formation of larger crystals that are easier to filter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a straightforward acid-base neutralization reaction between dicyclohexylamine, a strong organic base, and benzoic acid, a weak organic acid. The dicyclohexylamine acts as a proton acceptor, and the benzoic acid acts as a proton donor, forming the dicyclohexylammonium (B1228976) benzoate salt.[1]

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Stoichiometry: A precise 1:1 molar ratio of dicyclohexylamine and benzoic acid is crucial for high yield and purity.

  • Temperature: The reaction is exothermic, and excessive heat can lead to side products and discoloration. Cooling is recommended.[1]

  • Solvent: A polar aprotic solvent like ethanol is generally preferred to facilitate the dissolution of both reactants.[1]

Q3: How can I confirm the successful synthesis of this compound?

A3: The synthesis can be validated using spectroscopic methods. In Fourier-Transform Infrared (FT-IR) spectroscopy, the formation of the amine salt is indicated by a broad absorption peak around 2500 cm⁻¹. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic signals for both the cyclohexyl and aromatic protons.[1]

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most effective method for purifying the final product. An ethanol-water mixture is a commonly used and effective solvent system for this purpose.[1]

Q5: What are the common precursors for dicyclohexylamine, and how does their purity affect the final product?

A5: Dicyclohexylamine is typically synthesized via the catalytic hydrogenation of aniline (B41778) or the reductive amination of cyclohexanone (B45756) with either ammonia (B1221849) or cyclohexylamine (B46788). The purity of the dicyclohexylamine is important, as impurities from its synthesis can be carried over to the final this compound product, potentially affecting its color, purity, and melting point.

Data Presentation

Table 1: Optimizing Dicyclohexylamine Synthesis from Aniline
CatalystTemperature (°C)Pressure (atm)SolventYield of Dicyclohexylamine (%)Reference
Palladium on Carbon150-20010-20Not specifiedModerate[2]
Rhodium on Alumina180Not specifiedNot specified~50% (with ~50% cyclohexylamine)[3]
Ruthenium/Palladium100-3501-40 MPaNot specifiedHigh yield and selectivity[4]
Table 2: Optimizing Dicyclohexylamine Synthesis from Cyclohexanone

| Amine Source | Catalyst | Temperature (°C) | Pressure | Solvent | Yield of Dicyclohexylamine (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexylamine | Palladium on Carbon | Not specified | ~4 mm Hg H₂ | Not specified | High |[5] | | Ammonia | Copper chromite-nickel | ~260 | Atmospheric | Vapor phase | High |[6] | | Cyclohexylamine | Copper-zinc-chromium-aluminum | 160-200 | Atmospheric | Gas phase | 50-72.7 |[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Dicyclohexylamine (1.0 equivalent)

  • Benzoic acid (1.0 equivalent)

  • Ethanol (or other suitable polar aprotic solvent)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in a minimal amount of ethanol with gentle warming.

  • In a separate beaker, dissolve dicyclohexylamine in a small amount of ethanol.

  • Slowly add the dicyclohexylamine solution to the benzoic acid solution with constant stirring. An exothermic reaction will occur, and the product may begin to precipitate.

  • The mixture can be gently heated to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization of the this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Dry the purified this compound, preferably under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to completely dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Dicyclohexylamine + Benzoic Acid dissolve Dissolve in Ethanol reactants->dissolve 1 mix Mix Solutions dissolve->mix 2 react Neutralization Reaction (Exothermic) mix->react 3 cool_react Cool to Crystallize react->cool_react 4 filter Vacuum Filtration cool_react->filter 5 wash Wash with Cold Ethanol filter->wash 6 dry Dry Product wash->dry 7a recrystallize Recrystallization (Ethanol/Water) wash->recrystallize 7b (Optional) final_product Pure Dicyclohexylamine Benzoate dry->final_product 9 recrystallize->final_product 8 AcidBaseReaction cluster_reactants Reactants cluster_products Products DCHA Dicyclohexylamine (Base) Salt Dicyclohexylammonium Benzoate (Salt) DCHA->Salt Accepts Proton BenzoicAcid Benzoic Acid (Acid) BenzoicAcid->Salt Donates Proton

References

Technical Support Center: Thermal Degradation of Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexylamine (B1670486) Benzoate (B1203000), particularly concerning its thermal degradation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does Dicyclohexylamine Benzoate begin to degrade?

A1: this compound is expected to dissociate into dicyclohexylamine and benzoic acid at or near its boiling point, which is reported to be in the range of 249-256°C. The parent amine, dicyclohexylamine, is reported to decompose at temperatures above 256°C. Therefore, significant thermal degradation of the salt is likely to commence in this temperature range.

Q2: What are the expected thermal degradation products of this compound?

A2: The thermal degradation of this compound is likely to proceed through the decomposition of its constituent components, dicyclohexylamine and benzoic acid. The expected degradation products may include:

  • From Dicyclohexylamine: Carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx).

  • From Benzoic Acid: Benzene, carbon dioxide, and other aromatic fragments.

  • Recombination Products: At high temperatures, fragments from both components may recombine to form a complex mixture of secondary products.

Q3: How can I monitor the thermal degradation of this compound in my experiment?

A3: Several analytical techniques can be employed to monitor the thermal degradation:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in the chemical structure of the material and identify gaseous byproducts evolved during heating.

Q4: Are there any safety precautions I should take when heating this compound?

A4: Yes, it is crucial to handle the thermal decomposition of this compound with care:

  • Conduct experiments in a well-ventilated area or under a fume hood to avoid inhalation of potentially toxic fumes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware that the decomposition can generate flammable gases. Ensure there are no open flames or ignition sources near the experimental setup.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Problem Possible Cause Recommended Solution
Unexpectedly low decomposition temperature observed in TGA. Sample impurity. The presence of volatile impurities can lead to an earlier onset of weight loss.Ensure the purity of the this compound sample using techniques like NMR or HPLC before thermal analysis.
Reaction with the sample pan material.Use an inert sample pan material such as alumina (B75360) or platinum, especially at higher temperatures.
High heating rate. A faster heating rate can sometimes lower the apparent onset temperature.Use a slower heating rate (e.g., 5-10 °C/min) to achieve better temperature resolution.
Inconsistent DSC results between runs. Variations in sample mass or packing.Use a consistent sample mass for each run and ensure the sample is packed uniformly in the pan.
Changes in the purge gas flow rate.Maintain a constant and controlled flow rate of the purge gas (e.g., nitrogen or argon) throughout the experiment.
Sample degradation upon melting.If the sample decomposes upon melting, this can affect subsequent thermal events. Analyze a fresh sample for each run.
Difficulty in identifying degradation products with GC-MS. Products are too polar or have very high boiling points.Consider derivatization of the degradation products to increase their volatility and improve chromatographic separation.
Low concentration of specific products.Use a more sensitive detector or employ pre-concentration techniques for the evolved gases.
Complex mixture of co-eluting peaks.Optimize the GC temperature program and column selection to improve the separation of the degradation products.
FTIR spectrum of evolved gas is difficult to interpret. Overlapping absorption bands from multiple components.Use a gas cell with a longer path length to enhance the signal of less concentrated components. Alternatively, couple the TGA with a mass spectrometer for more definitive identification of the evolved gases.
Condensation of less volatile products in the transfer line.Heat the transfer line from the TGA to the FTIR to prevent condensation of degradation products.

Experimental Protocols

Below are detailed methodologies for key experiments used to study the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition.[1][2]

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the escape of evolved gases.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the melting point, enthalpy of fusion, and the temperature and enthalpy of decomposition.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue
Onset of Decomposition (Tonset)~ 245 °C
Temperature of Maximum Decomposition Rate (Tpeak)~ 260 °C
Final Residue at 600 °C< 5%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValue
Melting Point (Tm)~ 150 - 155 °C
Enthalpy of Fusion (ΔHfus)80 - 100 J/g
Decomposition Exotherm Onset~ 250 °C
Enthalpy of Decomposition (ΔHdecomp)300 - 400 J/g

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the thermal degradation analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Degradation Product Identification cluster_results Results & Interpretation Sample Dicyclohexylamine Benzoate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC GCMS Gas Chromatography- Mass Spectrometry (GC-MS) TGA->GCMS Evolved Gas FTIR Fourier-Transform Infrared Spectroscopy (FTIR) TGA->FTIR Evolved Gas Data Thermal Stability Data & Decomposition Products TGA->Data DSC->Data GCMS->Data FTIR->Data

Caption: Experimental workflow for analyzing the thermal degradation of this compound.

troubleshooting_workflow Start Inconsistent Thermal Analysis Results CheckPurity Is the sample pure? Start->CheckPurity CheckMass Is sample mass consistent? CheckPurity->CheckMass Yes Purify Purify the sample. CheckPurity->Purify No CheckGas Is purge gas flow rate constant? CheckMass->CheckGas Yes StandardizeMass Use a consistent sample mass. CheckMass->StandardizeMass No CheckPan Is the sample pan inert and properly sealed? CheckGas->CheckPan Yes CalibrateGas Calibrate and control the gas flow rate. CheckGas->CalibrateGas No SelectPan Select an appropriate inert pan and ensure proper sealing. CheckPan->SelectPan No Rerun Re-run the analysis. CheckPan->Rerun Yes Purify->Rerun StandardizeMass->Rerun CalibrateGas->Rerun SelectPan->Rerun

Caption: Troubleshooting logic for inconsistent thermal analysis results.

References

Technical Support Center: Dicyclohexylamine Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiment.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the point of completion.[1]
Loss of product during workup and purification.Minimize transfers of the product between vessels. When washing the crystallized product, use a minimal amount of ice-cold solvent to reduce dissolution.[2]
Inaccurate stoichiometry of reactants.Ensure precise measurement of both dicyclohexylamine and benzoic acid. An excess of one reactant can sometimes be used to drive the reaction to completion, but this will require more rigorous purification.
Discoloration of the Final Product (Yellow Tint) Presence of impurities in the starting dicyclohexylamine. Commercial dicyclohexylamine can develop a yellow color during storage due to the formation of oxidation or degradation products.[3]Use freshly distilled or high-purity dicyclohexylamine. If the starting material is discolored, consider purifying it by distillation before use.
Thermal degradation of reactants or product.Avoid excessive heating during the reaction. The reaction is typically carried out at temperatures between 60-80°C.[1] Higher temperatures can potentially lead to the degradation of benzoic acid to benzene.[4][5]
Formation of colored byproducts from side reactions.Optimize reaction conditions to minimize side reactions. This includes maintaining the recommended temperature and using an appropriate solvent.
Product Fails to Crystallize or "Oils Out" The solution is not sufficiently saturated.If no crystals form upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure dicyclohexylamine benzoate.[2] You can also concentrate the solution by evaporating some of the solvent.[2]
Inappropriate crystallization solvent.The choice of solvent is crucial for successful recrystallization. Ethanol (B145695) is a commonly used solvent.[1] If the product "oils out," it may indicate that the boiling point of the solvent is higher than the melting point of the product. In such cases, a lower-boiling point solvent or a solvent mixture may be more suitable.[2]
Presence of Impurities in the Final Product Incomplete removal of unreacted starting materials.The most common impurities are residual dicyclohexylamine and benzoic acid.[1] Effective purification, typically through recrystallization, is necessary to remove these. Washing the crystals with a cold solvent can also help remove residual starting materials.[1]
Impurities present in the starting materials.Ensure the purity of the starting dicyclohexylamine and benzoic acid. Impurities in the starting materials will be carried through to the final product if not removed during purification.
Degradation of benzoic acid.Under high temperatures, benzoic acid can undergo decarboxylation to form benzene.[4][5] While this is more likely to occur at temperatures above those typically used for this synthesis, it is a potential source of impurity if the reaction is overheated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesis?

The most common impurities are typically unreacted starting materials: dicyclohexylamine and benzoic acid.[1] Other potential impurities can arise from the starting materials themselves, especially the dicyclohexylamine, which may contain traces of cyclohexylamine (B46788) or byproducts from its own synthesis. Discoloration, often a yellow tint, can be due to oxidation products of dicyclohexylamine that may have formed during storage.[3]

Q2: How can I minimize the formation of impurities during the synthesis?

To minimize impurity formation, it is crucial to:

  • Use high-purity starting materials.

  • Maintain the recommended reaction temperature to avoid thermal degradation of the reactants or product.[1]

  • Use an appropriate solvent to ensure complete dissolution of the reactants and facilitate a clean reaction.

  • Ensure the reaction goes to completion to minimize the amount of unreacted starting materials in the crude product.

Q3: What is the best method for purifying crude this compound?

Recrystallization is the most effective and commonly used method for purifying this compound.[1][2] This technique separates the desired product from impurities based on differences in their solubility in a particular solvent at different temperatures. Ethanol is a frequently used solvent for this purpose.[1]

Q4: My final product is slightly yellow. What causes this and how can I fix it?

A yellow discoloration is often attributed to impurities present in the dicyclohexylamine starting material, which can develop color upon storage.[3] To obtain a colorless product, you can try purifying the dicyclohexylamine by distillation before use. Alternatively, treating the colored crude product with a small amount of activated charcoal during the recrystallization process can help remove colored impurities.[2]

Q5: What analytical techniques are used to identify and quantify impurities in this compound?

A variety of analytical techniques can be employed for impurity profiling, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS) to identify the molecular weight and structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired salt and identify functional groups of potential impurities.

Quantitative Data Summary

The acceptable levels of impurities in a final product depend on its intended use. For pharmaceutical applications, stringent guidelines are in place. The table below provides a representative summary of typical impurity limits.

Impurity Typical Specification Limit (for API) Analytical Method
Residual Dicyclohexylamine≤ 0.1%HPLC, GC
Residual Benzoic Acid≤ 0.1%HPLC
Any other single unknown impurity≤ 0.1%HPLC
Total Impurities≤ 0.5%HPLC

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Benzoic acid

  • Dicyclohexylamine

  • Ethanol (or another suitable solvent)

Procedure:

  • In a flask, dissolve a stoichiometric amount of benzoic acid in a suitable volume of hot ethanol.[1]

  • To this solution, add an equimolar amount of dicyclohexylamine.[1]

  • Heat the reaction mixture, typically at reflux (around 60-80°C), to ensure the reaction goes to completion.[1]

  • After the reaction is complete, allow the solution to cool slowly to room temperature to facilitate the crystallization of this compound.[1]

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.[1]

  • Dry the purified this compound, for instance, in a vacuum oven.

Visualizations

Synthesis_and_Impurity_Formation DCHA Dicyclohexylamine Reaction Neutralization Reaction DCHA->Reaction BA Benzoic Acid BA->Reaction Solvent Ethanol Solvent->Reaction Heat Heat (60-80°C) Heat->Reaction Crude_Product Crude Dicyclohexylamine Benzoate Reaction->Crude_Product Side_Products Side Reaction Products Reaction->Side_Products Purification Recrystallization Crude_Product->Purification Final_Product Pure Dicyclohexylamine Benzoate Purification->Final_Product Impurities_Source Impurities from Starting Materials Impurities_Source->Crude_Product Side_Products->Crude_Product

Caption: Synthesis pathway of this compound and sources of impurities.

Troubleshooting_Workflow Start Problem Encountered Check_Yield Low Yield? Start->Check_Yield Check_Color Discoloration? Check_Yield->Check_Color No Incomplete_Reaction Incomplete Reaction/ Workup Loss Check_Yield->Incomplete_Reaction Yes Check_Purity Impurity Detected? Check_Color->Check_Purity No Impure_Reactants Impure Starting Materials Check_Color->Impure_Reactants Yes Degradation Thermal Degradation Check_Color->Degradation Yes Improve_Workup Improve Workup/ Purification Check_Purity->Improve_Workup Yes End Problem Resolved Check_Purity->End No Optimize_Conditions Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Incomplete_Reaction->Improve_Workup Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Control_Temp Control Reaction Temperature Degradation->Control_Temp Optimize_Conditions->End Improve_Workup->End Purify_Reactants->End Control_Temp->End

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow Start Start Dissolve_BA Dissolve Benzoic Acid in Hot Ethanol Start->Dissolve_BA Add_DCHA Add Dicyclohexylamine Dissolve_BA->Add_DCHA Heat_Reflux Heat to Reflux (60-80°C) Add_DCHA->Heat_Reflux Cool_RT Cool to Room Temperature Heat_Reflux->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry End End Dry->End

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Dicyclohexylamine Benzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production yield of Dicyclohexylamine (B1670486) Benzoate (B1203000).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of dicyclohexylamine benzoate.

Q: Why is my final yield of this compound consistently low?

A: Low yield can stem from several factors throughout the experimental process, from initial reaction setup to final product isolation. The most common causes are incomplete reaction, product loss during isolation and purification, or unintended side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The acid-base neutralization between dicyclohexylamine and benzoic acid is typically rapid and high-yielding. However, poor solubility of reactants or non-stoichiometric amounts can hinder completion.

    • Solution: Ensure a 1:1 molar ratio of high-purity dicyclohexylamine and benzoic acid. Use a suitable solvent that dissolves both reactants effectively. Gentle heating (e.g., 40-60°C) can also drive the reaction to completion.

  • Product Loss During Crystallization: The isolation of this compound relies on its precipitation from the solution upon cooling. Suboptimal conditions can lead to significant loss of product in the mother liquor.

    • Solution: Optimize the crystallization process. This includes selecting an appropriate solvent, controlling the cooling rate, and cooling to a sufficiently low temperature (e.g., 0-4°C) to maximize precipitation. See the data in Table 2 for guidance on solvent selection for crystallization.

  • Side Reactions: The primary side reaction of concern is the oxidation of the dicyclohexylamine starting material, which can form N-cyclohexylidenecyclohexanamine, especially if the reaction is exposed to air at elevated temperatures for extended periods.

    • Solution: While the risk is moderate at typical reaction temperatures, it's good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if heating for prolonged times.

Q: The isolated product is off-white or yellow. What is the impurity?

A: A pure this compound product should be a white crystalline solid. Discoloration often points to the presence of impurities from starting materials or side reactions.

Potential Causes & Solutions:

  • Impure Starting Materials: Commercial dicyclohexylamine can sometimes have a yellowish tint due to oxidation over time. Using this as a starting material will likely result in a discolored product.

    • Solution: Use high-purity starting materials. If the dicyclohexylamine appears discolored, consider purifying it by distillation before use.

  • Oxidation Products: As mentioned previously, oxidation of dicyclohexylamine can lead to colored impurities.

    • Solution: Minimize exposure to air and high temperatures. If the product is already discolored, it may be purified by recrystallization. Activated charcoal can also be used during the recrystallization process to remove colored impurities.

Q: My product has a low melting point or a broad melting range. What does this indicate?

A: A sharp melting point is a key indicator of purity for a crystalline solid. A depressed or broad melting range strongly suggests the presence of impurities.

Potential Causes & Solutions:

  • Residual Solvent: The most common impurity is residual solvent trapped within the crystals.

    • Solution: Ensure the product is thoroughly dried after filtration. Drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is effective.

  • Unreacted Starting Materials: If the reaction was incomplete or the product was not washed sufficiently, unreacted dicyclohexylamine or benzoic acid may remain.

    • Solution: Wash the filtered crystals with a small amount of cold solvent to remove residual starting materials. If significant impurities remain, recrystallization is necessary.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reaction for producing this compound?

A: The production is a straightforward acid-base neutralization reaction. The basic nitrogen atom of dicyclohexylamine accepts a proton from the acidic carboxylic acid group of benzoic acid, forming the dicyclohexylammonium (B1228976) benzoate salt.[1]

Q: What is the ideal solvent for the reaction?

A: Polar protic solvents are generally preferred as they can effectively dissolve both the non-polar dicyclohexylamine and the more polar benzoic acid, as well as stabilize the resulting ionic salt product.[1] Ethanol (B145695) and isopropanol (B130326) are commonly used and give excellent yields.

Q: How does temperature affect the reaction?

A: The reaction itself is exothermic and will proceed at room temperature. However, gentle heating is often used to ensure all reactants are fully dissolved and the reaction goes to completion. The more critical temperature consideration is for the subsequent crystallization, where a lower temperature will decrease the solubility of the product and increase the isolated yield.

Q: Is it necessary to use an inert atmosphere?

A: For this specific reaction under typical laboratory conditions (e.g., gentle heating for a short period), an inert atmosphere is not strictly necessary. However, if the reaction is to be heated for an extended time or at higher temperatures, using an inert atmosphere like nitrogen can prevent the potential side reaction of dicyclohexylamine oxidation.

Data Presentation

Table 1: Effect of Reaction Solvent on Product Yield

This table illustrates the impact of different solvents on the yield of this compound under standardized reaction conditions (1:1 molar ratio, 50°C for 1 hour).

SolventSolvent TypeObserved Yield (%)Purity (%)
EthanolPolar Protic95-98>99
IsopropanolPolar Protic94-97>99
AcetonitrilePolar Aprotic85-9098
TolueneNon-polar70-7597
HexaneNon-polar<50Low

Note: Data are illustrative, based on general principles of acid-base salt formation chemistry.

Table 2: Effect of Crystallization Temperature on Isolated Yield

This table shows how the final cooling temperature during crystallization from an ethanol solution affects the isolated yield.

Final Crystallization Temperature (°C)Isolated Yield (%)
20 (Room Temperature)85
1092
4 (Refrigerator)96
0 (Ice Bath)98

Note: Data are illustrative. Lower temperatures reduce the solubility of the product in the solvent, leading to higher recovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Dicyclohexylamine (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • Ethanol (approx. 3-4 mL per gram of benzoic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid.

  • Add ethanol to the flask and stir until the benzoic acid is fully dissolved.

  • In a single portion, add dicyclohexylamine to the solution. An exothermic reaction will occur, and a white precipitate may form immediately.

  • Attach a condenser to the flask and gently heat the mixture to 50-60°C with stirring for 30 minutes to ensure the reaction is complete and all the product is dissolved.

  • Once a clear solution is obtained, turn off the heat and allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until all the solid has just dissolved. Do not overheat.

  • If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • If charcoal was used, perform a hot filtration to remove it, collecting the hot, clear filtrate in a clean Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.

Visualizations

Synthesis and Purification Workflow

G A 1. Combine Reactants Dicyclohexylamine + Benzoic Acid in Ethanol B 2. Reaction Heat to 50-60°C, 30 min A->B Dissolve & Mix C 3. Crystallization Cool to 0-4°C B->C Slow Cooling D 4. Isolation Vacuum Filtration C->D Separate Solid E 5. Washing Wash with cold Ethanol D->E Remove Impurities F 6. Drying Vacuum Oven E->F Remove Solvent G High Purity Product F->G G problem Problem: Low Product Yield cause1 Incomplete Reaction? problem->cause1 cause2 Product Loss during Isolation? problem->cause2 cause3 Side Reactions? problem->cause3 solution1 Check 1:1 Stoichiometry Ensure Reactant Purity Use Appropriate Solvent cause1->solution1 Solution solution2 Optimize Crystallization: - Control Cooling Rate - Lower Final Temperature - Check Solvent Choice cause2->solution2 Solution solution3 Minimize Heat/Air Exposure Use Inert Atmosphere (if necessary) cause3->solution3 Solution

References

Stability issues of Dicyclohexylamine benzoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Dicyclohexylamine (B1670486) benzoate (B1203000) (DCB) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What occurs when Dicyclohexylamine benzoate is dissolved in an aqueous solution?

When this compound, a salt of a strong base (Dicyclohexylamine) and a weak acid (benzoic acid), is dissolved in water, it dissociates into its constituent ions: the dicyclohexylammonium (B1228976) cation and the benzoate anion.[1] The benzoate anion undergoes hydrolysis, which results in a mildly alkaline solution.[1] This equilibrium is fundamental to its behavior and stability in experiments.

Q2: What are the primary factors that can compromise the stability of my DCB aqueous solution?

Several environmental factors can affect the chemical stability of DCB in aqueous solutions.[2][3][4] These include:

  • pH: The pH of the solution can shift the acid-base equilibrium.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2][3]

  • Light Exposure: UV and visible light can induce photodegradation, breaking chemical bonds.[2][3]

  • Oxidation: The dicyclohexylamine component is particularly susceptible to oxidation from atmospheric oxygen.[1] The presence of water can significantly accelerate this process.[1]

Q3: My DCB solution has developed a yellow tint and a slight odor. What is the likely cause?

This is a common sign of oxidative degradation of the dicyclohexylamine (DCH) moiety.[1] In the presence of air and water, DCH can undergo oxidative dehydrogenation to form N-cyclohexylidenecyclohexanamine, an imine, which is an undesirable impurity.[1] This imine can then hydrolyze to form cyclohexanone (B45756) and cyclohexylamine, which may contribute to a change in odor.[1]

Q4: How does the pH of the solution influence the stability of this compound?

The pH is a critical factor. As a salt of a strong base and a weak acid, DCB's equilibrium is pH-dependent.[1]

  • Acidic Conditions (Low pH): In the presence of a stronger acid, benzoic acid can be displaced from the salt.[1]

  • Alkaline Conditions (High pH): The addition of a stronger base can deprotonate the dicyclohexylammonium cation, releasing free dicyclohexylamine.[1] For applications like corrosion inhibition, DCB performance is generally optimal in neutral to slightly alkaline conditions.[1]

Q5: What are the potential degradation products I should be aware of in my experiments?

The primary degradation products originate from the oxidation of the dicyclohexylamine component. Researchers should be aware of the potential presence of N-cyclohexylidenecyclohexanamine, cyclohexanone, and cyclohexylamine.[1] The benzoate anion is relatively stable, though under specific conditions (e.g., presence of strong reducing agents), it could be reduced to benzyl (B1604629) alcohol.[1]

Q6: How can I prepare and store my DCB aqueous solution to maximize its stability?

To minimize degradation, follow these storage guidelines:

  • Use freshly prepared solutions: Whenever possible, use solutions prepared on the same day.

  • Protect from light: Store solutions in amber glass containers or in the dark to prevent photodegradation.[2][3]

  • Control Temperature: Store stock solutions at controlled, cool temperatures as recommended for chemical reagents. Refrigeration can extend shelf life.[2]

  • Minimize Oxygen Exposure: Prepare solutions with deaerated water and consider purging the headspace of the storage container with an inert gas like nitrogen or argon to mitigate oxidation.[2]

Q7: What analytical techniques are recommended for monitoring the stability of a this compound solution?

To accurately assess stability, a method that can separate and quantify the parent compound from its potential degradation products is required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique widely used for stability testing of pharmaceutical compounds.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides excellent specificity and sensitivity for identifying and quantifying both DCB and its degradation products, even at low concentrations.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown degradation products.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of the DCB solution, leading to a lower concentration of the active species.1. Prepare a fresh solution using high-purity water. 2. Verify the pH of the solution and adjust if necessary. 3. Analyze the aged solution using a stability-indicating method (e.g., HPLC) to check for degradation products.
Precipitate forms in the solution over time. 1. Change in pH causing precipitation of either benzoic acid (in acidic conditions) or dicyclohexylamine (in basic conditions). 2. The solution is supersaturated and has crystallized due to temperature fluctuations.1. Measure the pH of the solution. 2. Gently warm the solution to see if the precipitate redissolves. 3. Filter the solution before use if insolubles are present. Consider preparing a more dilute solution.
Noticeable loss of performance (e.g., reduced efficacy as a corrosion inhibitor or pH buffer). Significant degradation of either the dicyclohexylammonium or benzoate ions.Discard the solution and prepare a new one. Review storage procedures to mitigate future degradation (see FAQ Q6). Implement a routine stability check for long-term experiments.

Quantitative Data Summary

Table 1: Physicochemical Properties

Parameter Value Component Reference
pKa 10.39 - 11.25 Dicyclohexylamine [1]
Half-life of DCH (in honey matrix, dark) ~852 days at 21°C Dicyclohexylamine [8]
Half-life of DCH (in honey matrix, dark) ~368 days at 34°C Dicyclohexylamine [8]

| Half-life of Ethyl Benzoate (pH 7, 25°C) | ~1.2 years | Benzoate Moiety (Ester form for reference) |[9] |

Table 2: Key Degradation Pathways and Products

Component Degradation Pathway Key Products Conditions/Reagents Reference
Dicyclohexylamine Oxidative Dehydrogenation N-cyclohexylidenecyclohexanamine Air, low temperature, accelerated by water [1]
N-cyclohexylidenecyclohexanamine Hydrolysis Cyclohexanone, Cyclohexylamine Presence of water [1]

| Dicyclohexylamine | Photo-oxidation | N-cyclohexyl-1-hydroperoxycyclohexylamine, and others | UV light, various solvents |[1] |

Visualized Pathways and Workflows

G cluster_0 Dissociation in Water DCB_Salt This compound (Solid Salt) DCB_Aq Aqueous Solution DCB_Salt->DCB_Aq Dissolves in H₂O DCH_Ion Dicyclohexylammonium (Cation) DCB_Aq->DCH_Ion Dissociates BA_Ion Benzoate (Anion) DCB_Aq->BA_Ion Dissociates

Caption: Dissociation of this compound in an aqueous solution.

G DCH Dicyclohexylamine Imine N-cyclohexylidenecyclohexanamine (Imine Intermediate) DCH->Imine Oxidative Dehydrogenation (Air, H₂O accelerates) Ketone Cyclohexanone Imine->Ketone Hydrolysis Amine Cyclohexylamine Imine->Amine Hydrolysis

Caption: Primary oxidative degradation pathway of the dicyclohexylamine moiety.

G start Inconsistent Experimental Results or Visible Degradation check_age Is the solution freshly prepared? start->check_age check_storage How was the solution stored? check_age->check_storage No check_ph Measure Solution pH check_age->check_ph Yes storage_light Exposed to Light? check_storage->storage_light storage_temp Stored at High Temp? check_storage->storage_temp storage_air Exposed to Air? check_storage->storage_air ph_result Is pH in expected range? check_ph->ph_result remedy_storage Action: Store in dark, cool, inert-atmosphere container. storage_light->remedy_storage storage_temp->remedy_storage storage_air->remedy_storage remedy_ph Action: Adjust pH or re-prepare solution. ph_result->remedy_ph No end_node Problem Resolved ph_result->end_node Yes remedy_fresh Action: Prepare a fresh solution. remedy_fresh->end_node remedy_storage->remedy_fresh remedy_ph->end_node

Caption: Troubleshooting workflow for DCB solution instability issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution (10 mM)

  • Objective: To prepare a standardized aqueous solution of this compound for experimental use.

  • Materials:

    • This compound (MW: 307.45 g/mol ), analytical grade

    • High-purity, deionized water (Type I)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 307.45 mg of this compound powder.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of deionized water to the flask.

    • Stir the solution using a magnetic stirrer until all solid is completely dissolved.

    • Once dissolved, bring the flask to the 100 mL mark with deionized water.

    • Stopper the flask and invert it 15-20 times to ensure homogeneity.

    • Transfer the solution to a clean, amber glass storage bottle. If storing for more than a few hours, purge the headspace with nitrogen or argon gas before sealing.

Protocol 2: Forced Degradation Study for Stability Assessment

  • Objective: To intentionally degrade the DCB solution under various stress conditions to identify potential degradation products and assess the stability profile.

  • Materials:

    • Prepared 10 mM DCB solution (from Protocol 1)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% solution

    • UV lamp (e.g., 254 nm)

    • Heating oven

    • pH meter

    • HPLC or LC-MS/MS system

  • Procedure:

    • Acid Hydrolysis: Mix 5 mL of DCB solution with 5 mL of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of DCB solution with 5 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of DCB solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 5 mL of DCB solution in a clear vial and store in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Place 5 mL of DCB solution in a quartz cuvette or clear vial and expose it to UV light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

    • Control: Keep 5 mL of the original DCB solution at 4°C, protected from light.

  • Analysis:

    • After the specified time, neutralize the acid and base samples.

    • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC).

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent DCB peak and the appearance of new peaks corresponding to degradation products.

References

How to avoid incomplete reaction in Dicyclohexylamine benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dicyclohexylamine (B1670486) benzoate (B1203000) and avoiding incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing dicyclohexylamine benzoate?

A1: The synthesis of this compound is primarily an acid-base neutralization reaction. Dicyclohexylamine, a strong base, reacts with benzoic acid, a weak acid, to form the this compound salt.[1]

Q2: What are the common causes of incomplete reaction in this compound synthesis?

A2: Incomplete reactions can stem from several factors, including:

  • Improper Stoichiometry: Incorrect molar ratios of dicyclohexylamine and benzoic acid can leave unreacted starting materials.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reaction efficiency. Polar aprotic solvents are generally preferred.[1]

  • Inadequate Temperature Control: The reaction is exothermic, and excessive heat can lead to side product formation or degradation.[1] Conversely, if the reactants are not fully dissolved, the reaction may be slow or incomplete.

  • Presence of Impurities: Water or other impurities in the reactants or solvent can interfere with the reaction.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Q3: How can I purify the synthesized this compound?

A3: Purification can be effectively achieved through recrystallization.[1] A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol-water, and then allowing it to cool slowly to form pure crystals.[1] The purified salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

An unexpectedly low yield of the final product is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Stoichiometry Ensure equimolar amounts of dicyclohexylamine and benzoic acid are used.[1] Recalculate and carefully weigh the reactants.Maximizes the conversion of both starting materials to the final product.
Suboptimal Solvent Switch to a more suitable solvent. Polar aprotic solvents can enhance reaction efficiency.[1] Consider solvents like ethanol (B145695) for laboratory-scale synthesis.[1]Improved solubility of reactants and facilitation of the ionic reaction, leading to a higher yield.
Incomplete Reaction Increase the reaction time or gently heat the mixture to ensure the reaction goes to completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).Drives the reaction equilibrium towards the product side, increasing the yield.
Product Loss During Workup During recrystallization, use the minimum amount of hot solvent to dissolve the product and cool the solution thoroughly to minimize solubility and maximize crystal formation.Reduces the amount of product that remains dissolved in the mother liquor, thereby increasing the isolated yield.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

The presence of dicyclohexylamine or benzoic acid in the final product indicates an incomplete or imbalanced reaction.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Molar Ratio Verify the molar ratio of the reactants. If an excess of one reactant was used, it will remain in the final product.Using a 1:1 molar ratio will ensure that both reactants are consumed.
Insufficient Mixing Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between reactants.Improved reaction kinetics and a more complete reaction.
Precipitation of Reactants If a reactant precipitates out of the solution before the reaction is complete, consider using a different solvent or a solvent mixture that can maintain the solubility of all components at the reaction temperature.All reactants remain in the solution phase, allowing the reaction to proceed to completion.

Experimental Protocols

Standard Laboratory Scale Synthesis of this compound

This protocol describes a typical batch process for synthesizing this compound.

  • Reactant Preparation: In a suitable reaction flask, dissolve equimolar amounts of benzoic acid in a polar aprotic solvent, such as ethanol.[1]

  • Reaction Initiation: Slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution while stirring.

  • Temperature Control: The reaction is exothermic. It may be necessary to cool the flask in an ice bath to maintain a controlled temperature and prevent the formation of side products.[1]

  • Reaction Completion: The mixture may be gently heated to ensure the reaction goes to completion.[1] Monitor the disappearance of starting materials by TLC.

  • Crystallization: Once the reaction is complete, cool the mixture to induce crystallization of the this compound salt.[1]

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified product, for instance, in a vacuum oven.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for the synthesis and a logical approach to troubleshooting an incomplete reaction.

G cluster_workflow Experimental Workflow A 1. Dissolve Benzoic Acid in Solvent B 2. Add Dicyclohexylamine A->B C 3. Control Temperature (Cooling) B->C D 4. Reaction Monitoring (e.g., TLC) C->D E 5. Cool to Crystallize D->E F 6. Filter Product E->F G 7. Wash with Cold Solvent F->G H 8. Dry Product G->H

Caption: A typical experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Incomplete Reaction A Incomplete Reaction Observed? B Check Stoichiometry A->B C Analyze Solvent Choice A->C D Review Reaction Time & Temperature A->D E Investigate Reactant Purity A->E F Adjust Molar Ratios B->F G Select More Polar Solvent C->G H Increase Time/ Optimize Temp. D->H I Use Purified Reactants E->I

Caption: A logical flow for troubleshooting an incomplete reaction.

References

Technical Support Center: Dicyclohexylamine Benzoate Inhibitor Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexylamine (B1670486) Benzoate (B1203000) as a corrosion inhibitor. The following information addresses common issues encountered during experimentation, particularly concerning the effect of pH on inhibitor efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using Dicyclohexylamine Benzoate as a corrosion inhibitor?

A1: this compound is the salt of a strong base (dicyclohexylamine) and a weak acid (benzoic acid). In aqueous solutions, it tends to create a mildly alkaline environment.[1] Its optimal performance as a corrosion inhibitor is generally observed in neutral to slightly alkaline conditions.[1] In highly acidic or strongly alkaline environments, its efficiency may be compromised due to hydrolysis and changes in the protective film stability.[1]

Q2: How does pH affect the mechanism of inhibition for this compound?

A2: The inhibitory action of this compound relies on the formation of a protective film on the metal surface.[1] In the presence of moisture, it hydrolyzes to release dicyclohexylammonium (B1228976) cations and benzoate anions. The benzoate anion can act as a passivator, contributing to the stability of this protective layer.[1] The pH of the environment influences this hydrolysis and the stability of the resulting film. In acidic conditions, the basic dicyclohexylamine component can help neutralize acidic species at the metal surface.[1] However, extreme pH values can alter the chemical nature and integrity of the protective film.

Q3: Can I use this compound in an acidic environment?

A3: While it may offer some protection in mildly acidic conditions due to the neutralizing effect of the dicyclohexylamine component, its efficiency is generally lower compared to neutral or slightly alkaline environments.[1] For effective protection in acidic media, a higher concentration of the inhibitor may be necessary to ensure continuous replenishment of the protective layer.[1]

Q4: What are the signs of decreased inhibitor efficiency at a given pH?

A4: Decreased inhibitor efficiency can be observed through several indicators:

  • Increased Corrosion Rate: This can be measured using techniques like weight loss analysis, potentiodynamic polarization, or electrochemical impedance spectroscopy.

  • Visual Changes: Observation of rust or other corrosion products on the metal surface.

  • Changes in Solution: A significant shift in the pH of the experimental solution or the appearance of precipitates could indicate inhibitor degradation or reaction.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low inhibitor efficiency in acidic solution (pH < 6). The acidic environment may be too aggressive for the inhibitor concentration used, leading to rapid consumption or degradation of the protective film.[1]1. Increase the concentration of this compound. 2. Consider using a combination of inhibitors for synergistic effects. 3. If possible, adjust the pH of the system to be closer to neutral.
Inconsistent results at the same pH. 1. Fluctuations in experimental temperature. 2. Inadequate surface preparation of the metal coupons. 3. Contamination of the corrosive medium.1. Ensure precise temperature control throughout the experiment. 2. Follow a standardized and rigorous procedure for cleaning and preparing metal surfaces before each experiment. 3. Use high-purity reagents and deionized water to prepare the corrosive solution.
Precipitate formation in the test solution. The pH of the solution may have shifted to a range where the inhibitor or its hydrolysis products are no longer soluble.1. Monitor the pH of the solution throughout the experiment. 2. Analyze the precipitate to identify its composition. 3. Adjust the initial pH or consider using a buffer system to maintain a stable pH.
Unexpectedly high corrosion rate in alkaline solution (pH > 9). Highly alkaline solutions can affect the stability of the protective film formed by the inhibitor.[1]1. Re-evaluate the optimal inhibitor concentration for the specific alkaline condition. 2. Characterize the surface film to understand its altered properties. 3. Consider an alternative inhibitor better suited for high pH environments.

Data Presentation

Table 1: Illustrative Inhibitor Efficiency of this compound at Different pH Values

pHCorrosion Rate (mm/year) without InhibitorCorrosion Rate (mm/year) with this compound (X ppm)Inhibitor Efficiency (%)
41.500.4570
51.100.2280
60.800.1087.5
70.500.0492
80.350.0391.4
90.250.0484
100.200.0575

Note: This table presents illustrative data based on general principles of corrosion inhibition. Actual values will vary depending on the specific experimental conditions (e.g., metal type, temperature, inhibitor concentration).

Experimental Protocols

Weight Loss Measurement Protocol

This method determines the corrosion rate by measuring the loss of mass of a metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel) of known surface area.

  • Corrosive solutions buffered at desired pH values (e.g., pH 4, 7, 9).

  • This compound inhibitor.

  • Analytical balance (precision of 0.1 mg).

  • Desiccator.

  • Cleaning reagents (e.g., acetone, inhibited hydrochloric acid).

Procedure:

  • Preparation of Coupons:

    • Mechanically polish the metal coupons with emery papers of decreasing grit size.

    • Degrease the coupons with acetone.

    • Rinse with deionized water and dry.

    • Weigh each coupon accurately and record the initial weight (W_initial).

  • Immersion:

    • Prepare the corrosive solutions at the desired pH values, both with and without the specified concentration of this compound.

    • Immerse the prepared coupons in the respective solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning and Re-weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Remove corrosion products by immersing the coupons in an inhibited acid solution.

    • Rinse thoroughly with deionized water and acetone, then dry.

    • Place the coupons in a desiccator to cool.

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the inhibitor efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Potentiodynamic Polarization Protocol

This electrochemical technique measures the corrosion current density (Icorr) to determine the corrosion rate and understand the inhibition mechanism.

Materials:

  • Potentiostat with corresponding software.

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire).

  • Corrosive solutions buffered at desired pH values.

  • This compound inhibitor.

Procedure:

  • Electrode Preparation:

    • Prepare the working electrode by mounting the metal sample in an appropriate holder, exposing a known surface area.

    • Polish the exposed surface to a mirror finish.

  • Experimental Setup:

    • Assemble the three-electrode cell with the corrosive solution (with or without inhibitor) at the desired pH.

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan:

    • Perform a potentiodynamic polarization scan by applying a potential range (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus log(current density) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the inhibitor efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Visualizations

pH_Effect_on_Inhibitor cluster_conditions Environmental pH cluster_inhibitor Inhibitor State & Action cluster_efficiency Inhibitor Efficiency Acidic (pH < 6) Acidic (pH < 6) Hydrolysis_DCHA_BA Hydrolysis to Dicyclohexylammonium (DCHA+) & Benzoate (BA-) Acidic (pH < 6)->Hydrolysis_DCHA_BA Promotes hydrolysis Reduced_Efficiency Reduced Efficiency Acidic (pH < 6)->Reduced_Efficiency Film instability Neutral (pH 6-8) Neutral (pH 6-8) Neutral (pH 6-8)->Hydrolysis_DCHA_BA Optimal_Efficiency Optimal Efficiency Neutral (pH 6-8)->Optimal_Efficiency Stable film Alkaline (pH > 8) Alkaline (pH > 8) Alkaline (pH > 8)->Hydrolysis_DCHA_BA Decreased_Efficiency Decreased Efficiency Alkaline (pH > 8)->Decreased_Efficiency Film instability Film_Formation Protective Film Formation Hydrolysis_DCHA_BA->Film_Formation Film_Formation->Reduced_Efficiency Film_Formation->Optimal_Efficiency Film_Formation->Decreased_Efficiency

Caption: Logical relationship between pH and inhibitor efficiency.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Metal Coupons (Polishing, Cleaning, Weighing) D Immersion Test (Weight Loss) A->D E Electrochemical Test (Potentiodynamic Polarization) A->E B Prepare Corrosive Media (Buffered at pH 4, 7, 9) B->D B->E C Add Inhibitor to Test Solutions C->D C->E F Measure Weight Loss Calculate Corrosion Rate D->F G Determine Icorr from Tafel Plots E->G H Calculate Inhibitor Efficiency (%) F->H G->H

Caption: Workflow for evaluating inhibitor efficiency.

References

Technical Support Center: Dicyclohexylamine Benzoate in Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicyclohexylamine (B1670486) Benzoate, particularly in applications involving film formation for corrosion inhibition.

Frequently Asked Questions (FAQs)

Q1: What is Dicyclohexylamine Benzoate and what is its primary application?

A1: this compound is an organic salt formed from the reaction of dicyclohexylamine and benzoic acid. Its primary and most widely recognized application is as a Volatile Corrosion Inhibitor (VCI), especially for protecting ferrous metals like steel from atmospheric corrosion. It functions by sublimating and forming a thin, protective molecular film on metal surfaces, which acts as a barrier against corrosive elements.

Q2: How does this compound form a protective film?

A2: this compound has a finite vapor pressure, allowing it to slowly vaporize from its source (e.g., VCI-impregnated paper or film). These vapor-phase molecules then transport through an enclosed space and adsorb onto metal surfaces. This adsorbed layer, just a few molecules thick, prevents moisture and oxygen from coming into contact with the metal, thereby inhibiting the electrochemical process of corrosion.

Q3: What are the ideal environmental conditions for using this compound as a VCI?

A3: The effectiveness of this compound is influenced by temperature and humidity. Generally, higher temperatures increase the vapor pressure of the VCI, accelerating the formation of the protective film. Similarly, higher humidity can increase the effectiveness of some VCIs as it allows for the dissolution of the inhibitor onto the metal surface. However, excessively high temperatures can lead to a more rapid depletion of the VCI. It is crucial to operate within an optimal range to ensure both effective and long-lasting protection.

Q4: Is this compound compatible with oils and other coatings?

A4: this compound is often used in conjunction with lubricants and cutting fluids where it acts as a corrosion inhibitor and pH stabilizer.[1] However, thick coatings of oil or grease can act as a barrier, preventing the VCI vapor from reaching the metal surface. It is essential to ensure that any oils or coatings used are compatible and do not hinder the transport and adsorption of the VCI molecules. Pre-testing for compatibility is always recommended.

Q5: How long does the protective film last?

A5: The longevity of the protective film depends on several factors, including the concentration of the VCI, the integrity of the enclosure, and the environmental conditions (temperature and humidity). In a well-sealed environment, the protection can last for months or even years. If the enclosure is not airtight, the VCI vapor will escape, and the protective layer will diminish more quickly.

Troubleshooting Guide: Film Formation Issues

This guide addresses common problems encountered during the application of this compound for film formation.

Problem Potential Cause Recommended Solution
No or Ineffective Corrosion Protection Insufficient concentration of this compound.Increase the amount of VCI material used. In acidic environments, a concentration of at least 7 g/m³ may be necessary for optimal protection.[2]
Poorly sealed enclosure, allowing VCI vapor to escape.Ensure the packaging or enclosure is as airtight as possible to maintain a saturated VCI atmosphere.
Presence of a barrier (e.g., thick oil, grease, dirt) on the metal surface.Clean the metal surfaces thoroughly before applying the VCI. Ensure any coatings are compatible and do not inhibit VCI action.
Low temperature, resulting in insufficient vaporization.Increase the ambient temperature to promote the sublimation of the VCI and accelerate film formation.
Incorrect VCI for the type of metal.This compound is most effective for ferrous metals. For non-ferrous metals, a different VCI may be required.
Uneven Film Formation/Localized Corrosion Uneven distribution of the VCI source.Ensure the VCI-emitting material (e.g., paper, emitters) is placed to allow for uniform distribution of the vapor throughout the enclosure.
Obstructions blocking vapor flow.Rearrange the packaged items to ensure there is a clear path for the VCI vapor to reach all metal surfaces.
Condensation hotspots on the metal surface.Address sources of significant temperature fluctuations that can lead to localized condensation, which can overwhelm the VCI's protective capacity in that area.
Rapid Depletion of VCI Excessively high temperatures.Lower the storage or transport temperature to reduce the rate of VCI sublimation while still ensuring an effective concentration.
High airflow through the enclosure.Improve the sealing of the enclosure to minimize the loss of VCI vapor to the external environment.
Use of highly absorbent packaging materials.Use packaging materials that are not highly absorptive of the VCI, ensuring more of it is available to protect the metal.
Contamination or Residue on Metal Surface Reaction with incompatible materials.Verify the compatibility of all packaging materials, oils, and other chemicals with this compound.
Degradation of the VCI due to extreme conditions.Avoid exposing the VCI to extreme temperatures or harsh chemical environments that could cause it to break down.

Experimental Protocols

Protocol 1: Application of this compound for Corrosion Protection

Objective: To apply a protective VCI film of this compound onto a ferrous metal specimen.

Materials:

  • This compound (powder or impregnated in a carrier like paper or film)

  • Ferrous metal coupons (e.g., mild steel)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Airtight container (e.g., desiccator, sealed polyethylene (B3416737) bag)

  • Gloves and safety glasses

Procedure:

  • Surface Preparation: Thoroughly clean the metal coupons with a degreasing solvent to remove any oils, dirt, or other contaminants. Handle the cleaned coupons with gloves to prevent transferring oils from the skin.

  • VCI Application:

    • Powder Form: Place a calculated amount of this compound powder in a small, breathable pouch. The amount will depend on the volume of the container and the desired concentration.

    • Impregnated Carrier: Cut a piece of VCI paper or film to a size appropriate for the container.

  • Enclosure: Place the cleaned metal coupon(s) inside the airtight container. Position the VCI source (pouch or paper/film) in a way that allows for vapor distribution, ensuring it does not directly touch the metal surface unless intended by the application.

  • Sealing: Seal the container to create an enclosed environment.

  • Conditioning: Allow the container to rest at a controlled temperature and humidity for a specified period (e.g., 24 hours) to allow the VCI vapor to saturate the atmosphere and form a protective film on the metal surface.

Protocol 2: Evaluation of VCI Film Effectiveness (Qualitative)

Objective: To qualitatively assess the effectiveness of the this compound film in preventing corrosion.

Materials:

  • VCI-protected metal coupon (from Protocol 1)

  • Unprotected (control) metal coupon

  • Humidity chamber or a sealed container with a source of humidity (e.g., a beaker of water)

  • Corrosive agent (optional, for accelerated testing, e.g., a weak salt solution)

Procedure:

  • Exposure: Place both the VCI-protected coupon and the unprotected control coupon in the humidity chamber. If using an accelerated test, expose the coupons to a mist of the corrosive agent before placing them in the chamber.

  • Incubation: Maintain the chamber at a constant temperature and high humidity (e.g., 40°C and 95% RH) for a predetermined duration (e.g., 24-72 hours).

  • Observation: After the incubation period, remove the coupons and visually inspect them for signs of corrosion (e.g., rust).

  • Analysis: Compare the extent of corrosion on the VCI-protected coupon to the control coupon. Effective protection is indicated by the absence or significant reduction of corrosion on the treated coupon.

Signaling Pathways and Workflows

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions start Film Formation Issue Identified check_protection Is there a lack of corrosion protection? start->check_protection check_uniformity Is the film formation uneven? check_protection->check_uniformity No cause_concentration Insufficient VCI Concentration check_protection->cause_concentration Yes cause_seal Poor Enclosure Seal check_protection->cause_seal Yes cause_barrier Surface Barrier (Oil, Dirt) check_protection->cause_barrier Yes check_depletion Is the VCI depleting too quickly? check_uniformity->check_depletion No cause_distribution Uneven VCI Distribution check_uniformity->cause_distribution Yes cause_temp Suboptimal Temperature check_depletion->cause_temp Yes cause_airflow High Airflow check_depletion->cause_airflow Yes solution_increase_vci Increase VCI Amount cause_concentration->solution_increase_vci solution_improve_seal Improve Enclosure Seal cause_seal->solution_improve_seal solution_clean_surface Clean Metal Surface cause_barrier->solution_clean_surface solution_redistribute_vci Optimize VCI Placement cause_distribution->solution_redistribute_vci solution_adjust_temp Adjust Temperature cause_temp->solution_adjust_temp cause_airflow->solution_improve_seal

Caption: Troubleshooting workflow for film formation issues.

VCI_Mechanism cluster_process VCI Protection Mechanism cluster_environment Environmental Factors VCI_Source VCI Source (this compound) Vaporization Vaporization (Sublimation) VCI_Source->Vaporization Temperature Dependent Vapor_Transport Vapor Phase Transport Vaporization->Vapor_Transport Adsorption Adsorption on Metal Surface Vapor_Transport->Adsorption Diffusion Protective_Film Formation of Monomolecular Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Barrier to O2 and H2O Temperature Temperature Temperature->Vaporization Humidity Humidity Humidity->Adsorption Enclosure_Integrity Enclosure Integrity Enclosure_Integrity->Vapor_Transport Affects Concentration

Caption: Mechanism of VCI protection and influencing factors.

References

Validation & Comparative

A Comparative Guide to Amine Benzoate Corrosion Inhibitors: Dicyclohexylamine Benzoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the nuances of corrosion protection, this guide offers a comparative analysis of dicyclohexylamine (B1670486) benzoate (B1203000) and other amine benzoate corrosion inhibitors. This document synthesizes available experimental data to provide an objective overview of their performance and mechanisms of action.

Amine benzoates are a well-established class of volatile corrosion inhibitors (VCIs), prized for their ability to protect metallic surfaces from atmospheric corrosion, particularly in enclosed systems.[1] Among these, dicyclohexylamine benzoate is recognized for its effectiveness in safeguarding ferrous metals.[2] These compounds function by transitioning into a vapor phase, allowing them to reach and adsorb onto metal surfaces, where they form a thin, protective film that acts as a barrier to corrosive elements.[2]

This guide delves into a comparison of this compound with other amine benzoates, leveraging available data to highlight differences in their properties and performance.

Quantitative Performance Comparison

Table 1: Corrosion Inhibition Efficiency of Dicyclohexylamine vs. N-Methyldiethanolamine on API X80 Carbon Steel

InhibitorTemperature (°C)Corrosion Current Density (μA/cm²) (Without Inhibitor)Corrosion Current Density (μA/cm²) (With Inhibitor)Inhibition Efficiency (%)
Dicyclohexylamine2015.89.5439.61
3524.316.0334.03
4535.630.6213.98
N-Methyldiethanolamine2015.810.3434.53
3524.320.5815.30
4535.633.366.26

Data sourced from a study on top-of-line corrosion in a CO2-saturated aqueous environment.

Physicochemical Properties

A key differentiator among volatile corrosion inhibitors is their vapor pressure, which dictates their ability to transition into the gas phase and protect surfaces they are not in direct contact with. A U.S. Patent categorizes several amine benzoates based on their vapor pressure at 20°C.

Table 2: Vapor Pressure Classification of Amine Benzoate Corrosion Inhibitors

Vapor Pressure GroupVapor Pressure Range (mm Hg at 20°C)Amine Benzoate Inhibitors
Intermediate10⁻³ to 10⁻⁴Cyclohexylamine (B46788) Benzoate
Not explicitly categorized, but implied to be in a similar or lower range< 10⁻³This compound
High> 10⁻³Monoethanolamine Benzoate

This classification suggests differences in the volatility of these inhibitors, which can influence their application and effectiveness in various enclosed systems.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, detailed experimental protocols are crucial. Below are summaries of standard methods used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization

This electrochemical technique is employed to determine the corrosion rate and the effectiveness of an inhibitor.

Objective: To measure the corrosion current density (i_corr) and calculate the inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode, reference electrode, counter electrode)

  • Water bath for temperature control

Procedure:

  • The working electrode (e.g., a carbon steel specimen) is polished, cleaned, and placed in the corrosion cell containing the test solution (e.g., a CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl).

  • The inhibitor is introduced into the system, and the working electrode is exposed to its vapors for a set duration (e.g., 12 hours at 60°C) to allow for film formation.

  • The corrosion cell is maintained at the desired experimental temperature.

  • The potentiodynamic scan is performed by sweeping the potential anodically from a cathodic potential to an anodic potential relative to the open circuit potential at a controlled scan rate (e.g., 0.1667 mV/s).

  • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion current density by Tafel extrapolation.

  • The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density without the inhibitor and i_corr_inhibited is the corrosion current density with the inhibitor.

Weight Loss Method

This gravimetric technique is a straightforward and widely used method for assessing corrosion rates.

Objective: To determine the mass loss of a metal specimen due to corrosion and calculate the inhibition efficiency.

Apparatus:

  • Analytical balance

  • Corrosion test coupons

  • Beakers or test jars

  • Controlled environment chamber (e.g., desiccator with a corrosive atmosphere)

Procedure:

  • Metal coupons are cleaned, degreased, and weighed accurately.

  • The coupons are exposed to a corrosive environment (e.g., in a sealed container with a known concentration of corrosive gas or solution) with and without the presence of the corrosion inhibitor for a specified duration.

  • After the exposure period, the coupons are removed, cleaned to remove any corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the exposure time, and D is the density of the metal. IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited is the corrosion rate without the inhibitor and CR_inhibited is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.

Objective: To evaluate the charge transfer resistance and double-layer capacitance at the metal/electrolyte interface.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode corrosion cell

Procedure:

  • The experimental setup is similar to that of potentiodynamic polarization.

  • The working electrode is immersed in the test solution with and without the inhibitor and allowed to stabilize at the open circuit potential.

  • A small amplitude AC voltage signal is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist or Bode plots.

  • The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100 where Rct_uninhibited is the charge transfer resistance without the inhibitor and Rct_inhibited is the charge transfer resistance with the inhibitor.

Signaling Pathways and Mechanisms

The primary mechanism of corrosion inhibition by amine benzoates involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This process is influenced by the molecular structure of the amine. The nitrogen atom in the amine group typically serves as the active site for adsorption.

G cluster_vapor Vapor Phase cluster_surface Metal Surface cluster_environment Corrosive Environment VCI Amine Benzoate (Vapor) Metal Metal Surface (e.g., Steel) VCI->Metal Adsorption Film Protective Film Metal->Film Film Formation Corrosive Corrosive Agents (O₂, H₂O, etc.) Film->Corrosive Barrier Effect Corrosive->Metal Corrosion Attack

Caption: General mechanism of volatile corrosion inhibition.

The amine part of the molecule provides volatility, allowing it to travel through the vapor phase to the metal surface. Upon contact, the inhibitor condenses and can be hydrolyzed by moisture, liberating benzoate ions which contribute to the protective film formation.

G Start Start: VCI Source Vaporization Vaporization of Amine Benzoate Start->Vaporization Transport Vapor Phase Transport Vaporization->Transport Condensation Condensation on Metal Surface Transport->Condensation Adsorption Adsorption & Film Formation Condensation->Adsorption Protection Corrosion Protection Adsorption->Protection

Caption: Experimental workflow for VCI protection.

Conclusion

This compound is an effective volatile corrosion inhibitor, particularly for ferrous metals. While direct quantitative comparisons with other amine benzoates like cyclohexylamine benzoate and monoethanolamine benzoate are scarce, their differing vapor pressures suggest distinct application profiles. The selection of an appropriate amine benzoate inhibitor should consider the specific environmental conditions, the metal to be protected, and the required duration of protection. Further head-to-head comparative studies employing standardized testing protocols are necessary to provide a more definitive ranking of their performance.

References

Dicyclohexylamine Benzoate: A Comparative Performance Evaluation for Steel Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the crucial field of materials science and asset preservation, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective comparison of the performance of Dicyclohexylamine (B1670486) Benzoate (B1203000) as a corrosion inhibitor for steel, benchmarked against other common alternatives. The information presented is supported by experimental data to aid researchers and industry professionals in making informed decisions for their specific applications.

Executive Summary

Dicyclohexylamine benzoate is a volatile corrosion inhibitor (VCI) that has demonstrated effectiveness in protecting ferrous metals, particularly steel, from atmospheric and aqueous corrosion. Its primary mechanism involves the formation of a thin, protective monomolecular film on the metal surface, which acts as a barrier to corrosive elements.[1] This guide will delve into the quantitative performance of this compound, comparing it with other inhibitors and detailing the experimental methodologies used for evaluation.

Performance Comparison of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency, which is the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of dicyclohexylamine derivatives and other common inhibitors under various experimental conditions.

Table 1: Inhibition Efficiency of Dicyclohexylamine and a Common Amine Inhibitor on API X80 Carbon Steel in a CO2-Saturated Aqueous Solution

InhibitorTemperature (°C)Inhibition Efficiency (%)
Dicyclohexylamine2039.61
Dicyclohexylamine3534.03
Dicyclohexylamine4513.98
N-methyldiethanolamine2034.53
N-methyldiethanolamine3515.30
N-methyldiethanolamine456.26

Data sourced from a comparative study on top-of-line corrosion inhibitors.[2]

Table 2: Performance of a Dicyclohexylamine and Oleylamine Mixture (DCHA+OA) on Mild Steel in 3 wt.% NaCl Solution Saturated with CO2

ParameterTemperature (°C)Exposure Time (h)Value (with inhibitor)Inhibition Efficiency (%)
Charge-Transfer Resistance (Rct) in Ω cm²2049240098
Charge-Transfer Resistance (Rct) in Ω cm²702250098
Corrosion Rate (mm/year)20720.1-

Data derived from electrochemical impedance spectroscopy (EIS) and linear polarization resistance (LPR) measurements.[3]

Mechanism of Action

This compound functions as a volatile corrosion inhibitor (VCI). The compound sublimes, and its vapor transports the inhibiting ions to the metal surface. In the presence of moisture, the vapor condenses and hydrolyzes, releasing the dicyclohexylamine cation and the benzoate anion. The benzoate anion, a non-oxidizing passivator, promotes the adsorption of oxygen at the anodic sites on the steel surface, facilitating the formation of a protective passive oxide layer.[1]

G cluster_vapor_phase Vapor Phase cluster_aqueous_phase Aqueous Phase (Moisture Layer) cluster_steel_surface Steel Surface DCHB_solid Dicyclohexylamine Benzoate (Solid) DCHB_vapor Dicyclohexylamine Benzoate (Vapor) DCHB_solid->DCHB_vapor Sublimation DCHB_vapor_aq Dicyclohexylamine Benzoate (Vapor) DCHB_vapor->DCHB_vapor_aq Condensation Hydrolysis Hydrolysis DCHB_vapor_aq->Hydrolysis DCHA_ion Dicyclohexylammonium Cation Hydrolysis->DCHA_ion Benzoate_ion Benzoate Anion Hydrolysis->Benzoate_ion Benzoate_ion_ads Benzoate Anion Adsorption Benzoate_ion->Benzoate_ion_ads Anodic_site Anodic Site (Fe -> Fe²⁺ + 2e⁻) Protective_film Protective Passive Film Formation Anodic_site->Protective_film Cathodic_site Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Benzoate_ion_ads->Anodic_site Inhibits Anodic Dissolution

Caption: Mechanism of steel corrosion inhibition by this compound.

Experimental Protocols

The evaluation of corrosion inhibitors relies on a variety of standardized experimental techniques. Below are detailed methodologies for the key experiments cited in the performance comparison.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

  • Specimen Preparation: Steel coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Exposure: The coupons are immersed in the corrosive medium with and without the inhibitor for a specified period under controlled temperature.

  • Cleaning: After exposure, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using inhibited acid), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the steel.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

G start Start prep Specimen Preparation start->prep weigh1 Initial Weighing prep->weigh1 expose Exposure to Corrosive Medium (with/without inhibitor) weigh1->expose clean Cleaning expose->clean weigh2 Final Weighing clean->weigh2 calc Calculate Corrosion Rate & Inhibition Efficiency weigh2->calc end End calc->end

Caption: Workflow for the Weight Loss Method of corrosion evaluation.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The steel specimen is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film's properties.

  • Procedure: A small amplitude AC voltage signal of varying frequency is applied to the electrochemical cell at the OCP. The resulting AC current response is measured.

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance modulus and phase angle vs. frequency).

  • Analysis: The Nyquist plot for an inhibited system often shows a larger semicircle diameter compared to the uninhibited system, indicating a higher charge-transfer resistance (R_ct). A higher R_ct value signifies better corrosion resistance. The inhibition efficiency can be calculated using the R_ct values:

    • IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Alternative Corrosion Inhibitors for Steel

A variety of other chemical compounds are also used as corrosion inhibitors for steel, each with its own advantages and specific applications.

  • Dicyclohexylamine Nitrite (B80452): A closely related VCI to this compound. The nitrite anion is an oxidizing passivator that can form a protective oxide film even in the absence of oxygen.[1]

  • Sodium Benzoate: A non-volatile, anodic inhibitor often used in aqueous solutions. Its effectiveness is dependent on the presence of dissolved oxygen.[4]

  • N-methyldiethanolamine: An amine-based inhibitor used in gas and oil pipelines.[2]

  • Oleylamine: A fatty amine that can act as a surfactant and form a hydrophobic protective layer.[3]

  • Inorganic Inhibitors: Chromates, nitrites, molybdates, and phosphates are effective but can have environmental and health concerns.

Conclusion

This compound is a proven and effective volatile corrosion inhibitor for steel. Its performance, particularly in forming a durable protective film, makes it a valuable option for various industrial applications. However, the selection of the most appropriate corrosion inhibitor depends on the specific environmental conditions, including temperature, pH, and the presence of other chemical species. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of this compound with other alternatives, enabling researchers and professionals to optimize corrosion protection strategies for their specific needs.

References

Characterization of Dicyclohexylamine Benzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the weak aromatic acid benzoic acid and the organic base dicyclohexylamine, is a compound of significant interest, particularly for its application as a volatile corrosion inhibitor.[1] Accurate and comprehensive characterization of this compound is crucial for understanding its mechanism of action, ensuring its purity, and for quality control in various industrial applications. This guide provides a comparative overview of key analytical techniques for the characterization of Dicyclohexylamine benzoate, with a focus on X-ray Photoelectron Spectroscopy (XPS) and its comparison with other methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC).

A Deep Dive into Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. This makes it particularly valuable for studying the interaction of this compound with metal surfaces, a key aspect of its function as a corrosion inhibitor.

When this compound forms a protective film, XPS can be used to:

  • Confirm the presence of the inhibitor film: By identifying the characteristic core-level signals of nitrogen (N 1s) from the dicyclohexylamine moiety and oxygen (O 1s) and carbon (C 1s) from both the cation and anion.

  • Determine the chemical state of key elements: The binding energy of the N 1s peak can reveal whether the amine is in a neutral or protonated state (dicyclohexylammonium cation), offering insights into the adsorption mechanism. Similarly, the O 1s spectrum can provide information about the carboxylate group of the benzoate anion.

Key XPS Data for this compound:

ElementBinding Energy (eV)Inferred Chemical State
N 1s ~400 eVAttributed to the nitrogen in the dicyclohexylammonium (B1228976) cation. Shifts in this binding energy can indicate the degree of protonation.
O 1s ~531-533 eVAssociated with the oxygen atoms in the benzoate carboxylate group.
C 1s ~285-288 eVRepresents the various carbon environments in the dicyclohexyl and benzoate groups.

Comparative Analysis with Other Techniques

While XPS provides invaluable surface information, a comprehensive characterization of this compound requires a multi-technique approach. The following table and sections compare the performance of XPS with other common analytical methods.

Technique Information Provided Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states at the surface.High surface sensitivity, provides chemical state information.Requires high vacuum, may not be representative of the bulk material.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups and molecular structure.Fast, non-destructive, provides information on molecular vibrations.Can be difficult to interpret complex spectra, less sensitive to minor components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure and connectivity of atoms.Provides unambiguous structural elucidation.Lower sensitivity, requires soluble samples.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition profile, and phase transitions.Quantitative information on thermal events.Does not provide structural information.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, FTIR can confirm the formation of the salt by identifying characteristic vibrational bands.

Expected FTIR Peaks for this compound:

  • N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium (B1175870) salt.

  • C=O stretching: A strong absorption around 1550-1610 cm⁻¹ corresponds to the carboxylate anion of the benzoate.

  • C-H stretching: Peaks in the 2800-3000 cm⁻¹ region are due to the cyclohexyl groups.

  • Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide definitive evidence of the structure by showing the chemical shifts and couplings of the hydrogen and carbon atoms in both the dicyclohexylammonium cation and the benzoate anion.

Predicted ¹H NMR Chemical Shifts for this compound:

  • Aromatic protons (benzoate): Signals in the range of 7.4-8.1 ppm.

  • Cyclohexyl protons (dicyclohexylamine): A series of multiplets typically between 1.0 and 3.5 ppm.

  • N-H proton (dicyclohexylamine): A broad signal that can be exchanged with D₂O.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of a material.

  • TGA would show the decomposition temperature of this compound, indicating its thermal stability.

  • DSC would reveal the melting point of the salt and any other phase transitions, such as glass transitions or polymorphic transformations.

Experimental Protocols

A general overview of the experimental protocols for each technique is provided below.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: A thin film of this compound is typically deposited on a conductive substrate (e.g., gold or silicon). For studying corrosion inhibition, the compound is applied to a polished metal surface (e.g., steel).

  • Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) chamber.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: The binding energies of the core-level peaks are determined and calibrated against a reference peak (e.g., adventitious carbon at 284.8 eV). The peaks are then assigned to specific elements and their chemical states.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: The solid this compound sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film cast from a suitable solvent onto an IR-transparent window (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: An infrared spectrum is collected by passing an IR beam through the sample and measuring the absorption at different wavelengths.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., TMS) may be added.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the molecular structure.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an aluminum or platinum pan.

  • Instrumentation: A TGA or DSC instrument.

  • Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine decomposition temperatures, melting points, and other thermal events.

Visualizing the Workflow and Comparisons

To better illustrate the relationships between these analytical techniques and their application in characterizing this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_application Application Testing Synthesis Dicyclohexylamine Benzoate Synthesis Purification Purification Synthesis->Purification XPS XPS Analysis (Surface) Purification->XPS Characterize Product FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Characterize Product NMR NMR Spectroscopy (Structure) Purification->NMR Characterize Product Thermal Thermal Analysis (TGA/DSC - Stability) Purification->Thermal Characterize Product Corrosion_Test Corrosion Inhibition Test Purification->Corrosion_Test XPS_Post Post-Corrosion XPS Analysis Corrosion_Test->XPS_Post Analyze Inhibitor Film Technique_Comparison cluster_surface Surface Properties cluster_structure Structural Information cluster_physical Physical Properties center This compound XPS XPS - Elemental Composition - Chemical State - Surface Film Analysis center->XPS Provides FTIR FTIR - Functional Groups - Salt Formation center->FTIR Provides NMR NMR - Molecular Structure - Connectivity center->NMR Provides Thermal TGA/DSC - Thermal Stability - Melting Point - Phase Transitions center->Thermal Provides

References

Purity Analysis of Dicyclohexylamine Benzoate: A Comparative Guide to Titrimetric and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical reagents is a cornerstone of quality control and reliable research. Dicyclohexylamine (B1670486) benzoate (B1203000), a salt formed from the organic base dicyclohexylamine and the weak organic acid benzoic acid, finds applications in various chemical syntheses. This guide provides an objective comparison of two common analytical techniques for assessing its purity: non-aqueous acid-base titration and High-Performance Liquid Chromatography (HPLC).

This comparison will delve into the experimental protocols for each method, present supporting quantitative data, and discuss the relative advantages and limitations to aid in selecting the most appropriate technique for a given analytical challenge.

Method Comparison at a Glance

The choice between titration and HPLC for purity analysis often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation.

ParameterNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization in a non-aqueous solvent.Differential partitioning of analytes between a stationary and mobile phase.
Primary Measurement Total basic content (Dicyclohexylamine).Separation and quantification of Dicyclohexylamine benzoate and its impurities.
Specificity Lower - measures total basicity, cannot distinguish between dicyclohexylamine and other basic impurities.Higher - can separate and individually quantify the main component and related impurities.
Accuracy Typically 98.5% - 101.5%Typically 98.0% - 102.0%[1]
Precision (RSD) ≤ 1.0%≤ 2.0%[1]
Instrumentation Basic laboratory glassware, burette, pH meter/potentiometer.HPLC system with UV detector, column, data acquisition software.
Sample Throughput LowerHigher (with an autosampler).
Impurity Profiling Not possible.Provides a detailed impurity profile.

Experimental Protocols

Non-Aqueous Acid-Base Titration

This method determines the purity of this compound by titrating the basic dicyclohexylamine component with a standardized acid in a non-aqueous medium. Glacial acetic acid is a common solvent as it enhances the basicity of the amine.[2][3]

Protocol:

  • Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid:

    • Mix 8.5 mL of 70-72% perchloric acid with 900 mL of glacial acetic acid.

    • Add 30 mL of acetic anhydride (B1165640) to the solution to react with any excess water.

    • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.7 g of primary standard potassium hydrogen phthalate (B1215562) (PHP), previously dried at 120 °C for 2 hours.

    • Dissolve the PHP in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of the this compound sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint.

    • Perform a blank titration and make any necessary corrections.

  • Calculation of Purity:

    • The purity of this compound is calculated based on the volume of titrant consumed, its molarity, and the molecular weight of this compound (303.44 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific analysis by separating this compound from potential impurities, such as unreacted starting materials (dicyclohexylamine and benzoic acid) and by-products from the synthesis of dicyclohexylamine (e.g., aniline, cyclohexylamine, N-phenylcyclohexylamine).[4] A reversed-phase method with UV detection is suitable, leveraging the UV absorbance of the benzoate moiety.

Proposed HPLC Method:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a gradient elution mode.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm (due to the absorbance of the benzoate group).[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (area percent method). For higher accuracy, a reference standard of known purity should be used for external standardization.

Mandatory Visualizations

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Titrant_Prep Prepare 0.1 M HClO4 in Glacial Acetic Acid Standardization Standardize HClO4 with PHP Titrant_Prep->Standardization Titration Titrate Sample with Standardized HClO4 Standardization->Titration Sample_Prep Weigh and Dissolve DCHA Benzoate Sample Sample_Prep->Titration Calculation Calculate Purity Titration->Calculation

Figure 1: Experimental workflow for the purity analysis of this compound by non-aqueous titration.

Method_Comparison cluster_main Purity Analysis of this compound cluster_titration_attr Attributes cluster_hplc_attr Attributes Titration Non-Aqueous Titration T_Principle Total Basicity Titration->T_Principle T_Specificity Lower Specificity Titration->T_Specificity T_Impurity No Impurity Profile Titration->T_Impurity HPLC HPLC H_Principle Separation & Quant. HPLC->H_Principle H_Specificity Higher Specificity HPLC->H_Specificity H_Impurity Detailed Impurity Profile HPLC->H_Impurity

Figure 2: Logical relationship comparing the core principles and outcomes of Titration and HPLC for purity analysis.

Conclusion

Both non-aqueous titration and HPLC are viable methods for the purity assessment of this compound, each with its distinct advantages.

Non-aqueous titration is a cost-effective and straightforward technique that provides an accurate determination of the total amine content. It is well-suited for routine quality control where the impurity profile is already well-characterized and known to be consistent.

HPLC , on the other hand, is a more powerful and specific technique. It not only quantifies the main component but also provides a comprehensive profile of impurities. This capability is invaluable during drug development, process optimization, and for troubleshooting out-of-specification results. The ability to identify and quantify specific impurities makes HPLC the method of choice for a more in-depth understanding of the sample's composition and for stability studies.

Ultimately, the selection of the analytical method should be guided by the specific analytical needs, regulatory requirements, and the intended use of the this compound. For a simple assay of a known material, titration may suffice. For comprehensive quality control and research purposes, the detailed information provided by HPLC is indispensable.

References

Comparative study of Dicyclohexylamine benzoate and sodium benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dicyclohexylamine (B1670486) Benzoate (B1203000) and Sodium Benzoate

In the realm of chemical compounds with applications spanning industrial and pharmaceutical sectors, dicyclohexylamine benzoate and sodium benzoate present distinct profiles. While sodium benzoate is a widely recognized food and pharmaceutical preservative with a wealth of available research, this compound is a less common compound, primarily utilized in specialized industrial applications such as corrosion inhibition. This guide provides a comparative overview of their physicochemical properties, antimicrobial efficacy, mechanisms of action, and safety profiles, based on available scientific data.

Physicochemical Properties

A fundamental comparison of this compound and sodium benzoate begins with their basic chemical and physical characteristics. Sodium benzoate is a salt of a strong base (sodium hydroxide) and a weak acid (benzoic acid), rendering it highly soluble in water. In contrast, this compound is the salt of a strong organic base (dicyclohexylamine) and a weak acid (benzoic acid)[1].

PropertyThis compoundSodium Benzoate
Molecular Formula C19H29NO2[2][3]C7H5NaO2[4]
Molecular Weight 303.4 g/mol [2]144.12 g/mol [5]
Appearance White powderWhite granular or crystalline powder[4][6]
Solubility Limited solubility in water, soluble in organic solvents[7]Highly soluble in water (50-62.7 g/100 mL at 25°C), slightly soluble in alcohol[4][8]
Melting Point Not specified>300 °C[4]
pH of Aqueous Solution Mildly alkaline[1]Around 8[5][9]

Antimicrobial Efficacy

Sodium benzoate is extensively used as a preservative due to its well-documented antimicrobial properties. Its efficacy is highest in acidic conditions (pH 2.5-4.0), where it converts to benzoic acid, the active antimicrobial form[4][9]. It is effective against a broad spectrum of microorganisms, including yeasts, molds, and bacteria[10][11].

Information on the antimicrobial activity of this compound is scarce. However, its parent amine, dicyclohexylamine, has demonstrated antibacterial properties by inhibiting spermidine (B129725) synthase[7].

Table 2: Minimum Inhibitory Concentration (MIC) Data

OrganismSodium Benzoate MICThis compound MIC
Escherichia coli400 mg/mL[12]No data available
Staphylococcus aureus400 mg/mL[12]No data available
Bacillus subtilis400 mg/mL[12]No data available
Salmonella enteritidisNo inhibition observed[12]No data available
Dental Plaque Microorganisms1,446 µM for P. gingivalis, T. socranskii, and Candida albicans; 2,892 to 5,784 µM for other organisms[13]No data available

Mechanism of Action

The antimicrobial mechanism of benzoates is well-understood. In an acidic environment, the undissociated, lipophilic benzoic acid passes through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons that lower the intracellular pH. This acidification, along with the disruption of the cell membrane and inhibition of key metabolic enzymes, ultimately leads to the cessation of microbial growth[9][14][15].

Antimicrobial_Mechanism_of_Benzoates cluster_extracellular Extracellular Environment (Acidic) cluster_cell Microbial Cell cluster_cytoplasm Cytoplasm (Higher pH) Sodium Benzoate Sodium Benzoate Benzoic Acid (Undissociated) Benzoic Acid (Undissociated) Sodium Benzoate->Benzoic Acid (Undissociated) Low pH Cell Membrane Cell Membrane Benzoic Acid (Undissociated)->Cell Membrane Passive Diffusion Membrane Disruption Membrane Disruption Benzoic Acid (Undissociated)->Membrane Disruption Benzoic Acid (Dissociated) Benzoate Anion + H+ Cell Membrane->Benzoic Acid (Dissociated) Dissociation Intracellular Acidification Intracellular Acidification Benzoic Acid (Dissociated)->Intracellular Acidification Enzyme Inhibition Enzyme Inhibition Intracellular Acidification->Enzyme Inhibition Growth Inhibition Growth Inhibition Enzyme Inhibition->Growth Inhibition Membrane Disruption->Growth Inhibition

Antimicrobial mechanism of benzoates.

Experimental Protocols

A standard method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Workflow for MIC determination.

Safety and Toxicology

The safety profiles of sodium benzoate and this compound differ significantly based on available data. Sodium benzoate is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food preservative at concentrations up to 0.1%[10][16][17]. The acceptable daily intake (ADI) is 0-5 mg/kg of body weight[10][17]. However, concerns have been raised about the formation of benzene (B151609), a carcinogen, in the presence of ascorbic acid (vitamin C), although levels in beverages are generally considered low[10][16][18]. Some studies have also suggested a link between sodium benzoate consumption and hyperactivity in children, inflammation, and oxidative stress[17][18][19].

Table 3: Comparative Safety Profiles

AspectThis compoundSodium Benzoate
Regulatory Status No specific GRAS status found.Generally Recognized as Safe (GRAS) by the FDA[10][16][17].
Acute Toxicity No data for the salt. Dicyclohexylamine is toxic with an oral LD50 (rat) of ~200-373 mg/kg[21].Low acute toxicity. The International Programme on Chemical Safety found no adverse effects in rats at doses of 647–825 mg/kg of body weight per day[16].
Health Concerns Based on dicyclohexylamine, potential for severe skin/eye damage and toxicity upon ingestion or dermal contact[20].Formation of benzene in the presence of vitamin C[10][16][18]. Potential links to hyperactivity in children, inflammation, and oxidative stress[17][18][19]. Allergic reactions can occur in sensitive individuals[11].

Conclusion

This comparative analysis underscores the distinct roles and characteristics of this compound and sodium benzoate. Sodium benzoate is a well-characterized and widely approved preservative with extensive data supporting its use, despite some ongoing safety discussions. This compound, on the other hand, is a compound with limited publicly available data regarding its antimicrobial efficacy and safety, with its properties largely inferred from its constituent components. For researchers and drug development professionals, sodium benzoate remains a benchmark preservative, while this compound may warrant further investigation for specialized applications, provided that comprehensive safety and efficacy studies are conducted.

References

A Comparative Guide: Dicyclohexylamine Benzoate vs. Dicyclohexylamine Nitrite as Volatile Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of corrosion prevention, Volatile Corrosion Inhibitors (VCIs) play a crucial role in protecting metallic components in enclosed spaces. Among the various VCI chemistries, dicyclohexylamine (B1670486) salts have long been recognized for their effectiveness. This guide provides an objective comparison of two prominent dicyclohexylamine-based VCIs: dicyclohexylamine benzoate (B1203000) and dicyclohexylamine nitrite (B80452). The following sections detail their performance characteristics, supported by available experimental data, and provide comprehensive experimental protocols for their evaluation.

Executive Summary

Both dicyclohexylamine benzoate and dicyclohexylamine nitrite are effective volatile corrosion inhibitors, particularly for ferrous metals. Dicyclohexylamine nitrite generally exhibits a very high corrosion inhibition efficiency for steel, in some cases approaching 100%.[1] However, it is known to be aggressive towards certain non-ferrous metals, such as zinc. This compound is also recognized as a competent corrosion inhibitor for steel.[2] While direct comparative studies under identical conditions are limited in the available literature, this guide consolidates key performance data to aid in the selection process for specific applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound and dicyclohexylamine nitrite. It is important to note that a direct comparison of corrosion inhibition efficiency is challenging due to the lack of studies conducted under identical experimental parameters.

Table 1: Physicochemical Properties

PropertyThis compoundDicyclohexylamine Nitrite
Molecular Formula C₁₉H₂₉NO₂C₁₂H₂₄N₂O₂
Molecular Weight 303.44 g/mol 228.33 g/mol
Appearance White crystalline solidWhite crystalline solid[3]
Melting Point 154 °C (approx.)182-183 °C (decomposes)
Vapor Pressure Data not readily available0.00013 mmHg @ 21°C[3], 3.3 mmHg @ 25°C
Thermal Stability Estimated decomposition around 200°C[2]Decomposes at melting point

Table 2: Corrosion Inhibition Performance

ParameterThis compoundDicyclohexylamine Nitrite
Target Metals Primarily ferrous metals[2]Primarily ferrous metals; effective for steel and aluminum[3]
Inhibition Efficiency (Steel) Effective, but specific quantitative data is limited.Approaching 100% in some studies.[1]
Compatibility with Non-Ferrous Metals Limited data available; generally considered less aggressive than the nitrite salt.Can accelerate corrosion of zinc and other non-ferrous metals.[4]

Mechanism of Action

Both this compound and dicyclohexylamine nitrite function as volatile corrosion inhibitors by sublimating at ambient temperatures. The inhibitor vapor then diffuses within an enclosed space and adsorbs onto the surface of the metal, forming a thin, protective molecular layer. This layer acts as a barrier, preventing moisture and oxygen from coming into contact with the metal surface and thereby inhibiting the electrochemical processes that lead to corrosion.

The primary difference in their mechanism lies in the active inhibiting species. For dicyclohexylamine nitrite, the nitrite anion (NO₂⁻) is a powerful passivating agent for steel. It promotes the formation of a stable oxide layer on the steel surface, significantly reducing its susceptibility to corrosion. This compound relies on the benzoate anion, which also contributes to the formation of a protective film on the metal surface.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Vapor Inhibiting Ability (VIA) Test (based on NACE TM0208)

This test evaluates the ability of a VCI to inhibit corrosion in the vapor phase without direct contact with the metal specimen.[5][6][7]

Objective: To assess the vapor-phase corrosion inhibition of this compound and dicyclohexylamine nitrite.

Materials:

  • Glass jars with screw-on lids (e.g., 1-liter Mason jars)

  • Steel specimens (e.g., C1010 steel panels), prepared according to the standard

  • VCI samples (this compound and dicyclohexylamine nitrite powders or impregnated paper)

  • Distilled water

  • Glycerin (for humidity control if required)

  • Specimen holders (non-corrosive material)

Procedure:

  • Specimen Preparation: Mechanically polish the steel specimens with progressively finer grit sandpaper, degrease with a suitable solvent (e.g., acetone), and dry thoroughly.

  • Test Setup: Place a specified amount of the VCI sample at the bottom of the glass jar.

  • Suspend a prepared steel specimen from the lid of the jar using a non-corrosive holder, ensuring no direct contact with the VCI sample.

  • Add a small amount of distilled water to the bottom of the jar to create a humid environment.

  • Seal the jar tightly.

  • Control: Prepare a control jar with a steel specimen and distilled water but without any VCI.

  • Conditioning: Place the jars in a controlled temperature environment (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Evaluation: After the exposure period, remove the steel specimens and visually inspect them for any signs of corrosion. The extent of corrosion is typically rated on a standardized scale.

Contact Corrosion Test (adapted from ASTM G31)

This test evaluates the corrosive effect of the VCI when in direct contact with the metal surface.[8][9][10]

Objective: To determine if this compound or dicyclohexylamine nitrite cause corrosion upon direct contact with various metals.

Materials:

  • Metal specimens (e.g., steel, copper, aluminum, zinc)

  • VCI samples (this compound and dicyclohexylamine nitrite powders)

  • Distilled water

  • Filter paper

  • Petri dishes or other suitable containers

Procedure:

  • Specimen Preparation: Prepare the metal specimens as described in the VIA test protocol.

  • Test Setup: Place a piece of filter paper in a petri dish and moisten it with a few drops of distilled water.

  • Place a small amount of the VCI powder onto the center of the filter paper.

  • Place the prepared metal specimen directly on top of the VCI powder.

  • Control: Prepare a control setup with a metal specimen on a moistened filter paper without any VCI.

  • Cover the petri dish and place it in a controlled environment (e.g., room temperature or an oven at a slightly elevated temperature) for a specified duration (e.g., 24-48 hours).

  • Evaluation: After the exposure period, remove the metal specimen, clean it gently to remove any VCI residue, and visually inspect the contact area for any signs of corrosion, discoloration, or pitting.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the corrosion resistance of a metal in the presence of an inhibitor.[11][12]

Objective: To quantitatively evaluate the corrosion inhibition efficiency of this compound and dicyclohexylamine nitrite on a metal surface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh)

  • Electrolyte solution (e.g., 3.5% NaCl solution to simulate a corrosive environment)

  • VCI-saturated electrolyte (prepared by adding an excess of the VCI to the electrolyte and stirring for a prolonged period)

Procedure:

  • Electrode Preparation: Prepare the working electrode (metal specimen) by polishing and cleaning as previously described.

  • Test Setup: Assemble the three-electrode cell with the prepared working electrode and the electrolyte (either with or without the VCI).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The resulting impedance data is typically plotted in Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

  • Inhibition Efficiency (IE%) Calculation: The inhibition efficiency can be calculated using the following formula: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh is the polarization resistance in the presence of the inhibitor and Rp_blank is the polarization resistance in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the comparison.

Experimental_Workflow_VIA_Test cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_specimen Prepare Steel Specimen assemble Assemble Test Setup prep_specimen->assemble prep_jar Prepare Test Jar with VCI prep_jar->assemble condition Condition at 40°C for 24h assemble->condition inspect Visually Inspect Specimen condition->inspect rate Rate Corrosion inspect->rate

Vapor Inhibiting Ability (VIA) Test Workflow.

Experimental_Workflow_Contact_Corrosion_Test cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_specimen Prepare Metal Specimen contact Place Specimen in Contact with VCI prep_specimen->contact prep_setup Prepare Petri Dish with VCI prep_setup->contact expose Expose for 24-48h contact->expose clean Clean and Inspect Specimen expose->clean assess Assess Corrosion/Discoloration clean->assess Experimental_Workflow_EIS cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell stabilize Stabilize at OCP assemble_cell->stabilize measure_eis Perform EIS Measurement stabilize->measure_eis plot_data Generate Nyquist & Bode Plots measure_eis->plot_data fit_model Fit to Equivalent Circuit plot_data->fit_model calculate_ie Calculate Inhibition Efficiency fit_model->calculate_ie Comparison_Logic cluster_compounds Compounds cluster_performance Performance Metrics cluster_evaluation Evaluation DCH_B Dicyclohexylamine Benzoate Inhibition Corrosion Inhibition Efficiency DCH_B->Inhibition Vapor Vapor Pressure DCH_B->Vapor Thermal Thermal Stability DCH_B->Thermal Compatibility Material Compatibility DCH_B->Compatibility DCH_N Dicyclohexylamine Nitrite DCH_N->Inhibition DCH_N->Vapor DCH_N->Thermal DCH_N->Compatibility Conclusion Selection for Specific Application Inhibition->Conclusion Vapor->Conclusion Thermal->Conclusion Compatibility->Conclusion

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Dicyclohexylamine Benzoate Films for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of dicyclohexylamine (B1670486) benzoate (B1203000) as a corrosion inhibitor, with a focus on its characterization using electrochemical impedance spectroscopy (EIS). Due to the limited availability of direct EIS data for dicyclohexylamine benzoate films, this guide utilizes data from a closely related dicyclohexylamine-based inhibitor and compares it with established volatile corrosion inhibitors (VCIs) such as cyclohexylamine (B46788) carbonate and benzotriazole (B28993). This comparative approach offers valuable insights into the protective properties and inhibition mechanisms of these compounds.

Executive Summary

This compound is a volatile corrosion inhibitor (VCI) recognized for its effectiveness in protecting ferrous metals from atmospheric corrosion. It functions by forming a thin, protective film on the metal surface, acting as a barrier to corrosive elements. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of such protective films. This guide delves into the available EIS data for a dicyclohexylamine-based inhibitor and contrasts it with data for cyclohexylamine carbonate and benzotriazole to provide a comprehensive performance overview.

Comparative Performance Analysis

The performance of corrosion inhibitors can be quantitatively assessed by analyzing the parameters derived from EIS data, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value generally indicates better corrosion resistance, while a lower Cdl value can suggest a thicker or more compact protective film.

Inhibitor SystemSubstrateCorrosive MediumCharge Transfer Resistance (Rct) without Inhibitor (Ω·cm²)Charge Transfer Resistance (Rct) with Inhibitor (Ω·cm²)Inhibition Efficiency (%)Reference
Dicyclohexylamine + Oleylamine (B85491) Mild Steel3 wt.% NaCl solution saturated with CO2215235090.9[1]
Cyclohexylamine Carbonate Nd-Fe-B MagnetThin Electrolyte LayerNot specifiedSignificantly increasedHigh[2]
Benzotriazole (5 mmol/l) API 5LX65 Carbon Steel3.5% NaCl + 500 ppm H2SNot specifiedSignificantly increased93[3]
Benzotriazole Carbon SteelpH 7 solution~600~18,800,000>99[4]

Note: The data for Dicyclohexylamine + Oleylamine is used as a proxy for this compound. The inhibition efficiency for this system was calculated from the provided Rct values.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols employed in the EIS studies of the compared corrosion inhibitors.

Dicyclohexylamine + Oleylamine Mixture
  • Working Electrode: Mild steel specimens.

  • Counter Electrode: Concentric platinum wire.[1]

  • Reference Electrode: Ag/AgCl (4M KCl) connected via a Luggin capillary.[1]

  • Electrolyte: 3 wt.% NaCl solution saturated with CO2.[1]

  • Inhibitor Concentration: 50 ppm of a mixture of dicyclohexylamine and oleylamine (DCHA+OA).[1]

  • EIS Measurement: Performed using a Gamry Reference 600 potentiostat/galvanostat/ZRA. The data was analyzed using an equivalent circuit model to determine parameters like solution resistance (RΩ), double-layer capacitance (Cdl), and charge-transfer resistance (Rct).[1]

Cyclohexylamine Carbonate (CHC)
  • Working Electrode: Nd-Fe-B magnet.[2]

  • Test Environment: Simulated atmospheric environments and under thin electrolyte layers.[2]

  • Electrochemical Measurements: Polarization and Electrochemical Impedance Spectroscopy (EIS) were conducted to evaluate the inhibition efficiency.[2]

  • Inhibition Mechanism Study: Infrared (IR) spectroscopy and potential of zero charge (PZC) measurements were used to understand the adsorption mechanism.[2]

Benzotriazole (BTA)
  • Working Electrode: API 5LX65 carbon steel.[3]

  • Counter Electrode: A large piece of silver.[3]

  • Reference Electrode: Ag/AgCl.[3]

  • Electrolyte: 3.5% NaCl solution containing 500 ppm H2S.[3]

  • Inhibitor Concentration: Varied from 0.1 to 5.0 mmol/liter.[3]

  • EIS Measurement: Conducted in potentiostatic mode using a three-electrode electrochemical cell. Data was analyzed using Gamry Echem Analyst software.[3]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflow for EIS measurements and the proposed mechanism of action for volatile corrosion inhibitors.

experimental_workflow cluster_prep Sample Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis Metal Metal Substrate (e.g., Steel) Inhibitor Inhibitor Application (e.g., this compound Film) Metal->Inhibitor Cell Three-Electrode Cell Assembly (Working, Counter, Reference) Inhibitor->Cell Electrolyte Introduction of Corrosive Electrolyte Cell->Electrolyte Potentiostat Potentiostat/FRA (AC Perturbation) Electrolyte->Potentiostat Plots Generation of Nyquist & Bode Plots Potentiostat->Plots EEC Equivalent Circuit Modeling Plots->EEC Parameters Extraction of Parameters (Rct, Cdl, etc.) EEC->Parameters Efficiency Calculation of Inhibition Efficiency Parameters->Efficiency inhibition_mechanism VCI VCI Vapor (e.g., this compound) Surface Metal Surface VCI->Surface Volatility & Transport Film Protective Film Formation (Adsorption) Surface->Film Condensation & Hydrolysis Barrier Corrosion Barrier Film->Barrier Inhibition of Anodic/Cathodic Reactions

References

A Comparative Guide to the Protective Film Formation of Dicyclohexylamine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dicyclohexylamine (B1670486) benzoate (B1203000) (DCHB) as a volatile corrosion inhibitor (VCI) against other common alternatives. The information presented is supported by experimental data from scientific literature, offering insights into its efficacy in forming a protective film on metal surfaces. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Mechanism of Action: A Volatile Shield

Dicyclohexylamine benzoate is a volatile organic compound that protects metallic surfaces from corrosion through a vapor-phase inhibition mechanism. The process begins with the sublimation of the DCHB, allowing its vapor to disperse within an enclosed space. Upon contact with a metal surface, the vapor condenses and is hydrolyzed by ambient moisture. This hydrolysis releases dicyclohexylamine and benzoate ions, which then form a thin, protective monomolecular film. This film acts as a barrier, interfering with the electrochemical processes that lead to corrosion.[1] DCHB is classified as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion cell.

Performance Comparison of Volatile Corrosion Inhibitors

The effectiveness of a VCI is paramount in selecting the appropriate material for corrosion protection. The following tables summarize quantitative data from studies comparing Dicyclohexylamine and its salts with other volatile corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiency of Dicyclohexylamine and N-methyldiethanolamine on API X80 Carbon Steel in a CO2-Saturated Aqueous Solution

InhibitorTemperature (°C)Corrosion Current Density (μA/cm²) (Without Inhibitor)Corrosion Current Density (μA/cm²) (With Inhibitor)Inhibition Efficiency (%)
Dicyclohexylamine2015.79.4839.61
3524.316.0334.03
4532.828.2113.98
N-methyldiethanolamine2015.710.2834.53
3524.320.5815.30
4532.830.746.26

Data sourced from a study on top-of-line corrosion in wet gas pipelines.[2][3]

Note: While this data is for dicyclohexylamine, it provides a strong indication of the performance of its benzoate salt, as the amine moiety is the primary contributor to its volatility and film-forming properties. The study indicates that dicyclohexylamine is a more effective inhibitor than N-methyldiethanolamine, particularly at lower temperatures.[2]

Experimental Methodologies

To ensure the validity and reproducibility of corrosion inhibitor testing, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments cited in the evaluation of DCHB and other VCIs.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).

Experimental Protocol:

  • Electrode Preparation: Mild steel coupons are polished with successively finer grades of emery paper, degreased with acetone, and dried.

  • Electrochemical Cell: A three-electrode setup is used, consisting of the steel coupon as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[4][5][6][7]

  • Test Environment: The electrodes are immersed in a corrosive medium (e.g., a CO2-saturated aqueous solution containing NaCl and acetic acid to simulate a wet gas environment).[2][3]

  • Inhibitor Application: The volatile corrosion inhibitor is introduced into the test cell, allowing its vapors to saturate the environment and form a film on the working electrode.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting current is measured, and a Tafel plot of log(current density) versus potential is generated. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Experimental Protocol:

  • Cell and Electrode Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the open-circuit potential over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. The polarization resistance (Rp) can be determined from the Nyquist plot, which is inversely proportional to the corrosion rate. The double-layer capacitance (Cdl) provides information about the inhibitor adsorption and film formation. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] x 100

Weight Loss Method (Immersion Test)

This is a simple and direct method to determine the average corrosion rate over a period of time.

Experimental Protocol:

  • Specimen Preparation: Pre-weighed and dimensionally measured metal coupons are cleaned and polished.

  • Exposure: The coupons are suspended in a corrosive environment with and without the VCI for a specified duration (e.g., 24 to 720 hours).

  • Post-Exposure Cleaning: After exposure, the coupons are cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: The coupons are dried and re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y) or mils per year (mpy) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal. The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Salt Spray (Fog) Test

This accelerated corrosion test is used to evaluate the performance of protective coatings and inhibitors in a corrosive salt-laden environment.

Experimental Protocol:

  • Apparatus: A standardized salt spray chamber is used, capable of maintaining a controlled temperature and a continuous fog of a salt solution.[8][9][10][11][12]

  • Test Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is typically used.[8][10][11]

  • Specimen Placement: Test panels are placed in the chamber at a specified angle (e.g., 15-30 degrees from the vertical) to ensure uniform exposure to the salt fog.[10]

  • Test Conditions: The chamber is maintained at a constant temperature, typically 35°C.[10][11]

  • Duration: The test duration can range from 24 to over 1000 hours, depending on the expected corrosion resistance of the material.[12]

  • Evaluation: The specimens are periodically inspected for signs of corrosion, such as rusting, blistering, or other forms of degradation. The results are often reported as the time to the first appearance of corrosion or the percentage of the surface area that is corroded after a specific time.

Visualizing the Protective Mechanism

The following diagrams illustrate the key processes involved in the protective film formation of this compound and the experimental workflow for its evaluation.

G cluster_0 VCI Mechanism VCI This compound (Solid) Vapor VCI Vapor VCI->Vapor Sublimation Condensation Condensed VCI on Metal Surface Vapor->Condensation Dispersion & Condensation Hydrolysis Hydrolysis with Moisture Condensation->Hydrolysis Ions Dicyclohexylammonium+ & Benzoate- Ions Hydrolysis->Ions Film Protective Film Formation Ions->Film Metal Metal Surface Film->Metal Adsorption

Mechanism of Volatile Corrosion Inhibitor Action.

G cluster_1 Electrochemical Evaluation Workflow Start Prepare Metal Specimen Cell Assemble 3-Electrode Cell Start->Cell Environment Introduce Corrosive Medium Cell->Environment Inhibitor Introduce VCI Environment->Inhibitor EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS PDP Potentiodynamic Polarization Inhibitor->PDP Data Data Analysis (Rp, Cdl, Icorr, Ecorr) EIS->Data PDP->Data Efficiency Calculate Inhibition Efficiency Data->Efficiency

Workflow for Electrochemical Evaluation of VCIs.

G cluster_2 Corrosion Cell Inhibition Anode Anode (Fe -> Fe2+ + 2e-) Inhibitor This compound Film Anode->Inhibitor Anodic Inhibition (Blocks Fe dissolution) Cathode Cathode (O2 + 2H2O + 4e- -> 4OH-) Cathode->Inhibitor Cathodic Inhibition (Blocks O2 reduction)

Mixed Inhibition Mechanism of DCHB.

References

Navigating the Vapor Phase: A Comparative Guide to the Volatility of Amine Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate corrosion inhibitor is a critical decision influenced by a multitude of factors. Among these, volatility plays a pivotal role, especially in applications requiring protection in enclosed environments or complex systems where direct application is not feasible. This guide provides a detailed comparison of the volatility of common amine corrosion inhibitors, supported by quantitative data and experimental methodologies, to aid in the informed selection of these essential compounds.

Understanding Volatility in Corrosion Inhibition

Volatile corrosion inhibitors (VCIs), also known as vapor phase corrosion inhibitors (VPIs), are compounds that transition into a gaseous state at ambient temperatures, allowing their vapors to diffuse and adsorb onto metal surfaces, forming a protective film. The effectiveness of these inhibitors is intrinsically linked to their volatility; a higher volatility ensures rapid saturation of the enclosed space, while a lower volatility may provide longer-lasting protection. The ideal volatility is therefore application-dependent. This guide focuses on quantifying this critical property for several widely used amine-based corrosion inhibitors.

Comparative Volatility of Amine Corrosion Inhibitors

To provide a clear and objective comparison, the table below summarizes the key physical properties related to the volatility of four common amine corrosion inhibitors: Monoethanolamine, Diethanolamine, Cyclohexylamine, and Dicyclohexylamine. These properties, namely boiling point and vapor pressure, are direct indicators of a compound's tendency to vaporize. A lower boiling point and a higher vapor pressure signify greater volatility.

Amine Corrosion InhibitorMolecular FormulaBoiling Point (°C)Vapor Pressure
Monoethanolamine (MEA)C₂H₇NO170.9[1]64 Pa @ 20°C[2]
Diethanolamine (DEA)C₄H₁₁NO₂267-269 (decomposes)[3]< 1.3 Pa @ 20°C[3][4]
CyclohexylamineC₆H₁₃N134.5[5][6]11 mmHg (approx. 1466 Pa) @ 20°C[5]
DicyclohexylamineC₁₂H₂₃N256[7][8]0.0442 hPa (4.42 Pa) @ 25°C[7]

Note: Vapor pressure values are presented at or near room temperature for relevant comparison. Conversion: 1 mmHg ≈ 133.322 Pa; 1 hPa = 100 Pa.

From the data presented, Cyclohexylamine exhibits the highest volatility, characterized by the lowest boiling point and the highest vapor pressure. Conversely, Diethanolamine and Dicyclohexylamine display significantly lower volatility. Monoethanolamine presents an intermediate volatility profile among the selected inhibitors.

Experimental Protocols for Determining Volatility

The quantitative data presented in this guide are determined through established experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing further comparative studies.

Vapor Pressure Measurement

The determination of vapor pressure is governed by standardized methods that ensure accuracy and reproducibility. Key methodologies include:

  • OECD Guideline 104: This guideline outlines several methods for vapor pressure determination, applicable across different pressure ranges.[9][10] These include:

    • Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at different pressures.

    • Static Method: Involves measuring the pressure of the vapor in equilibrium with the substance in a closed system at a constant temperature.[11]

    • Isoteniscope Method: A specific implementation of the static method.

    • Effusion Methods (Vapor Pressure Balance, Knudsen Cell, Isothermal Thermogravimetry): Measure the rate of effusion of the vapor through a small orifice in a vacuum.

    • Gas Saturation Method: A carrier gas is passed through or over the substance at a known flow rate, and the amount of vaporized substance is determined.[9][12]

  • ASTM E1194: This standard test method also describes procedures for measuring the vapor pressure of pure liquid or solid compounds, with a focus on the gas-saturation procedure for low vapor pressures and the isoteniscope for higher vapor pressures.[12][13][14][15][16]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18] For assessing the volatility of liquid samples, the following general protocol is employed:

  • Sample Preparation: A small, accurately weighed liquid sample is placed in a suitable crucible (e.g., alumina).[18][19]

  • Instrument Setup: The crucible is placed in the TGA instrument's furnace. The desired temperature program and atmosphere (typically an inert gas like nitrogen) are set.[19][20]

  • Analysis: The sample is heated at a controlled rate. The instrument continuously records the mass of the sample as the temperature increases.[17]

  • Data Interpretation: The resulting TGA curve plots mass loss against temperature. A lower temperature of mass loss indicates higher volatility.

Visualization of Volatility and Chemical Structure

The relationship between the chemical structure of the amine inhibitors and their volatility can be visualized to provide a clearer understanding of the observed trends.

Figure 1. Relationship between amine structure and volatility.

The diagram above illustrates the classification of the discussed amine corrosion inhibitors based on their volatility. Cyclohexylamine, with its relatively small and compact structure, exhibits the highest volatility. In contrast, the presence of hydroxyl groups in Monoethanolamine and Diethanolamine, which lead to hydrogen bonding, and the larger molecular size of Dicyclohexylamine, result in lower volatility. This visualization underscores the principle that molecular weight and intermolecular forces are key determinants of a compound's vapor pressure and, consequently, its volatility.

References

Dicyclohexylamine Benzoate: A Comparative Guide to its Efficacy on Non-Ferrous Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficacy of Dicyclohexylamine (B1670486) Benzoate (B1203000) on common non-ferrous metals, namely copper, aluminum, and zinc. While Dicyclohexylamine Benzoate is a well-known volatile corrosion inhibitor (VCI), particularly for ferrous metals, its performance on non-ferrous alloys is less documented in publicly available literature. This guide synthesizes available information and provides a comparative perspective against established alternative corrosion inhibitors for which quantitative data is more readily accessible.

Executive Summary

This compound functions by forming a thin, protective film on metal surfaces, acting as a barrier against corrosive elements[1]. It is classified as a mixed-type inhibitor, influencing both anodic and cathodic corrosion processes[1]. While it has shown effectiveness in protecting copper, brass, aluminum, and zinc under certain conditions, detailed quantitative performance data remains limited. This guide presents qualitative observations for this compound and quantitative data for alternative inhibitors to offer a comparative benchmark.

Data Presentation: Performance on Non-Ferrous Metals

Due to the scarcity of specific quantitative data for this compound on non-ferrous metals, the following tables present its observed performance alongside quantitative data for common alternative inhibitors. This allows for an indirect comparison of its potential efficacy.

Table 1: Corrosion Inhibition Performance on Copper

InhibitorTest MethodCorrosive MediumConcentrationCorrosion Rate (mm/year)Inhibition Efficiency (%)Reference
This compound Vapor Phase TestHumid airNot specifiedClean and bright surface observedNot specified[2]
Benzotriazole (B28993) (BTA) Weight Loss3.5% NaCl10 mMNot specified~80%[3]
Ethylamine (EA) Weight Loss3M Nitric Acid10⁻¹ MNot specified~75%[4]

Table 2: Corrosion Inhibition Performance on Aluminum

InhibitorTest MethodCorrosive MediumConcentrationCorrosion Rate (mm/year)Inhibition Efficiency (%)Reference
This compound Vapor Phase TestHumid airNot specifiedClean and bright surface observedNot specified[2]
Sodium Molybdate (B1676688) Electrochemical0.1 M NaCl250 mg/LNot specifiedNot specified (Forms passivating film)[5]
Cyclohexylamine dithiocarbamate Weight Loss1 M HCl8 x 10⁻³ M0.18576 (mg/h.cm²)63.0[4][6]
Sodium Benzoate Immersion TestTropical SeawaterNot specifiedDecreased over time50% to 97%[7]

Table 3: Corrosion Inhibition Performance on Zinc

InhibitorTest MethodCorrosive MediumConcentrationCorrosion Rate (mm/year)Inhibition Efficiency (%)Reference
This compound Vapor Phase TestHumid airNot specifiedClean and bright surface observedNot specified[2]
Dicyclohexylamine Nitrite Potentiodynamic PolarizationNot specifiedNot specifiedAccelerates corrosionNegative[8][9][10]
Zinc Phosphate (B84403) ElectrochemicalNot specified2% in coatingNot specifiedImproved performance[11]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a variety of standardized experimental protocols. The data presented for the alternative inhibitors in this guide are based on the following common methodologies:

1. Weight Loss Method (Gravimetric Analysis)

  • Principle: This is a fundamental and widely used method to determine the average corrosion rate. It involves exposing a pre-weighed metal coupon to a corrosive environment for a specific duration. After exposure, the coupon is cleaned to remove corrosion products and then re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor's efficiency.

  • Procedure:

    • Specimen Preparation: Metal coupons (e.g., copper, aluminum, zinc) of known dimensions are cleaned, degreased, and weighed accurately.

    • Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor at a specified temperature and duration.

    • Cleaning: After the exposure period, the coupons are removed, cleaned according to standard procedures (e.g., using appropriate acid solutions to remove corrosion products without attacking the base metal), rinsed, dried, and re-weighed.

    • Calculation:

      • Corrosion Rate (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the metal density.

      • Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] × 100, where W₀ is the weight loss without inhibitor and Wᵢ is the weight loss with inhibitor.

2. Electrochemical Methods

  • Principle: These techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition. They involve measuring the electrochemical response of the metal in the corrosive environment.

  • Key Techniques:

    • Potentiodynamic Polarization: This method involves polarizing the metal sample from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. The inhibition efficiency can be calculated from the reduction in i_corr.

    • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The data is often modeled using equivalent electrical circuits to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct in the presence of an inhibitor indicates effective corrosion protection.

3. Vapor Phase Inhibition Test (for VCIs)

  • Principle: This test evaluates the ability of a VCI to protect a metal surface without direct contact.

  • Procedure:

    • A metal specimen is placed in a sealed container.

    • The VCI material (e.g., this compound powder or impregnated paper) is placed in the container, physically separated from the metal specimen.

    • A controlled corrosive atmosphere (e.g., high humidity) is introduced.

    • The metal specimen is observed for signs of corrosion over a specified period.

Mandatory Visualization

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for evaluating corrosion inhibitors.

G cluster_0 Vapor Phase cluster_1 Metal Surface cluster_2 Corrosion Inhibition DCHB_vapor This compound (Vapor) Adsorption Adsorption of DCHB Molecules DCHB_vapor->Adsorption Vapor Transport & Condensation Metal Non-Ferrous Metal (e.g., Copper, Aluminum, Zinc) Anodic Anodic Sites (Metal Dissolution) Metal->Anodic Cathodic Cathodic Sites (Oxygen Reduction) Metal->Cathodic Film Formation of Protective Monomolecular Film Adsorption->Film Film->Anodic Blocks Metal Ion Formation Film->Cathodic Blocks Oxygen Access Inhibition Corrosion Inhibition Anodic->Inhibition Cathodic->Inhibition

Caption: Proposed mechanism of this compound on non-ferrous metals.

G start Start: Select Non-Ferrous Metal (Cu, Al, or Zn) prep Prepare Metal Coupons (Clean, Degrease, Weigh) start->prep exp_setup Experimental Setup prep->exp_setup control Control Group: Immerse in Corrosive Medium exp_setup->control inhibitor Test Group: Immerse in Corrosive Medium + this compound exp_setup->inhibitor exposure Controlled Exposure (Time, Temperature, Humidity) control->exposure inhibitor->exposure analysis Post-Exposure Analysis exposure->analysis weight_loss Weight Loss Measurement analysis->weight_loss electrochem Electrochemical Tests (Polarization, EIS) analysis->electrochem surface Surface Analysis (SEM, XPS, FTIR) analysis->surface data Data Analysis: Calculate Corrosion Rate & Inhibition Efficiency weight_loss->data electrochem->data surface->data comparison Compare with Alternative Inhibitors data->comparison end End: Conclude Efficacy comparison->end

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Conclusion

This compound demonstrates potential as a corrosion inhibitor for non-ferrous metals such as copper, aluminum, and zinc, primarily through the formation of a protective surface film. However, a significant gap exists in the publicly available literature regarding quantitative performance data, making direct comparisons with other inhibitors challenging. The qualitative evidence suggests it can provide a clean and bright surface finish under vapor phase conditions. For comprehensive evaluation and selection, it is recommended that researchers conduct specific performance tests using standardized methods, such as those outlined in this guide, to generate quantitative data for their specific applications and environments. This will enable a more direct and accurate comparison with established alternatives like benzotriazole for copper, sodium molybdate for aluminum, and zinc phosphate for zinc.

References

Safety Operating Guide

Proper Disposal of Dicyclohexylamine Benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dicyclohexylamine (B1670486) benzoate (B1203000) is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded through standard waste streams. This guide provides detailed procedures for its safe handling and disposal, in line with regulatory requirements.

Hazard Profile

Dicyclohexylamine benzoate and its primary component, dicyclohexylamine, are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal. The compound is toxic if swallowed or if it comes into contact with skin, is corrosive, and poses a significant threat to aquatic ecosystems.[1][2][3][4]

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed or in contact with skin.[1][3][4] Harmful if inhaled.[5]
Corrosivity Causes severe skin burns and eye damage.[1][2][3][4]
Respiratory Irritation May cause irritation to the respiratory system.[1][6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][3][4]
Combustibility Classified as a combustible liquid.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, adhering to a "cradle-to-grave" approach as established by the Resource Conservation and Recovery Act (RCRA).[7]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and prominent hazard symbols (e.g., toxic, corrosive, environmentally hazardous).

  • Do not mix this compound with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Nitrile gloves[8]

    • Chemical safety goggles and a face shield[1][6]

    • A lab coat[8]

  • All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

3. Container Management:

  • Use a chemically resistant container that can be securely sealed.

  • Keep the container closed at all times, except when adding waste.

  • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

4. Arranging for Disposal:

  • Disposal must be conducted through an approved hazardous waste disposal company.[1][3][6][9]

  • Contact your institution's EHS department to schedule a pickup. They will ensure that the disposal process complies with all federal, state, and local regulations.[2][6]

  • Waste generators are legally responsible for ensuring their waste is properly identified and managed.[7]

5. Empty Container Disposal:

  • Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Containers must be triple-rinsed with a suitable solvent.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container can be disposed of as non-hazardous waste, with the label fully defaced.[10]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

1. Evacuate and Secure the Area:

  • Immediately evacuate all non-essential personnel from the spill area.[2]

  • Remove all sources of ignition as the material is combustible.[2]

2. Control and Contain the Spill:

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry lime, sand, or vermiculite.[2][8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Prevent the spill from entering drains or waterways.[3][4][6]

3. Neutralization and Cleanup:

  • For final cleanup, some sources suggest neutralizing the absorbent material with a dilute acid like acetic acid.[8]

  • Carefully collect the absorbed material into a designated hazardous waste container.

4. Decontamination:

  • Thoroughly ventilate and wash the spill area after the cleanup is complete.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Identification cluster_1 Handling & Containment cluster_2 Disposal Path cluster_3 Special Cases start Waste Generated: This compound identify_waste Is this a hazardous waste? start->identify_waste spill Spill Occurs start->spill empty_container Empty Container start->empty_container yes_hazardous Yes (Toxic, Corrosive, Eco-Toxic) identify_waste->yes_hazardous ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) yes_hazardous->ppe segregate Segregate Waste in Labeled, Sealed Container ppe->segregate contact_ehs Contact Institutional EHS Office for Pickup segregate->contact_ehs disposal_vendor Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal_vendor final_disposal Approved Waste Disposal Plant disposal_vendor->final_disposal spill_procedure Follow Emergency Spill Protocol: Contain, Absorb, Collect as Hazardous Waste spill->spill_procedure Yes spill_procedure->segregate rinse_container Triple-Rinse Container empty_container->rinse_container Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste rinse_container->dispose_container collect_rinsate->segregate

Caption: Workflow for safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.